molecular formula C21H31N3O5 B193119 Lisinopril R,S,S-isomer CAS No. 85955-59-5

Lisinopril R,S,S-isomer

Cat. No.: B193119
CAS No.: 85955-59-5
M. Wt: 405.5 g/mol
InChI Key: RLAWWYSOJDYHDC-KSZLIROESA-N
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Description

Lisinopril R,S,S-Isomer, also known widely as Lisinopril EP Impurity E and Lisinopril (1R)-Epimer (USP), is a defined stereoisomeric impurity of the active pharmaceutical ingredient (API) Lisinopril . Its chemical name is (2S)-1-[(2S)-6-Amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid, with a molecular formula of C21H31N3O5 and a molecular weight of 405.5 g/mol . The compound is assigned CAS Number 85955-59-5 for the free acid and 1356019-70-9 for its sodium salt . This isomer is a key diastereomer of Lisinopril, which has multiple chiral centers; the therapeutically active form is the (S,S,S)-isomer, making the R,S,S configuration a significant impurity that must be monitored and controlled during drug synthesis . The primary research application of this compound is in pharmaceutical analysis and quality assurance. It is an essential reference standard for the analytical method development, method validation, and quality control (QC) of Lisinopril and its formulations, ensuring compliance with International Conference on Harmonization (ICH) guidelines . Furthermore, it is used in the preparation of Abbreviated New Drug Applications (ANDA) filed with the FDA and in toxicity studies for drug formulation . The product is typically characterized by a suite of analytical techniques, and a comprehensive data package—including 1H-NMR, 13C-NMR, Mass Spectrometry, HPLC (with purity often ≥95%), IR, and TGA—is provided to support researcher verification and regulatory requirements . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAWWYSOJDYHDC-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10235285
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85955-59-5
Record name Lisinopril R,S,S-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085955595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisinopril R,S,S-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10235285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LISINOPRIL R,S,S-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W66M58H0T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of the Lisinopril (R,S,S)-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the marketed drug being the (S,S,S)-isomer. The presence of stereoisomeric impurities, such as the (R,S,S)-diastereomer, is a critical quality attribute that must be controlled and monitored during drug development and manufacturing. This technical guide provides a comprehensive overview of a plausible synthetic pathway for the Lisinopril (R,S,S)-isomer and details the analytical methodologies essential for its unambiguous characterization and differentiation from the active (S,S,S)-isomer. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of lisinopril and related compounds.

Introduction: The Significance of Stereoisomerism in Lisinopril

Lisinopril, chemically known as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, is a potent inhibitor of the angiotensin-converting enzyme (ACE), playing a crucial role in the renin-angiotensin-aldosterone system.[1][2] Its molecular structure contains three chiral centers, leading to the possibility of eight stereoisomers. The biological activity of Lisinopril resides almost exclusively in the (S,S,S)-isomer.[3] Consequently, the synthesis and characterization of other stereoisomers, such as the (R,S,S)-diastereomer (also referred to as Lisinopril EP Impurity E), are of paramount importance for several reasons:

  • Reference Standards: Pure isomers are required as reference standards for the validation of analytical methods designed to detect and quantify impurities in the active pharmaceutical ingredient (API).[4]

  • Process Control: Understanding the formation of isomeric impurities helps in optimizing synthetic routes to maximize the yield of the desired (S,S,S)-isomer and minimize the formation of unwanted diastereomers.

  • Pharmacological and Toxicological Assessment: The pharmacological and toxicological profiles of significant impurities must be evaluated to ensure the safety and efficacy of the final drug product.

This guide will focus on a strategic approach to the synthesis of the (R,S,S)-isomer and the application of modern analytical techniques for its comprehensive characterization.

Synthesis of the Lisinopril (R,S,S)-Isomer

The synthesis of a specific diastereomer of lisinopril requires careful control of the stereochemistry at each of the three chiral centers. A common strategy for synthesizing lisinopril involves the coupling of protected amino acid precursors. To generate the (R,S,S)-isomer, a synthetic route can be designed that either utilizes a starting material with the desired 'R' configuration or involves a non-stereoselective reaction followed by separation of the resulting diastereomers.

A plausible approach involves the reductive amination of a keto acid with a dipeptide. The stereochemistry of the lysine and proline moieties is typically fixed by using the commercially available L-isomers. The stereocenter in the phenylbutanoyl portion is then introduced. A non-selective reduction can lead to a mixture of (S,S,S) and (R,S,S) diastereomers, which can then be separated.

Proposed Synthetic Pathway

The following pathway illustrates a potential route to a mixture containing the Lisinopril (R,S,S)-isomer, starting from protected L-lysine and L-proline, which are coupled and then reacted with ethyl 2-oxo-4-phenylbutanoate followed by catalytic hydrogenation.

Synthetic_Pathway_Lisinopril_RSS cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection & Purification A N⁶-trifluoroacetyl-L-lysine C Protected Lys-Pro Dipeptide A->C Coupling B L-proline methyl ester B->C E Protected (S,S,S) & (R,S,S) Intermediates C->E Reductive Amination (e.g., NaBH(OAc)₃) D Ethyl 2-oxo-4-phenylbutanoate D->E F Mixture of (S,S,S) and (R,S,S) Lisinopril E->F Hydrolysis G Lisinopril (R,S,S)-Isomer F->G Chromatographic Separation

Caption: Proposed synthetic pathway for Lisinopril (R,S,S)-isomer.

Experimental Protocol: Reductive Amination and Deprotection

This protocol outlines the key steps for the synthesis of a diastereomeric mixture of lisinopril, which can then be subjected to purification to isolate the (R,S,S)-isomer. This approach is adapted from general solid-phase peptide synthesis and reductive amination procedures.[5]

Step 1: Synthesis of H-Lys(Boc)-Pro-Resin

  • Couple Fmoc-Pro-OH to a 2-chlorotrityl chloride resin.

  • Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Couple Fmoc-Lys(Boc)-OH to the Pro-resin using a suitable coupling agent (e.g., HBTU, DIC/HOBt).

  • Remove the Fmoc protecting group to yield H-Lys(Boc)-Pro-resin.

Step 2: Reductive Amination

  • Swell the H-Lys(Boc)-Pro-resin in a suitable solvent (e.g., 1% acetic acid in dichloroethane).

  • Add a solution of ethyl 2-oxo-4-phenylbutyrate (5 equivalents) to the resin suspension.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 equivalents) portion-wise over 1 hour.[5]

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the resin and wash sequentially with DMF, methanol, and dichloromethane.

Step 3: Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter to remove the resin and concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and dry under vacuum. The resulting solid is a mixture of (S,S,S) and (R,S,S) lisinopril.

Step 4: Purification

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Purify the diastereomeric mixture using preparative reversed-phase HPLC to isolate the (R,S,S)-isomer.

Characterization of the Lisinopril (R,S,S)-Isomer

The definitive identification and characterization of the Lisinopril (R,S,S)-isomer require a combination of high-resolution chromatographic and spectroscopic techniques. The goal is to confirm the molecular structure and, crucially, to differentiate it from the (S,S,S)-isomer.

Analytical_Workflow Start Synthesized Product (Crude Mixture) HPLC HPLC / MECC Analysis Start->HPLC Separation of Diastereomers MS LC-MS/MS Analysis HPLC->MS Eluted Peak for MS/MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Isolated Isomer for NMR Confirm Confirmed Structure Lisinopril (R,S,S)-Isomer MS->Confirm Molecular Weight & Fragmentation Confirmation NMR->Confirm Structural Elucidation

Caption: Analytical workflow for the characterization of Lisinopril (R,S,S)-isomer.

Chromatographic Methods

Chromatography is the cornerstone for separating and quantifying stereoisomers. For lisinopril, both HPLC and MECC have proven effective.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a powerful tool for separating the diastereomers of lisinopril. The separation is based on differences in the polarity and interaction with the stationary phase. A simple and sensitive HPLC/MS/MS method has been developed to separate and differentiate lisinopril from its R,S,S-isomer.[6][7]

ParameterConditionRationale & Reference
Column C8 or C18, 5 µmProvides good retention and resolution for these polar compounds.[6][8]
Mobile Phase Acetonitrile/Phosphate BufferA common mobile phase for separating polar analytes. The pH and buffer concentration are critical for peak shape and resolution.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, providing a balance between resolution and analysis time.[10]
Detection UV at 210-215 nm or Mass SpectrometryLisinopril has a UV chromophore suitable for detection at low wavelengths. MS provides higher sensitivity and structural information.[1][6]
Temperature Low Temperature (e.g., 6°C)Lower temperatures can slow the interconversion of cis-trans isomers of the proline amide bond, leading to better peak resolution.[1][11]

Micellar Electrokinetic Chromatography (MECC) MECC is a capillary electrophoresis technique that offers excellent resolution for separating diastereomers. The separation mechanism involves the differential partitioning of the analytes between the aqueous buffer and micelles formed by a surfactant. Excellent resolution between the (S,S,S) and (R,S,S) diastereomers has been achieved using a bile salt, sodium cholate, as the surfactant.[12][13] In this system, the (R,S,S) isomer elutes earlier than the (S,S,S) isomer.[12][13] Interestingly, using sodium dodecyl sulfate (SDS) as the surfactant reverses the elution order, demonstrating the tunability of the separation.[12]

Spectroscopic Methods

Mass Spectrometry (MS) Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is invaluable for confirming the identity of isomers. While diastereomers have the same mass, their fragmentation patterns under collision-induced dissociation (CID) can differ. For lisinopril and its (R,S,S)-isomer, differences in the abundance of fragment ions in the CID mass spectra of the [M+H]⁺ and [M+Li]⁺ ions have been observed.[6] These differences, supported by energy-resolved mass spectrometry (ERMS), allow for the rapid characterization and differentiation of the isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all the expected functional groups (phenyl, proline, and lysine residues). While the spectra of diastereomers can be very similar, subtle differences in the chemical shifts (δ) and coupling constants (J) of the protons at or near the chiral centers can be observed, allowing for differentiation. High-field NMR may be required to resolve these small differences.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Similar to ¹H NMR, slight variations in the chemical shifts of the carbon atoms adjacent to the stereocenters can help distinguish between diastereomers.[14]

  • 2D NMR (COSY, HSQC, HMBC): These techniques can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, providing unequivocal structural proof.

Summary of Expected Analytical Data
TechniqueExpected Result for Lisinopril (R,S,S)-Isomer
HPLC A distinct peak with a different retention time from the (S,S,S)-isomer under optimized chiral or achiral conditions.[6][7]
MECC A distinct migration time, eluting before the (S,S,S)-isomer when using sodium cholate as a surfactant.[12][13]
High-Resolution MS Molecular Formula: C₂₁H₃₁N₃O₅. Exact Mass: 405.2267.[4][15]
LC-MS/MS (CID) Unique fragmentation pattern or different relative abundances of key fragment ions compared to the (S,S,S)-isomer.[6]
¹H NMR Signals corresponding to phenyl, lysine, and proline moieties. Chemical shifts of protons at the chiral centers (especially the α-proton of the phenylpropyl group) will differ slightly from the (S,S,S)-isomer.
¹³C NMR 21 distinct carbon signals. Chemical shifts of carbons near the chiral centers will differ slightly from the (S,S,S)-isomer.[14]

Conclusion

The synthesis and characterization of the Lisinopril (R,S,S)-isomer are critical for ensuring the quality, safety, and efficacy of lisinopril drug products. A well-defined synthetic strategy, coupled with a suite of high-resolution analytical techniques, allows for the unambiguous identification and control of this key stereoisomeric impurity. The methodologies outlined in this guide, including diastereoselective synthesis, HPLC, MECC, mass spectrometry, and NMR spectroscopy, provide a robust framework for researchers and analytical scientists working in the field of pharmaceutical development. The availability of a well-characterized (R,S,S)-isomer as a reference standard is indispensable for the development and validation of analytical methods that underpin the quality control of this important therapeutic agent.

References

  • Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2009). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of AOAC International, 92(5), 1349–1357. [Link]

  • Qin, X. Z., Nguyen, D. T., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713–3732. [Link]

  • Qin, X. Z., Nguyen, D. T., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713-3732. [Link]

  • Bouabdallah, S., Ben Dhia, M. T., & Driss, M. R. (2014). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. Journal of Analytical Methods in Chemistry, 2014, 830953. [Link]

  • Bouabdallah, S., Ben Dhia, M. T., & Driss, M. R. (2014). ¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) T = 298 K, (b) T = 333 K. ResearchGate. [Link]

  • Symanis, I., & Panderi, I. (2002). Reversed-phase liquid chromatography of lisinopril conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391–405. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Sun, Y., Liu, D. Q., & Kord, A. S. (2008). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1024-1028. [Link]

  • Egis Gyogyszergyar Rt. (2005). Process for the preparation of lisinopril.
  • Egis Gyogyszergyar Nyilvanosan Mukodo Reszvenytarsasag. (2005). Process for the production of lisinopril.
  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(4), 555–568. [Link]

  • Shanghai Tianma Pharmaceutical Group Tianma Bio-engineering Co., Ltd. (2014). Synthesis method of lisinopril.
  • Reddy, A. V. R., Garaga, S., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Semantic Scholar. [Link]

  • Egis Gyogyszergyar Rt. (2007). Process for the production of lisinopril.
  • SynThink Research Chemicals. (n.d.). Lisinopril (R,S,S)-Isomer; Lisinopril EP Impurity E. [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scilit. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. [Link]

  • Kumar, V. S., & Kumar, B. P. (2023). HPLC Method Validation for Quantification of Lisinopril. Impact Factor. [Link]

  • Shandong University. (2016). Method for preparing lisinopril intermediate.
  • precisionFDA. (n.d.). LISINOPRIL R,S,S-ISOMER. [Link]

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2017). Method for preparing lisinopril intermediate.
  • Ghogare, P. P., & Godge, R. K. (2023). RP-HPLC Method Development and Validation for Determination of Lisinopril and Amlodipine in Tablet Dosage form. Research Trend. [Link]

  • Kumar, A. (2017). LISINOPRIL AN OVERVIEW. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of the Lisinopril R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stereochemical Precision in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The interaction between a drug and its target, often a complex protein with a specific chiral environment, is exquisitely sensitive to stereochemistry. This guide delves into the biological activity of a specific stereoisomer of lisinopril, the R,S,S-isomer, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. By understanding the nuances of stereoisomerism in the context of a widely used ACE inhibitor, we can better appreciate the critical importance of chiral purity in drug design and manufacturing.

The Stereochemistry of Lisinopril: A Tale of Three Chiral Centers

Lisinopril, a potent inhibitor of Angiotensin-Converting Enzyme (ACE), is a synthetic peptide derivative with the chemical name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[1]. Its structure is characterized by three chiral centers, giving rise to 2³ = 8 possible stereoisomers. The therapeutically active form of lisinopril is the S,S,S-isomer. The R,S,S-isomer is a diastereomer of the active drug and is considered a process impurity that can arise during synthesis[2][3][4].

The specific configuration of each chiral center is crucial for the molecule's ability to bind effectively to the active site of ACE. The enzyme's active site is itself a chiral environment, and thus it exhibits a high degree of stereoselectivity towards its substrates and inhibitors[5].

cluster_SSS Lisinopril (S,S,S-isomer) - Active Drug cluster_RSS Lisinopril R,S,S-isomer - Diastereomer cluster_ACE Angiotensin-Converting Enzyme (ACE) SSS (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid ACE ACE Active Site (Chiral Environment) SSS->ACE High Affinity Binding (Potent Inhibition) RSS (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid RSS->ACE Low Affinity Binding (Reduced/No Inhibition)

Figure 1: Stereoisomers of Lisinopril and their interaction with the ACE active site.

The Renin-Angiotensin System and the Mechanism of ACE Inhibition

To comprehend the biological activity of any lisinopril isomer, one must first understand its target: the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance[6]. A key enzyme in this pathway is ACE, which converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II[6]. ACE also inactivates the vasodilator bradykinin[6].

Lisinopril exerts its therapeutic effect by competitively inhibiting ACE[6]. By blocking the production of angiotensin II and preventing the degradation of bradykinin, lisinopril leads to vasodilation and a reduction in blood pressure. The efficacy of this inhibition is directly proportional to the binding affinity of the inhibitor to the ACE active site.

Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Bradykinin Bradykinin Vasodilation Vasodilation (Decreased Blood Pressure) Bradykinin->Vasodilation ACE Angiotensin-Converting Enzyme (ACE) ACE->Bradykinin Inactivation Lisinopril_SSS Lisinopril (S,S,S-isomer) Lisinopril_SSS->ACE Potent Inhibition Lisinopril_RSS Lisinopril (R,S,S-isomer) Lisinopril_RSS->ACE Weak/No Inhibition

Figure 2: The Renin-Angiotensin System and the inhibitory action of Lisinopril isomers.

Biological Activity of the this compound: A Comparative Analysis

While direct, quantitative comparisons of the ACE inhibitory activity of the R,S,S-isomer of lisinopril to the S,S,S-isomer are not extensively published, the principles of stereospecificity in enzyme-inhibitor interactions provide a strong basis for predicting a significant disparity in their biological effects. The chiral specificity for ACE inhibitor drug intermediates is well-established, with the S,S configuration being crucial for high-potency inhibition[5].

It is highly probable that the R configuration at the 1-carboxy-3-phenylpropyl moiety of the R,S,S-isomer results in a molecule that fits poorly into the active site of ACE. This steric hindrance would lead to a dramatically reduced binding affinity and, consequently, a significantly lower inhibitory potency compared to the S,S,S-isomer.

IsomerConfigurationExpected ACE Inhibition (IC50)Rationale
Lisinopril S,S,S~1.9 nM[7]The S,S,S configuration allows for optimal binding to the chiral active site of ACE, resulting in potent inhibition.
This compound R,S,SSignificantly higher than S,S,S-isomerThe R configuration at a key binding moiety likely introduces steric clashes within the ACE active site, leading to a substantial decrease in binding affinity and inhibitory activity.

Experimental Protocols for Assessing ACE Inhibitory Activity

To empirically determine and compare the biological activity of lisinopril stereoisomers, a robust in vitro ACE inhibition assay is essential. The following protocol outlines a common method based on the spectrophotometric measurement of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

Principle: This assay measures the amount of hippuric acid generated from the substrate HHL by ACE. The reaction is stopped, and the hippuric acid is extracted and quantified by its absorbance at 228 nm. The presence of an inhibitor will reduce the amount of hippuric acid formed.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Lisinopril S,S,S-isomer (Reference Standard)

  • This compound (Test Compound)

  • Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • Hydrochloric acid (1 N)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in deionized water to a final concentration of 10 mU/mL.

    • Dissolve HHL in borate buffer to a final concentration of 5 mM.

    • Prepare a stock solution of the Lisinopril S,S,S-isomer and R,S,S-isomer in deionized water. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Protocol:

    • To a set of microcentrifuge tubes, add 50 µL of borate buffer.

    • Add 20 µL of the respective lisinopril isomer dilution (or deionized water for the control) to each tube.

    • Pre-incubate the tubes at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the ACE solution to each tube and vortex briefly.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 N HCl.

    • Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the lisinopril isomers using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100% Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) for each isomer.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare ACE, HHL, and Lisinopril Isomer Solutions Preincubation Pre-incubate Buffer and Isomer at 37°C Reagents->Preincubation Reaction_Start Initiate Reaction with ACE Preincubation->Reaction_Start Incubation Incubate at 37°C for 30 min Reaction_Start->Incubation Reaction_Stop Stop Reaction with HCl Incubation->Reaction_Stop Extraction Extract Hippuric Acid with Ethyl Acetate Reaction_Stop->Extraction Evaporation Evaporate Ethyl Acetate Extraction->Evaporation Reconstitution Reconstitute in Deionized Water Evaporation->Reconstitution Measurement Measure Absorbance at 228 nm Reconstitution->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Sources

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Lisinopril's R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Stereochemistry in Lisinopril's Profile

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration: the S,S,S-isomer. However, the potential presence of other stereoisomers, such as the R,S,S-isomer, introduces a critical dimension to its pharmaceutical development and quality control. This guide provides a comprehensive technical overview of the pharmacokinetics of lisinopril, with a focused exploration of what is known—and what remains to be elucidated—about its R,S,S-diastereomer. As will be detailed, the R,S,S-isomer is primarily understood as a process-related impurity and potential degradation product, and its distinct pharmacokinetic and metabolic profile is not extensively documented in publicly available literature. Therefore, this guide will first establish the well-documented pharmacokinetic profile of the active S,S,S-isomer as a reference, then delve into the context of the R,S,S-isomer as a critical quality attribute, and finally, detail the analytical methodologies essential for its control.

Part 1: The Pharmacokinetic Landscape of Lisinopril (S,S,S-Isomer)

To appreciate the context of the R,S,S-isomer, a thorough understanding of the parent compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.

Absorption

Lisinopril exhibits slow and variable absorption following oral administration, with a bioavailability ranging from approximately 6% to 60%, averaging around 25%.[1][2] Peak serum concentrations are typically reached within 6 to 8 hours.[1][3] Notably, the absorption of lisinopril is not significantly affected by the presence of food.[1][4]

Distribution

A key characteristic of lisinopril is its minimal protein binding in plasma.[1][4] This hydrophilicity contributes to its distribution profile. The apparent volume of distribution is approximately 124 L.[5]

Metabolism: A Notable Absence

Lisinopril stands apart from many other ACE inhibitors in that it is not a prodrug and does not undergo metabolism in the body.[1][2][4][6] It is excreted entirely unchanged.[1][2][4] This lack of hepatic metabolism simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions involving metabolic pathways.

Excretion

The primary route of elimination for lisinopril is renal excretion.[1][2][4][6] The drug is filtered at the glomerulus and may also undergo tubular secretion and reabsorption.[6] The elimination half-life is approximately 12 hours.[4] In patients with impaired renal function, the elimination of lisinopril is significantly reduced, leading to accumulation and necessitating dose adjustments.[1][7][8]

Pharmacokinetic ParameterValueReferences
Bioavailability~25% (range 6-60%)[1][2]
Time to Peak Concentration (Tmax)6-8 hours[1][3]
Protein BindingNegligible[1][4]
MetabolismNone[1][2][4][6]
Route of ExcretionRenal (unchanged)[1][2][4][6]
Elimination Half-life~12 hours[4]

Part 2: The R,S,S-Isomer: An Impurity of Interest

The R,S,S-isomer of lisinopril is not a therapeutically active agent but rather a known impurity that can arise during the synthesis of the active S,S,S-isomer. Its presence is a critical parameter for quality control in pharmaceutical manufacturing.

Formation and Origin

The formation of the R,S,S-isomer is often linked to the manufacturing process. One identified pathway for the formation of a related impurity, the (R,S,S)-diketopiperazine, is through the epimerization of the (S,S,S)-diketopiperazine impurity at elevated temperatures.[9] This suggests that thermal stress during synthesis or storage could potentially contribute to the formation of stereoisomeric impurities.

Diagram 1: Potential pathways for the formation of the R,S,S-isomer and related diketopiperazine impurities.
Pharmacokinetics and Metabolism of the R,S,S-Isomer: The Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of published data on the specific ADME properties of the lisinopril R,S,S-isomer. There are no readily available studies detailing its:

  • Absorption: It is unknown if the R,S,S-isomer is absorbed orally and to what extent.

  • Distribution: Information on its plasma protein binding and tissue distribution is absent.

  • Metabolism: While the S,S,S-isomer is not metabolized, the metabolic fate of the R,S,S-isomer has not been explicitly studied. Given the structural similarity, it is plausible that it also remains unmetabolized.

  • Excretion: The route and rate of elimination of the R,S,S-isomer are unknown.

Pharmacological and Toxicological Profile: An Unanswered Question

Similarly, there is a dearth of information on the pharmacological activity and potential toxicity of the this compound. It is generally assumed to be pharmacologically inactive or significantly less active than the S,S,S-isomer, as is common with stereoisomers of many drugs. However, without specific studies, this remains an assumption. The potential for any unique toxicological effects is also uncharacterized.

Part 3: The Critical Role of Stereospecific Analytical Methodology

Given the lack of pharmacokinetic and toxicological data for the R,S,S-isomer, the control of its presence in the final drug product is of paramount importance. This necessitates the use of robust, validated, and stereospecific analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of lisinopril and its stereoisomers. Various HPLC methods have been developed for this purpose.

Experimental Protocol: A Representative Stereospecific HPLC Method

The following protocol is a synthesized example based on principles described in the literature for the separation of lisinopril and its RSS isomer.[10]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

  • Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile). Gradient elution may be necessary to achieve optimal separation.

  • Detection: UV detection at a wavelength of approximately 215 nm is suitable for lisinopril.

  • Sample Preparation:

    • Accurately weigh and dissolve the lisinopril bulk drug or crushed tablets in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducibility.

  • Data Analysis: The retention times of the S,S,S- and R,S,S-isomers will differ, allowing for their separation and quantification. The peak area of the R,S,S-isomer is compared to that of the lisinopril peak to determine its percentage in the sample.

G Sample Lisinopril Sample (Bulk or Formulation) Preparation Sample Preparation (Dissolution & Filtration) Sample->Preparation HPLC_System HPLC System Pump Injector Column (C18) Detector (UV) Preparation->HPLC_System:p2 Separation Chromatographic Separation (Mobile Phase Gradient) HPLC_System:p3->Separation Detection UV Detection (@ 215 nm) Separation->Detection Data Data Acquisition & Analysis (Peak Integration & Quantification) Detection->Data Result Quantification of S,S,S- and R,S,S-isomers Data->Result

Diagram 2: A typical experimental workflow for the stereospecific analysis of lisinopril by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced sensitivity and selectivity for the analysis of lisinopril and its isomers, particularly in complex biological matrices. This technique can differentiate between the S,S,S- and R,S,S-isomers based on their fragmentation patterns in the mass spectrometer, even if they are not fully separated chromatographically.[11]

Key Principles of LC-MS/MS Differentiation

Studies have shown that under collision-induced dissociation (CID), the protonated molecules of lisinopril (S,S,S-isomer) and its R,S,S-isomer exhibit different fragmentation patterns. For instance, the relative abundance of specific fragment ions can be used as a diagnostic tool to distinguish between the two diastereomers.[11] This provides a powerful method for the unambiguous identification and quantification of the R,S,S-isomer.

Conclusion and Future Directions

The pharmacokinetics of lisinopril (S,S,S-isomer) are well-characterized, highlighting its lack of metabolism and primary renal excretion. In contrast, the R,S,S-isomer is understood primarily as a process-related impurity, and there is a conspicuous absence of data regarding its specific ADME and pharmacological properties. This knowledge gap underscores the critical importance of robust stereospecific analytical methods, such as HPLC and LC-MS/MS, in the quality control of lisinopril drug substance and product.

For researchers and drug development professionals, future investigations could be directed towards:

  • Pharmacokinetic Profiling of the R,S,S-Isomer: Conducting in vivo studies to determine the absorption, distribution, and excretion of the purified R,S,S-isomer.

  • In Vivo Stereoconversion: Investigating the potential for in vivo conversion of the S,S,S-isomer to the R,S,S-isomer under physiological conditions.

  • Pharmacological and Toxicological Assessment: Evaluating the ACE inhibitory activity and potential off-target effects and toxicity of the R,S,S-isomer.

A deeper understanding of the biological fate and activity of the R,S,S-isomer will further enhance the safety and efficacy profile of lisinopril and inform the development of future ACE inhibitors.

References

  • National Center for Biotechnology Information. (n.d.). Lisinopril. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). ZESTRIL (lisinopril) Label. Retrieved from [Link]

  • Beermann, B. (1988). Pharmacokinetics of lisinopril. The American Journal of Medicine, 85(3B), 25–30.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Proteopedia. (2018). ACE Inhibitor Lisinopril. Retrieved from [Link]

  • PubChem. (n.d.). Lisinopril. Retrieved from [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335.
  • IJPRA. (2021). Lisinopril- A Review. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Lancaster, S. G., & Todd, P. A. (1988). Lisinopril: a new angiotensin-converting enzyme inhibitor. Drugs, 35(6), 646–669.
  • GoodRx. (2024). What Is Lisinopril's Mechanism of Action? Here's How It Works. Retrieved from [Link]

  • Kirch, W., Görg, K., & Pabst, J. (1994). Pharmacokinetics and pharmacodynamics of lisinopril in advanced renal failure. Consequence of dose adjustment. European Journal of Clinical Pharmacology, 46(6), 537–543.
  • Bull, H. G., Thornberry, N. A., & Cordes, E. H. (1985). Mixed-type inhibition of bovine lung angiotensin converting enzyme by lisinopril and its dansyl derivative. The Journal of Biological Chemistry, 260(5), 2963–2972.
  • Reddy, A. V. R., Srinivas, G., Chandiran, T., Naidu, A., & Ramesh, D. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Archiv der Pharmazie, 349(6), 468–475.
  • Pharmascience Inc. (2017). PRODUCT MONOGRAPH Pr pms-LISINOPRIL. Retrieved from [Link]

  • JAMP Pharma Corporation. (2022). PRODUCT MONOGRAPH PrJAMP-LISINOPRIL. Retrieved from [Link]

  • Shionoiri, H., Minamisawa, K., Ueda, S., Abe, Y., Ebina, T., Akahane, K., ... & Ishii, M. (1990). Pharmacokinetics and antihypertensive effects of lisinopril in hypertensive patients with normal and impaired renal function. Journal of Cardiovascular Pharmacology, 16(4), 594–600.
  • Sun, C., Zhu, P., Hu, N., Wang, D., & Pan, Y. (2010). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry, 45(1), 89–96.
  • Gomez, H. J., Cirillo, V. J., & Moncloa, F. (1987). The clinical pharmacology of lisinopril. Journal of Cardiovascular Pharmacology, 9 Suppl 3, S27–S34.
  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Steed, J. W., & Steed, P. A. (2021). Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structures. Langmuir, 37(30), 9076–9084.
  • Schaik, B. A. M., Geyskes, G. G., & Wouw, P. A. (1988). Lisinopril in hypertensive patients with and without renal failure. Journal of Hypertension. Supplement, 6(4), S417–S419.
  • van Schaik, B. A., Geyskes, G. G., van der Wouw, P. A., van Rooij, H. H., & Porsius, A. J. (1988). Pharmacokinetics of lisinopril in hypertensive patients with normal and impaired renal function. European Journal of Clinical Pharmacology, 34(1), 61–65.
  • Biocompare. (n.d.). (R)-Lisinopril Sodium Salt from Aladdin Scientific. Retrieved from [Link]

  • Meares, C. F., Kukis, D. L., & DeNardo, S. J. (2006). Synthesis and evaluation of a series of 99mTc(CO)3+ lisinopril complexes for in vivo imaging of angiotensin-converting enzyme expression. Journal of Medicinal Chemistry, 49(19), 5756–5764.
  • MacFadyen, R. J., Lees, K. R., & Reid, J. L. (1991). Lisinopril pharmacokinetics in chronic renal failure. British Journal of Clinical Pharmacology, 31(4), 418–420.
  • Takács-Novák, K., & Noszál, B. (2012). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. Journal of Pharmaceutical and Biomedical Analysis, 66, 207–213.
  • Lee, Y. J., Kim, Y. G., Lee, M. G., & Shaw, L. M. (2004). Bioequivalence evaluation of two brands of lisinopril tablets by in vitro comparative dissolution test and in vivo bioequivalence test. Arzneimittel-Forschung, 54(10), 678–683.
  • Cushman, D. W., Wang, F. L., Fung, W. C., Grover, G. J., & DeForrest, J. M. (1989). Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE). British Journal of Clinical Pharmacology, 28 Suppl 2, 115S–130S.

Sources

A Technical Guide to the Impurity Profile of Lisinopril: Spotlight on the R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate stringent control over impurities, which can arise from the manufacturing process, degradation, or storage.[4][5][6][7] This technical guide provides an in-depth exploration of the impurity profile of Lisinopril, with a specialized focus on the diastereomeric R,S,S-isomer (European Pharmacopoeia Impurity E). We will delve into the origins of this and other key impurities, present robust analytical methodologies for their detection and quantification, and discuss the critical role of pharmacopeial standards in ensuring drug quality. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and characterization of Lisinopril.

The Imperative of Impurity Profiling in Lisinopril

Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid, possesses three chiral centers, leading to the desired S,S,S-stereoisomer.[3] The presence of any unwanted chemical entity in the final API, be it organic, inorganic, or a residual solvent, constitutes an impurity. The impurity profile of a drug is a critical quality attribute that reflects the consistency and control of the manufacturing process.[5][8] Even trace amounts of certain impurities can potentially impact the drug's safety and efficacy. Therefore, a comprehensive understanding and rigorous control of the impurity profile are not merely regulatory hurdles but fundamental requirements for patient safety.

Impurities in Lisinopril can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[4][6]

  • Degradation Products: These arise from the chemical breakdown of Lisinopril under the influence of light, heat, moisture, or oxidation.[4][6]

  • Stereoisomers: Diastereomers, such as the R,S,S-isomer, can form due to a lack of stereoselectivity or epimerization during synthesis.

The R,S,S-Isomer: A Critical Diastereomeric Impurity

The therapeutically active form of Lisinopril is the S,S,S-isomer. The R,S,S-isomer, also known as Lisinopril EP Impurity E or the (1R)-Epimer, is a diastereomer where the stereochemistry at the chiral carbon of the 1-carboxy-3-phenylpropyl moiety is inverted.[9][10][11][12][13][14]

Chemical Name: (2S)-1-[(2S)-6-Amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid.[11][14]

Origin and Formation

The R,S,S-isomer is primarily a process-related impurity. Its formation can be attributed to:

  • Non-Stereoselective Synthesis: The synthesis of Lisinopril involves coupling N⁶-trifluoroacetyl-L-lysyl-L-proline with an ethyl 2-oxo-4-phenyl butyrate derivative, followed by reductive amination.[15][16] If the reduction step is not perfectly stereoselective, it can lead to the formation of both the desired S-configuration and the undesired R-configuration at the newly formed chiral center, resulting in a mixture of S,S,S and R,S,S diastereomers.

  • Epimerization: The chiral center alpha to the carboxylic acid group in the phenylpropyl moiety can be susceptible to epimerization (inversion of stereochemistry) under certain process conditions, such as exposure to basic or acidic environments or elevated temperatures.

The logical pathway for the synthesis and potential points of impurity formation are illustrated in the diagram below.

G cluster_synthesis Lisinopril Synthesis Pathway cluster_impurities Impurity Formation Points Lysine Protected L-Lysine LysPro Protected L-Lysyl-L-Proline Lysine->LysPro Proline L-Proline Proline->LysPro EPB Ethyl 2-oxo-4-phenyl butyrate derivative Coupling Reductive Amination (Coupling) EPB->Coupling LysPro->Coupling Deprotection Hydrolysis/ Deprotection Coupling->Deprotection Imp_RSS R,S,S-Isomer (Epimerization/ Non-selective reduction) Coupling->Imp_RSS Forms during coupling Lisinopril Lisinopril API (S,S,S-Isomer) Deprotection->Lisinopril Imp_DKP Diketopiperazines (Intramolecular Cyclization) Deprotection->Imp_DKP Forms under heat/acidic conditions

Caption: Simplified Lisinopril synthesis pathway and key impurity formation points.

Profile of Other Key Lisinopril Impurities

Beyond the R,S,S-isomer, a comprehensive impurity profile must account for other related substances identified in pharmacopeial monographs and scientific literature.

Impurity NameCommon DesignationLikely Origin
(S,S,S)-DiketopiperazineImpurity CDegradation; intramolecular dehydration of Lisinopril at high temperatures.[15][16]
(R,S,S)-DiketopiperazineImpurity DDegradation; epimerization of Impurity C at high temperatures.[15][16]
Cyclohexyl AnalogueImpurity FProcess-related; presence of a cyclohexyl starting material impurity.[15]
Lisinopril Lysine Analogue-Process-related; presence of unreacted protected lysine.[15][16]
2-(6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-ylamino)-4-phenylbutanoic acid-Process-related by-product.[8]

Table 1: Overview of Key Lisinopril Impurities and Their Origins.

Analytical Methodologies for Impurity Control

The cornerstone of controlling impurities is the use of robust, validated analytical methods. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the predominant technique for Lisinopril analysis.[1][2][8]

The Central Role of HPLC

Reversed-phase HPLC provides the necessary resolution to separate Lisinopril from its various impurities. The choice of stationary phase (e.g., C8 or C18), mobile phase composition, pH, and temperature are critical parameters that must be optimized.[17][18][19] For instance, controlling the mobile phase pH is essential to maintain a consistent ionization state for the multiple acidic and basic functional groups in Lisinopril and its impurities, thereby ensuring reproducible retention times and optimal peak shapes. A low detection wavelength, typically around 210-215 nm, is used to detect the peptide bonds present in the molecule.[1][19]

Workflow for Impurity Identification and Quantification

A typical analytical workflow for Lisinopril impurity profiling is a systematic process designed to ensure accuracy and compliance.

G cluster_workflow Analytical Workflow for Lisinopril Impurity Profiling SamplePrep 1. Sample Preparation (Dissolve API in Diluent) Analysis 3. HPLC / LC-MS Analysis (Inject Samples & Standards) SamplePrep->Analysis StdPrep 2. Standard Preparation (Lisinopril RS & Impurity Standards) StdPrep->Analysis DataAcq 4. Data Acquisition (Chromatogram Generation) Analysis->DataAcq PeakID 5. Peak Identification (Based on Retention Time (RRT) and/or Mass Spectra) DataAcq->PeakID Quant 6. Quantification (Compare Impurity Peak Area to Reference Standard) PeakID->Quant Report 7. Reporting & Compliance Check (Compare results against pharmacopeial limits) Quant->Report

Caption: Standard workflow for the analysis of Lisinopril impurities.

Experimental Protocol: HPLC Analysis of Lisinopril Related Substances

This protocol is a representative method synthesized from established pharmacopeial and literature procedures for the determination of Lisinopril impurities.[1][17][19]

5.1. Reagents and Materials

  • Lisinopril Reference Standard (RS) and Impurity Standards (e.g., R,S,S-isomer)

  • Acetonitrile (HPLC Grade)

  • Monobasic Sodium Phosphate Dihydrate

  • Phosphoric Acid

  • Water (HPLC Grade)

5.2. Chromatographic Conditions

  • Column: C8, 5 µm, 4.6 mm x 250 mm (e.g., Luna 5 µm C8(2) or Kinetex 5 µm C8).[17]

  • Mobile Phase A: Buffer solution (e.g., 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, adjust pH to 4.1 with Phosphoric Acid).[17]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient elution is typically employed to resolve all impurities. For example:

    • 0-5 min: 5% B

    • 5-25 min: Ramp to 30% B

    • 25-30 min: Ramp to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 20 µL.

5.3. Preparation of Solutions

  • Buffer Solution: Prepare as described for Mobile Phase A.

  • Diluent: A mixture of Buffer and Acetonitrile (e.g., 95:5 v/v).

  • Reference Solution (a): Accurately weigh and dissolve Lisinopril RS in Diluent to obtain a concentration of approximately 1.0 mg/mL.

  • Reference Solution (b): Dilute Reference Solution (a) with Diluent to a concentration of approximately 0.01 mg/mL (corresponding to 1.0%).

  • Test Solution: Accurately weigh and dissolve the Lisinopril API sample in Diluent to obtain a concentration of approximately 1.0 mg/mL.

5.4. System Suitability

  • Inject Reference Solution (b). The signal-to-noise ratio for the Lisinopril peak should be no less than 10.[17]

  • Inject a resolution solution (containing Lisinopril and key impurities, if available) to ensure adequate separation between peaks.

5.5. Procedure and Calculation

  • Inject the Diluent as a blank.

  • Inject Reference Solution (b).

  • Inject the Test Solution.

  • Identify the peaks in the Test Solution chromatogram corresponding to the known impurities based on their relative retention times (RRT).

  • Calculate the percentage of each impurity using the area of the principal peak from Reference Solution (b) as the 1.0% reference.

    Percentage Impurity = (Areaimpurity / Arearef(b)) × (Concref(b) / Conctest) × 100

    (Note: For simplicity and when using a 1.0% reference standard, the calculation often simplifies to comparing peak areas directly, assuming equal response factors).

Regulatory Landscape and Pharmacopeial Standards

Adherence to pharmacopeial monographs is mandatory for ensuring the quality of pharmaceutical products. The European Pharmacopoeia (EP) provides specific limits for known Lisinopril impurities.

ImpurityDesignationLimit (as per EP 6.0)[9]
(S,S,S)-DiketopiperazineImpurity CNot more than 0.3%
(R,S,S)-DiketopiperazineImpurity DNot more than 0.3%
(R,S,S)-IsomerImpurity ENot more than 0.3%
Cyclohexyl AnalogueImpurity FNot more than 0.3%
Sum of Impurities (other than E) -Not more than 0.5%
Disregard Limit -0.05%

Table 2: Selected Impurity Limits for Lisinopril Dihydrate from the European Pharmacopoeia.

Note: These limits are for illustrative purposes and the current official monograph should always be consulted for compliance.

Conclusion

The meticulous characterization and control of Lisinopril's impurity profile are paramount to guaranteeing its safety and therapeutic efficacy. The R,S,S-isomer (Impurity E), a critical process-related diastereomer, requires robust analytical control to ensure it remains below pharmacopeial limits. A well-designed synthetic process that minimizes epimerization, coupled with a validated, high-resolution HPLC method, forms the backbone of quality control. By understanding the origin of each impurity and implementing the rigorous analytical strategies outlined in this guide, pharmaceutical scientists can ensure the consistent production of high-quality Lisinopril, meeting the stringent demands of global regulatory agencies and safeguarding patient health.

References

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  • Semantic Scholar. Synthesis and Characterization of Compounds Related to Lisinopril.
  • ResearchGate. (2015). Synthesis and Characterization of Compounds Related to Lisinopril.
  • United States Pharmacopeial Convention. (2011). USP 35 Official Monographs / Lisinopril.
  • SynZeal. Lisinopril Impurities.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of the Lisinopril R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] As a synthetic peptide derivative with three chiral centers, its stereochemistry is paramount to its therapeutic activity. The pharmacologically active form is the (S,S,S)-stereoisomer. The presence of other stereoisomers, such as the (R,S,S)-diastereomer, is considered an impurity that must be rigorously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth exploration of the physicochemical properties of the Lisinopril R,S,S-isomer, offering a critical resource for analytical method development, impurity profiling, and formulation science. We will delve into the structural nuances, separation challenges, and key physicochemical parameters, grounding our discussion in established analytical protocols and the causal relationships that govern molecular behavior.

Introduction: The Stereochemical Imperative in Lisinopril

Lisinopril's therapeutic action is derived from its specific three-dimensional orientation, which allows it to bind effectively to the active site of the angiotensin-converting enzyme. The molecule possesses three stereocenters, leading to the possibility of eight stereoisomers. The commercial drug product is the pure (S,S,S)-isomer.[1] The (R,S,S)-isomer, an epimer where the configuration is inverted at the 1-carboxy-3-phenylpropyl moiety, is a known process-related impurity.[3][4]

Understanding the distinct physicochemical properties of this R,S,S-diastereomer is not merely an academic exercise. It is a regulatory and scientific necessity. Differences in properties such as solubility, pKa, and chromatographic behavior directly impact the ability to detect, quantify, and ultimately control this impurity within acceptable limits as defined by pharmacopeial standards.[5][6] This guide synthesizes available data to provide a foundational understanding for professionals working on the analysis and formulation of Lisinopril.

Molecular Structure and Identification

The fundamental difference between the active Lisinopril (S,S,S) and its R,S,S-isomer lies in the spatial arrangement at one of its three chiral carbons. This seemingly minor alteration can lead to significant differences in biological activity and interaction with other molecules, including chiral stationary phases in chromatography.

G cluster_SSS Lisinopril (S,S,S-Isomer) cluster_RSS Lisinopril (R,S,S-Isomer) sss_isomer rss_isomer sss_isomer->rss_isomer Epimerization at C*

Caption: Chemical structures of Lisinopril S,S,S and R,S,S isomers.

Table 1: Core Identifiers for Lisinopril Isomers

PropertyLisinopril (S,S,S-Isomer)Lisinopril (R,S,S-Isomer)
IUPAC Name (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[7](2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid[3]
CAS Number 76547-98-3 (anhydrous)[7][8]85955-59-5[3]
Molecular Formula C₂₁H₃₁N₃O₅[7]C₂₁H₃₁N₃O₅[3]
Molecular Weight 405.49 g/mol [9]405.5 g/mol [3]
Synonyms Prinivil, Zestril[7]Lisinopril EP Impurity E[3]

Analytical Separation and Characterization: A Core Challenge

The primary challenge in studying the R,S,S-isomer is its effective separation from the parent S,S,S-isomer. As diastereomers, they have different physical properties, making chromatographic separation feasible, though not without complexity. A further complication arises from the cis-trans isomerization around the proline amide bond in Lisinopril, which can lead to peak broadening or splitting in HPLC, confounding the analysis of stereoisomeric impurities.[10]

Causality in Chromatographic Approaches

The choice of analytical technique is driven by the need to resolve compounds with subtle structural differences.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method. The key to resolving the S,S,S and R,S,S diastereomers, while managing the cis-trans conformers, lies in controlling the analytical conditions. Low temperatures (~279 K or 6°C) slow the interconversion rate of the cis-trans isomers, allowing for their resolution and preventing interference with the diastereomer separation.[10][11] Conversely, elevated temperatures (e.g., 328 K or 55°C) can coalesce the conformer peaks into a single sharp peak, which may be desirable for routine assays but can mask impurities.[10]

  • Micellar Electrokinetic Chromatography (MECC): This high-resolution capillary electrophoresis technique is exceptionally well-suited for separating diastereomers.[12] The method's ingenuity lies in using surfactants (micelles) as a pseudo-stationary phase. The differential partitioning of the S,S,S and R,S,S isomers into these micelles achieves separation. Intriguingly, the choice of surfactant dictates the interaction mechanism; using a bile salt like sodium cholate results in the R,S,S-isomer eluting first, while using sodium dodecyl sulfate (SDS) reverses the elution order due to different hydrophobic/hydrophilic interactions.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides an orthogonal detection method that not only separates the isomers but also confirms their identity. By using tandem mass spectrometry (MS/MS), one can differentiate the isomers based on their unique fragmentation patterns under collision-induced dissociation (CID).[13] For example, the relative abundance of fragment ions can differ significantly between the S,S,S and R,S,S isomers, providing a powerful tool for positive identification.[13]

Caption: Workflow for the separation and identification of Lisinopril isomers.

Summary of Physicochemical Properties

Direct experimental data for the R,S,S-isomer is limited in publicly accessible literature. The following table compiles data for the well-characterized S,S,S-isomer, which serves as a crucial baseline for understanding the properties of its diastereomer. It is expected that properties like molecular weight and formula are identical, while solubility, pKa, and melting point may show slight differences.

Table 2: Physicochemical Data for Lisinopril (S,S,S-Isomer)

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1][14]
Melting Point ~160 °C (with decomposition)[14][15]
Solubility (Water) ~97-100 mg/mL[7][15][16]
Solubility (Other) Sparingly soluble in methanol; practically insoluble in ethanol, acetone, chloroform[1][15]
pKa Values (25°C) pKa₁: 2.5, pKa₂: 4.0, pKa₃: 6.7, pKa₄: 10.1[16]
Alternate Reported Values: logK₁: 10.75, logK₂: 7.13, logK₃: 3.13, logK₄: 1.63[17][18]
LogP (pH 7) -1.01[7]

In-Depth Analysis of Key Properties

Ionization Behavior (pKa)

Lisinopril is a tetraprotic, ampholytic molecule, meaning it has functional groups that can both donate and accept protons.[17][18] Its four macroscopic pKa values govern its charge state at any given pH, which is a critical determinant of its solubility, absorption, and interaction with biological targets.

  • pKa₁ & pKa₂ (or logK₃ & logK₄): These acidic constants correspond to the two carboxyl groups. The carboxylate on the proline ring has been shown to have a greater intrinsic basicity (i.e., is the weaker acid) than the carboxylate on the phenylpropyl side chain.[17][18]

  • pKa₃ (or logK₂): This corresponds to the secondary amine in the chain.

  • pKa₄ (or logK₁): This highest value corresponds to the primary amine of the lysine side chain.[17][19]

This ionization profile means that in the acidic environment of the stomach (pH ~1.5), Lisinopril exists predominantly as mono- and di-cations. As it moves to the small intestine (pH ~6.5), the neutral zwitterionic form predominates, and in the blood (pH 7.4), it is primarily a monoanion.[17] While specific pKa values for the R,S,S-isomer are not published, they are expected to be very similar, though minor shifts could influence chromatographic retention under specific pH conditions.

G cluster_pH Dominant Species of Lisinopril vs. pH A Stomach (pH < 2) H₄Lis²⁺ (Dication) B Small Intestine (pH ~6.5) H₂Lis (Zwitterion) A->B pKa₄, pKa₃ C Plasma (pH 7.4) HLis⁻ (Monoanion) B->C pKa₂ D High pH (>11) Lis²⁻ (Dianion) C->D pKa₁

Caption: Predominant ionic forms of Lisinopril across physiological pH ranges.

Solubility Profile

The high aqueous solubility of Lisinopril is a direct consequence of its multiple ionizable functional groups.[8][14] The presence of two carboxylic acids and two amines makes the molecule highly polar and capable of extensive hydrogen bonding with water. This property is advantageous for oral formulation, as dissolution is not typically a rate-limiting step for absorption. The R,S,S-isomer, being a diastereomer, will have a different crystal lattice energy and may exhibit slightly different solubility, a factor that could potentially be exploited for separation by crystallization.

Stability Considerations

Lisinopril is generally stable in solid form and in aqueous solutions under typical storage conditions.[20][21] The primary considerations for stability are:

  • Conformational Stability (Cis/Trans Isomerism): As discussed, the interconversion between cis and trans isomers at the proline amide bond is not a degradation but a conformational equilibrium.[10] The trans form is the thermodynamically more stable and biologically active isomer.[10] Analytical methods must account for this equilibrium.

  • Chemical Degradation: Under forcing conditions, such as high heat, Lisinopril can undergo intramolecular cyclization to form diketopiperazine impurities.[22] This is a true degradation pathway that results in the loss of the active compound. The stability profile of the R,S,S-isomer is expected to be similar to the S,S,S-isomer regarding this pathway.

Experimental Protocol: MECC for Diastereomeric Separation

This protocol provides a self-validating system for the separation of Lisinopril S,S,S and its R,S,S diastereomer, based on published methodologies.[12] The rationale is to leverage the differential partitioning of the diastereomers into a micellar phase for high-resolution separation.

Objective: To achieve baseline resolution between Lisinopril (S,S,S) and its R,S,S-diastereomer for accurate quantification.

Principle: Micellar Electrokinetic Chromatography (MECC) utilizes charged micelles (from a surfactant like sodium cholate) added to the background electrolyte. Under an electric field, the bulk electroosmotic flow (EOF) moves towards the cathode. The negatively charged micelles move electrophoretically towards the anode but are swept along by the stronger EOF. Neutral analytes separate based on their partitioning between the aqueous buffer and the slower-moving micelle pseudo-stationary phase. The subtle differences in the three-dimensional structure of the diastereomers cause them to interact differently with the chiral environment of the bile salt micelles, enabling separation.

Apparatus:

  • Capillary Electrophoresis (CE) system with a photodiode array (PDA) or UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., ~50-60 cm total length).

  • Data acquisition and processing software.

Reagents & Materials:

  • Lisinopril (S,S,S) Reference Standard.

  • Lisinopril (R,S,S)-Isomer Reference Standard.

  • Sodium Cholate (surfactant).

  • Sodium tetraborate (buffer component).

  • Boric acid (buffer component).

  • Methanol (organic modifier).

  • Sodium Hydroxide and Hydrochloric Acid (for pH adjustment).

  • Deionized water (18.2 MΩ·cm).

Procedure:

  • Buffer Preparation (Self-Validation Checkpoint 1):

    • Prepare a 50 mM borate buffer by dissolving appropriate amounts of sodium tetraborate and boric acid in water. Adjust pH to ~8.5.

    • To this buffer, add sodium cholate to a final concentration of 50 mM.

    • Add methanol to a final concentration of 15% (v/v).

    • Filter the final buffer through a 0.45 µm filter. The precise pH and composition are critical for reproducible migration times.

  • Capillary Conditioning:

    • Sequentially rinse the new capillary with 1 M NaOH, deionized water, and finally, the running buffer. This ensures a consistent and active capillary surface.

  • Sample Preparation (Self-Validation Checkpoint 2):

    • Accurately weigh and dissolve reference standards in deionized water to create stock solutions (e.g., 1 mg/mL).

    • Prepare working solutions and system suitability solutions (containing both isomers) by diluting with water. Accurate concentration is key for quantification.

  • Electrophoretic Conditions:

    • Applied Voltage: +25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 210 nm.

  • Data Analysis and System Suitability (Self-Validation Checkpoint 3):

    • Run the system suitability solution containing both isomers.

    • Acceptance Criteria: The resolution between the R,S,S and S,S,S peaks must be greater than 2.0. The R,S,S-isomer should elute before the S,S,S-isomer under these conditions.[12]

    • Calculate the concentration of the R,S,S-isomer in unknown samples against the reference standard.

Conclusion

The this compound represents a critical quality attribute that must be monitored and controlled in the pharmaceutical manufacturing process. While its fundamental properties like molecular weight are identical to the active S,S,S-isomer, its distinct three-dimensional structure necessitates specialized analytical techniques for separation and quantification. High-resolution methods like MECC and LC-MS/MS are indispensable tools for this purpose, providing the specificity required to distinguish between diastereomers. A thorough understanding of the underlying physicochemical principles—from ionization and solubility to conformational stability—is essential for developing robust, reliable, and scientifically sound methods for ensuring the purity and quality of Lisinopril.

References

  • Al-Ghananeem, A. M., & El-Alamein, Y. A. (2012). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Spectroscopy, 2013, 1-7. [Link]

  • Nishi, H., Fukuyama, T., & Matsuo, M. (1992). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3793-3804. [Link]

  • Takács-Novák, K., & Noszál, B. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Jacobson, J., Melander, W. R., & Horváth, C. (2002). Reversed-phase liquid chromatography of lisinopril conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. [Link]

  • Xcode Life. (2022). How Genes Affect The Breakdown Of Lisinopril?. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Scilit. (n.d.). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Retrieved from [Link]

  • Sun, W., Liu, H., & Gu, J. (2006). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2167-2174. [Link]

  • PharmaCompass. (n.d.). Lisinopril | USP | Pharmacopoeia | Reference Standards. Retrieved from [Link]

  • PubChem. (n.d.). Lisinopril. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemIDplus. (n.d.). Lisinopril. Retrieved from [Link]

  • ResearchGate. (2013). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties. Retrieved from [Link]

  • Garaga, S., Reddy, A. R., Takshinamoorthy, C., Naidu, A., & Dandala, R. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 83(4), 575–586. [Link]

  • B'Hymer, C. (2003). Stability of lisinopril in two liquid dosage forms. International Journal of Pharmaceutical Compounding, 7(2), 149-151. [Link]

  • National Center for Biotechnology Information. (n.d.). Lisinopril. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]

  • Semantic Scholar. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. Retrieved from [Link]

  • Scilit. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link]

  • Webster, G. K. (2000). Stability of Lisinopril Syrup (2 mg/mL) Extemporaneously Compounded from Tablets. International Journal of Pharmaceutical Compounding, 4(5), 398-399. [Link]

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Methodological & Application

Analytical methods for quantifying Lisinopril R,S,S-isomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Chiral Separation and Quantification of Lisinopril R,S,S-Isomer (EP Impurity E)

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a synthetic peptide derivative used in the treatment of hypertension and heart failure.[1] It possesses three chiral centers, with the therapeutically active form being the (S,S,S)-diastereomer. The manufacturing process can lead to the formation of stereoisomeric impurities, including the (R,S,S)-diastereomer, which is identified as Lisinopril EP Impurity E in the European Pharmacopoeia.[2] Controlling stereoisomeric impurities is critical for ensuring the safety and efficacy of the final drug product. This application note presents a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation and accurate quantification of the Lisinopril (R,S,S)-isomer from the active (S,S,S)-isomer. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and validation summary in accordance with current regulatory standards.[3][4]

Introduction: The Challenge of Stereoisomeric Purity

Lisinopril's therapeutic activity is intrinsically linked to its specific stereochemistry. The presence of unwanted stereoisomers, such as the R,S,S-isomer, can potentially impact the drug's efficacy or introduce unforeseen toxicological effects. Regulatory bodies, therefore, mandate strict control over such impurities.[5] The primary analytical challenge lies in the separation of these diastereomers, which often share similar physicochemical properties, making their resolution difficult with standard reversed-phase HPLC methods.

This guide provides a comprehensive framework for tackling this challenge, explaining the causal relationships behind the chosen analytical strategy and offering a self-validating protocol to ensure trustworthy and reproducible results.

Analytical Strategy and Workflow

The quantification of a specific diastereomer requires a high-resolution separation technique. Our strategy employs chiral HPLC with UV detection as the primary method due to its specificity and reliability for stereoisomer separation. A highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is also presented as a confirmatory technique.

The overall analytical workflow is depicted below, outlining the process from sample handling to final data reporting.

Analytical_Workflow cluster_prep 1. Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Receive Drug Substance or Product Sample SamplePrep Prepare Test Sample Solution Sample->SamplePrep StdPrep Prepare Reference Standard Solutions (SSS & RSS Isomers) SST System Suitability Test (SST) StdPrep->SST Analysis Inject Samples (Chiral HPLC-UV) SamplePrep->Analysis SST->Analysis If SST Passes Integration Peak Integration and Identification Analysis->Integration Quant Quantification of R,S,S-Isomer Integration->Quant Report Generate Final Report Quant->Report

Caption: High-level workflow for the quantification of this compound.

Primary Method: Chiral HPLC-UV Protocol

Principle

This method utilizes a chiral stationary phase (CSP) that selectively interacts with the stereoisomers of Lisinopril, leading to differential retention times and enabling their separation. The selection of a polysaccharide-based CSP is effective for this class of compounds due to its ability to form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and steric interactions. Quantification is achieved by measuring the peak area response using a UV detector set to a wavelength where Lisinopril exhibits strong absorbance, typically around 210-215 nm.[6][7]

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • Lisinopril (S,S,S-isomer) Reference Standard (e.g., USP or EP grade)

    • Lisinopril (R,S,S)-isomer (Impurity E) Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

The following table summarizes the optimized conditions for the chiral separation. The use of a polar ionic modifier like TFA is crucial; it acts as an ion-pairing agent and sharpens the peaks of the zwitterionic Lisinopril molecule.

ParameterCondition
Column Chiralpak® IA (or equivalent amylose-based CSP), 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile / Methanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
Solution Preparation
  • Diluent: Mobile Phase

  • Reference Standard Stock Solution (S,S,S): Accurately weigh and dissolve Lisinopril (S,S,S) reference standard in diluent to obtain a concentration of 1.0 mg/mL.

  • Impurity Standard Stock Solution (R,S,S): Accurately weigh and dissolve Lisinopril (R,S,S) reference standard in diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution (SSS): Mix the Reference Standard Stock and Impurity Standard Stock and dilute with diluent to obtain a final concentration of approximately 100 µg/mL of the (S,S,S)-isomer and 1.0 µg/mL of the (R,S,S)-isomer. This corresponds to a 1.0% impurity level.

  • Test Solution: Accurately weigh and dissolve the Lisinopril drug substance or powdered tablets in diluent to obtain a final nominal concentration of 1.0 mg/mL.

Step-by-Step Protocol
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) once to ensure no interfering peaks are present.

    • Inject the System Suitability Solution (SSS) in six replicate injections.

    • Verify that the SST acceptance criteria (see Table below) are met. If the criteria are not met, troubleshoot the system before proceeding.

  • Analysis:

    • Inject the Test Solution in duplicate.

    • Inject a standard (such as the SSS) after every 10-15 sample injections to monitor system performance.

  • Peak Identification: Identify the peaks for the (R,S,S)-isomer and (S,S,S)-isomer in the Test Solution chromatogram by comparing their retention times with those from the SSS chromatogram.

System Suitability and Data Analysis
ParameterAcceptance Criteria
Resolution (Rₛ) ≥ 2.0 between (R,S,S) and (S,S,S) isomer peaks
Tailing Factor (T) ≤ 2.0 for the Lisinopril (S,S,S) peak
Relative Standard Deviation (%RSD) ≤ 5.0% for the peak area of the (R,S,S)-isomer (n=6)

Calculation of R,S,S-Isomer Content:

The percentage of the (R,S,S)-isomer in the sample is calculated using the following formula based on the principle of external standards:

% (R,S,S) Isomer = (Area_Imp_Sample / Area_Imp_Std) × (Conc_Std / Conc_Sample) × 100

Where:

  • Area_Imp_Sample = Peak area of the (R,S,S)-isomer in the Test Solution

  • Area_Imp_Std = Average peak area of the (R,S,S)-isomer in the SSS

  • Conc_Std = Concentration (mg/mL) of the (R,S,S)-isomer in the SSS

  • Conc_Sample = Concentration (mg/mL) of Lisinopril in the Test Solution

Method Validation Summary (ICH Q2(R2) Framework)

The analytical method must be validated to ensure it is suitable for its intended purpose.[4] Validation should be performed according to ICH Q2(R2) and FDA guidelines.[3][8] A summary of typical validation parameters and acceptance criteria is provided below.

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., other impurities, excipients).Peak purity of analyte peak > 99.0%; No interference at the RT of the R,S,S-isomer.
Linearity The method's ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998 over the range.
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.LOD: S/N ratio ≥ 3:1; LOQ: S/N ratio ≥ 10:1.[7]
Accuracy Closeness of test results to the true value, assessed by spike-recovery studies at different levels.Recovery between 90.0% and 110.0% at three concentration levels.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) of the results, expressed as %RSD.%RSD ≤ 10.0% for impurity quantification.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, temp ±2°C).System suitability criteria are met under all varied conditions.

Confirmatory Method: UPLC-MS/MS

For confirmation or for analyses requiring higher sensitivity (e.g., in biological matrices), UPLC-MS/MS is the method of choice.[9][10] It provides an orthogonal verification based on both retention time and the mass-to-charge ratio (m/z) of the parent and product ions.

Separation_Logic cluster_main Factors Affecting Chiral Separation Lisinopril Lisinopril Isomers (SSS and RSS) Separation Diastereomeric Separation (Differential Retention) Lisinopril->Separation CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) CSP->Separation MobilePhase Mobile Phase Composition (ACN/MeOH/TFA) MobilePhase->Separation Temp Temperature Temp->Separation

Caption: Key parameters influencing the chiral resolution of Lisinopril isomers.

ParameterTypical Condition
Column Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to resolve isomers (e.g., 5-40% B over 3 min)
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Lisinopril (Parent -> Product): m/z 406.3 -> 246.3[10]

Note: While a standard C18 column may not resolve the isomers, the high specificity of MS/MS can still be used for quantification if chromatographic separation is achieved through other means or if the method is intended for total Lisinopril. For isomer-specific MS, coupling with a chiral UPLC column is necessary.

Conclusion

This application note details a reliable and robust chiral HPLC-UV method for the separation and quantification of the Lisinopril (R,S,S)-isomer. The protocol, grounded in established chromatographic principles and aligned with regulatory expectations, provides a clear pathway for ensuring the stereoisomeric purity of Lisinopril. By implementing the described system suitability tests and adhering to validation principles, laboratories can generate accurate and defensible data, contributing to the overall quality and safety of the final pharmaceutical product.

References

  • Veeprho. (n.d.). Lisinopril Impurities and Related Compound.
  • SynThink Research Chemicals. (n.d.). Lisinopril EP Impurities & USP Related Compounds.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Symanis, I., & Panderi, I. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Veeprho. (n.d.). Lisinopril Dihydrate Impurities and Related Compound.
  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335.
  • Al-Haj, N. A. A., et al. (2014). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Chemistry, 2014, 830276.
  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation.
  • Pharmaffiliates. (n.d.). Lisinopril-impurities.
  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph.
  • Sigma-Aldrich. (n.d.). Lisinopril dihydrate European Pharmacopoeia (EP) Reference Standard.
  • uspbpep.com. (n.d.). USP Monographs: Lisinopril Tablets.
  • Al-Ghamdi, M. S. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 3(9), 23-29.
  • Semantic Scholar. (n.d.). Methods of Analysis of Lisinopril: A Review.
  • ResearchGate. (2017). Methods of Analysis of Lisinopril: A Review.
  • Auro Pharma Inc. (2017, August 23). Lisinopril Tablets, BP - PRODUCT MONOGRAPH.
  • Pawar, V., et al. (2023). HPLC Method Validation for Quantification of Lisinopril. International Journal of Pharmaceutical Quality Assurance, 14(2), 298-303.

Sources

Application Note: Definitive Isomer Identification and Quantification of Lisinopril using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Its efficacy is intrinsically linked to its specific stereochemistry. Like many proline-containing peptides, lisinopril exists in solution as a dynamic equilibrium of cis and trans rotational isomers (rotamers) around the N-lysyl-L-proline amide bond. The trans isomer is established as the biologically active conformation, making the accurate identification and quantification of these isomers a critical aspect of quality control and drug development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful, non-destructive tool for the unambiguous identification and quantification of lisinopril isomers. We will detail validated protocols for 1D and 2D NMR experiments, explain the principles behind spectral differentiation, and present a systematic approach to data interpretation.

The Stereochemical Challenge: Cis-Trans Isomerism in Lisinopril

The partial double-bond character of the peptide bond between the lysine and proline residues restricts free rotation, leading to two distinct and slowly interconverting planar conformations: cis and trans.

  • Trans Isomer: The Cα atoms of the lysine and proline residues are on opposite sides of the amide bond. This is the sterically preferred and biologically active form.[1]

  • Cis Isomer: The Cα atoms are on the same side of the amide bond, resulting in greater steric hindrance.

This conformational equilibrium means that a solution of pure lisinopril will contain two distinct molecular species. On the NMR timescale at ambient temperature, this interconversion is slow enough to allow for the observation of separate signals for each isomer.[1] Consequently, a standard 1D NMR spectrum of lisinopril does not show a single set of peaks, but rather a doubled set of signals corresponding to the major (trans) and minor (cis) forms.[1][2] The ability to resolve and assign these signals is paramount for ensuring drug product quality.

Principle of NMR-Based Isomer Analysis

NMR spectroscopy is uniquely suited for isomer analysis because the precise frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment.[3] The different spatial arrangements of atoms in the cis and trans isomers of lisinopril cause subtle but measurable changes in the magnetic shielding of nearby nuclei, particularly those on the proline ring and the adjacent lysine residue.

  • ¹H and ¹³C NMR: These one-dimensional techniques are the first step in analysis. They reveal the presence of the two isomers through the doubling of nearly every signal in the spectrum.[1] The relative abundance of the isomers can be directly calculated from the integration of corresponding, well-resolved peaks in the ¹H NMR spectrum.[1]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This powerful 2D NMR technique is the gold standard for unambiguous isomer assignment.[3] NOE detects through-space interactions between protons that are close to each other (< 5 Å). By selectively irradiating a specific proton and observing which other protons show an enhanced signal, one can map the spatial proximity of atoms and definitively confirm the cis or trans geometry around the amide bond.[1]

Experimental Protocol: From Sample to Spectrum

This section provides a detailed methodology for preparing a lisinopril sample and acquiring high-quality NMR data. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Reagents
  • Lisinopril Dihydrate Reference Standard or sample for analysis

  • Deuterium Oxide (D₂O, 99.9% D)

  • Acetonitrile-d₃ (CD₃CN, 99.8% D)

  • 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

  • Volumetric flasks and pipettes

Sample Preparation Protocol
  • Solvent Preparation: Prepare a 9:1 (v/v) D₂O:CD₃CN solvent mixture. The small amount of acetonitrile helps to improve the lineshape of some signals.[1]

  • Sample Weighing: Accurately weigh approximately 10-15 mg of lisinopril into a small vial.

  • Dissolution: Dissolve the sample in 0.6 mL of the prepared D₂O:CD₃CN solvent mixture. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature (e.g., 298 K) inside the NMR spectrometer for at least 5-10 minutes before data acquisition.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis weigh 1. Weigh Lisinopril (10-15 mg) dissolve 3. Dissolve Sample in 0.6 mL Solvent weigh->dissolve solvent 2. Prepare D₂O:CD₃CN (9:1) Solvent solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer equilibrate 5. Equilibrate Sample in Spectrometer (298 K) transfer->equilibrate h1_acq 6. Acquire ¹H Spectrum equilibrate->h1_acq c13_acq 7. Acquire ¹³C Spectrum h1_acq->c13_acq noe_acq 8. Acquire NOE Difference Spectra c13_acq->noe_acq id_peaks 9. Identify Doubled Signals noe_acq->id_peaks assign 10. Assign Isomers via NOE Data id_peaks->assign quantify 11. Quantify cis/trans Ratio assign->quantify

Figure 1: General workflow for NMR-based analysis of lisinopril isomers.

NMR Acquisition Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. These should be optimized as needed.

  • ¹H NMR:

    • Pulse Program: Standard 1D pulse sequence with water presaturation (e.g., zgpr).

    • Temperature: 298 K.[1]

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

    • Number of Scans: 16-64 (depending on concentration).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C is less sensitive).

  • ¹H-¹H NOE Difference:

    • Pulse Program: Standard 1D NOE difference sequence (e.g., selnogp).

    • Irradiation Points: Select well-resolved signals unique to each isomer for key protons (e.g., proline Hα and lysine Hα).

    • Mixing Time: 500-800 ms.

    • Number of Scans: Sufficient to achieve good signal-to-noise for the NOE effect (e.g., 256-1024).

Data Analysis and Interpretation

Identification of Isomer Signals (1D Spectra)

Upon processing the ¹H and ¹³C spectra, two distinct sets of signals will be visible for most nuclei.[1] The more intense set belongs to the major trans isomer, while the less intense set corresponds to the minor cis isomer. The proline ring protons are particularly sensitive to the isomerization and serve as excellent diagnostic markers.

Table 1: Representative ¹H Chemical Shifts (ppm) for Lisinopril Isomers Note: Chemical shifts are highly dependent on solvent, pH, and temperature. These are approximate values for guidance. Data adapted from literature.[1][4]

Proton Assignmenttrans Isomer (Major)cis Isomer (Minor)Key Differentiating Feature
Proline Hα~4.3 ppm~4.1 ppmClear separation of the two signals
Lysine Hα~3.8 ppm~4.0 ppmSignal positions are distinct
Proline Ring CH₂1.9 - 2.4 ppm1.9 - 2.4 ppmOverlapping but distinct multiplets
Phenyl Ring~7.3 ppm~7.3 ppmMinimal difference
Unambiguous Assignment via NOE

The definitive assignment of cis and trans isomers relies on the Nuclear Overhauser Effect. The key spatial relationship to probe is the distance between the α-proton of the lysine residue and the α-proton of the proline residue.

  • In the trans isomer, these two protons are far apart (> 4 Å).

  • In the cis isomer, these protons are close together (< 3 Å).

Protocol:

  • Acquire a NOE difference spectrum by selectively irradiating the proline Hα proton of the major isomer (~4.3 ppm).

  • Acquire a second spectrum by irradiating the proline Hα proton of the minor isomer (~4.1 ppm).

  • Observation: A significant NOE enhancement will be observed on the lysine Hα proton only in the spectrum where the cis isomer's proline Hα was irradiated. This confirms the minor isomer as cis and the major isomer as trans.[1]

NOE_Interaction cluster_trans Trans Isomer (Major) cluster_cis Cis Isomer (Minor) Trans Trans Lys_H_trans Lys Hα Pro_H_trans Pro Hα label_trans > 4 Å No NOE Observed Cis Cis Lys_H_cis Lys Hα Pro_H_cis Pro Hα Lys_H_cis->Pro_H_cis  < 3 Å Strong NOE

Figure 2: NOE principle for lisinopril isomer assignment. Irradiation of Lys Hα in the cis form (right) produces a strong NOE signal at Pro Hα due to their spatial proximity, a connection absent in the trans form (left).

Quantification of Isomer Ratio

Once assigned, the relative percentage of each isomer can be accurately determined from the ¹H NMR spectrum.

  • Select Signals: Choose well-resolved, non-overlapping signals corresponding to the same proton in both the cis and trans isomers. The proline Hα signals are often ideal.[1]

  • Integrate: Carefully integrate the area under the chosen peaks for both isomers (Area_trans and Area_cis).

  • Calculate Ratio:

    • % trans = [Area_trans / (Area_trans + Area_cis)] * 100

    • % cis = [Area_cis / (Area_trans + Area_cis)] * 100

At 298 K, the typical ratio is approximately 77% trans to 23% cis.[1] This demonstrates that while the active form is dominant, a significant portion of the drug exists as the cis rotamer in solution.

Method Validation and Trustworthiness

For use in a regulated environment, the NMR method must be validated to ensure it is fit for purpose.[5][6] Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by the unique chemical shifts and confirmed by 2D NMR techniques like NOESY/ROESY.

  • Linearity: The integrated signal area should be directly proportional to the concentration of the analyte over a given range.

  • Accuracy & Precision: Assessed by repeat measurements of a certified reference standard to ensure results are close to the true value and are reproducible. The quantitative accuracy of qNMR is generally very high, with deviations often less than 2.0%.[7]

  • Robustness: The method should be insensitive to small, deliberate variations in parameters like temperature or solvent composition.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural and quantitative analysis of lisinopril isomers. It is a direct, primary method that requires minimal sample preparation and is non-destructive.[5] By employing a combination of 1D (¹H, ¹³C) and 2D (NOE) experiments, researchers can confidently identify the presence of cis and trans rotamers, unambiguously assign their structures, and accurately quantify their relative abundance in solution. This robust methodology is an essential tool for quality assurance, stability testing, and formulation development in the pharmaceutical industry.

References

  • M. A. Sharaf, H. T. G. Al-Attas, and A. M. El-Didamony, "Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT," Journal of Chemistry, vol. 2013, Article ID 408248, 2013. [Link]

  • ResearchGate, "Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT," ResearchGate, 2013. [Link]

  • K. Takács-Novák, et al., "Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties," ADMET & DMPK, vol. 1, no. 2, pp. 6-16, 2013. [Link]

  • I. Wawer, et al., "The 13 C solid-state NMR spectrum of Lisinopril and the proposed spectral assignment," Journal of Physics: Conference Series, vol. 182, 2009. [Link]

  • Patsnap Eureka, "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance," Patsnap, 2023. [Link]

  • R. Sahu, et al., "Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation," Indian Journal of Pharmaceutical Sciences, vol. 83, no. 6, pp. 1094-1106, 2021. [Link]

  • ResearchGate, "¹H NMR spectrum of lisinopril in D2O/CD3CN (9/1, v/v). (a) T = 298 K,... ," ResearchGate, 2013. [Link]

  • Emery Pharma, "Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing," Emery Pharma, 2024. [Link]

  • ResearchGate, "NOE difference spectra of lisinopril in D2O/CD3CN (9/1, v/v), at 298 K...," ResearchGate, 2013. [Link]

  • S. Singh, et al., "Methods of Analysis of Lisinopril: A Review," International Journal of Pharmaceutical and Clinical Research, vol. 9, no. 1, pp. 64-70, 2017. [Link]

  • Oxford Instruments, "Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds," AZoM.com, 2022. [Link]

  • National Center for Biotechnology Information, "Lisinopril," PubChem Compound Summary for CID 5362119. [Link]

  • S. D. B. Mhike, et al., "NMR as a “Gold Standard” Method in Drug Design and Discovery," Molecules, vol. 26, no. 21, p. 6583, 2021. [Link]

  • M. da S. Santos and L. A. Colnago, "Validation of quantitative 1H NMR method for the analysis of pharmaceutical formulations," Química Nova, vol. 36, no. 2, pp. 324-330, 2013. [Link]

Sources

Protocol for isolating Lisinopril R,S,S-isomer

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Isolation of the Lisinopril (R,S,S)-Isomer via Preparative High-Performance Liquid Chromatography

Abstract

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a pharmaceutical agent widely used in the management of hypertension and heart failure. The therapeutically active form of the molecule possesses the (S,S,S) stereochemistry.[1] During its synthesis or storage, other stereoisomers, such as the (R,S,S)-diastereomer, can form as impurities.[2][3] The isolation and characterization of these isomers are critical for quality control, impurity profiling, and toxicological assessment in drug development. This document provides a detailed protocol for the isolation of the Lisinopril (R,S,S)-isomer from a mixture containing the active (S,S,S)-isomer using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is built upon established analytical principles and scaled for the purification of research-quantity material.

Introduction and Scientific Rationale

Lisinopril, chemically described as (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline, contains three chiral centers, leading to the possibility of eight stereoisomers.[4][5] The commercial drug product is the pure (S,S,S)-isomer. The (R,S,S)-isomer, also known as Lisinopril Impurity E or the Lisinopril epimer, is a diastereomer of the active pharmaceutical ingredient (API).[2]

Causality of Separation: Diastereomers, unlike enantiomers, have different physicochemical properties. This fundamental difference allows for their separation using achiral chromatographic techniques. Reversed-phase HPLC, which separates compounds based on differences in hydrophobicity, is a powerful tool for resolving diastereomeric pairs like the (S,S,S) and (R,S,S) forms of Lisinopril. The subtle differences in their three-dimensional structures lead to distinct interactions with the stationary phase, resulting in different retention times and enabling their isolation.

This protocol is designed for researchers who require a pure reference standard of the (R,S,S)-isomer for various applications, including:

  • Analytical Method Validation: As a reference marker for validating the specificity of routine quality control HPLC methods.

  • Pharmacokinetic/Toxicology Studies: To assess the biological activity and potential toxicity of the specific impurity.

  • Forced Degradation Studies: To understand the degradation pathways of the Lisinopril API.

Principle of the Method: From Analytical Scouting to Preparative Isolation

The isolation strategy employs a two-stage HPLC approach. First, a robust analytical method is developed to achieve baseline separation of the (S,S,S) and (R,S,S) isomers. This analytical method is then scaled up to a preparative scale to handle larger sample loads and enable the collection of purified fractions.

Key experimental factors influencing the separation of Lisinopril isomers include mobile phase pH, organic modifier concentration, and column temperature.[6][7] Studies have shown that low temperatures can slow the rate of interconversion between cis and trans conformers of the proline amide bond in Lisinopril, leading to better peak shape and improved resolution of isomers.[6][7] The pH of the mobile phase is also critical as it affects the ionization state of the acidic and basic functional groups in the molecule, thereby influencing retention.

Workflow for Lisinopril (R,S,S)-Isomer Isolation

G cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up & Isolation cluster_2 Phase 3: Purity Verification A Crude Lisinopril Mixture (Containing S,S,S and R,S,S isomers) B Analytical HPLC Scouting (C8/C18 Column) A->B Inject Small Volume C Method Optimization (Adjust pH, Temp, Gradient) B->C Evaluate Chromatogram D Achieve Baseline Separation (Resolution > 1.5) C->D Iterative Refinement E Scale-Up Calculation (Flow Rate, Loading) D->E Finalized Analytical Method F Preparative HPLC Run (Larger Column) E->F G Fraction Collection (Collect R,S,S Peak) F->G H Solvent Evaporation (Rotary Evaporator) G->H I Purity Analysis (Analytical HPLC) H->I J Identity Confirmation (LC-MS, NMR) I->J Confirm Purity K Isolated Lisinopril (R,S,S)-Isomer (>95% Pure) J->K Confirm Structure

Caption: Workflow for the isolation and purification of Lisinopril (R,S,S)-isomer.

Materials and Equipment

Reagents and Consumables
  • Lisinopril raw material or a mixture known to contain the (R,S,S)-isomer.

  • Acetonitrile (HPLC Grade or higher).

  • Methanol (HPLC Grade or higher).

  • Monobasic Sodium Phosphate Dihydrate (ACS Grade).[8]

  • Phosphoric Acid (ACS Grade).[8]

  • Deionized water (18.2 MΩ·cm).

  • 0.45 µm membrane filters for mobile phase filtration.

  • 0.45 µm syringe filters for sample preparation.

Equipment
  • Analytical HPLC system with UV detector.

  • Preparative HPLC system with UV detector and fraction collector.

  • Analytical C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

  • Preparative C8 or C18 reversed-phase column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

  • pH meter.

  • Sonicator for degassing mobile phase.

  • Rotary evaporator.

  • Analytical balance.

  • Vortex mixer.

Detailed Experimental Protocols

PART A: Analytical Method Development

Objective: To develop an analytical HPLC method capable of resolving Lisinopril (S,S,S) from the (R,S,S)-isomer with a resolution of ≥ 1.5. The United States Pharmacopeia (USP) monograph for Lisinopril provides an excellent starting point for separating related substances.[8][9]

Step 1: Mobile Phase Preparation

  • Buffer Preparation (pH 4.1): Dissolve 3.53 g of Monobasic Sodium Phosphate Dihydrate in 1 L of deionized water. Adjust the pH to 4.1 using dilute phosphoric acid.[8]

  • Filtration: Filter the prepared buffer through a 0.45 µm membrane filter to remove particulates.

  • Degassing: Degas the buffer and the acetonitrile solvent (Mobile Phase B) for at least 15 minutes using sonication or vacuum degassing.

Step 2: Standard/Sample Solution Preparation

  • Prepare a stock solution of the Lisinopril mixture at approximately 1 mg/mL in the mobile phase buffer.

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Step 3: Chromatographic Conditions The following conditions are based on a synthesis of methods described for Lisinopril impurity analysis and isomer separation.[4][6][8]

ParameterAnalytical Method ConditionRationale
Column C8 or C18, 250 x 4.6 mm, 5 µmStandard columns for reversed-phase separation of pharmaceuticals.[8]
Mobile Phase A Phosphate Buffer, pH 4.1Controls ionization state for consistent retention.[8]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 0% B to 40% B over 35 minutesA gradient elution is often necessary to resolve closely eluting impurities.[4][8]
Flow Rate 1.0 - 1.8 mL/minTypical flow rate for a 4.6 mm ID analytical column.[8]
Column Temp. 25°C - 45°C (start at lower temp)Temperature affects isomer separation; lower temperatures can improve resolution.[6][7]
Detection UV at 210 nmLisinopril has a strong absorbance at this wavelength, providing high sensitivity.[4][8]
Injection Vol. 10 - 20 µLStandard volume for analytical injections.

Step 4: Method Optimization

  • Inject the sample solution and identify the peaks for the main (S,S,S) isomer and the target (R,S,S)-isomer. The (R,S,S) isomer is expected to be a minor peak eluting near the main component.

  • If resolution is poor (< 1.5), adjust the gradient slope. A shallower gradient will increase the separation between peaks.

  • Experiment with the column temperature. Lowering the temperature may enhance resolution, as it can slow down the on-column interconversion of conformers.[6]

  • Ensure the final method provides a stable baseline and reproducible retention times.

PART B: Scale-Up and Preparative Isolation

Objective: To scale the optimized analytical method to a preparative scale to isolate several milligrams of the (R,S,S)-isomer.

Step 1: Scale-Up Calculations The primary principle of scaling up is to maintain the linear velocity of the mobile phase. The flow rate must be adjusted proportionally to the cross-sectional area of the preparative column.

  • Flow Rate Scaling:

    • New Flow Rate = Analytical Flow Rate × (ID_prep² / ID_anal²)

    • Example: Scaling from a 4.6 mm ID column to a 21.2 mm ID column:

    • New Flow Rate = 1.5 mL/min × (21.2² / 4.6²) ≈ 31.8 mL/min

  • Sample Loading: The maximum sample load on the preparative column will be significantly higher. Start with a conservative loading (e.g., 5-10 mg of the mixture) and increase in subsequent runs if resolution is maintained. The sample should be dissolved in the minimum amount of mobile phase.

Step 2: Preparative HPLC Protocol

ParameterPreparative Method Condition
Column C8 or C18, 250 x 21.2 mm, 5-10 µm
Mobile Phase Same as analytical method
Gradient Same gradient profile, adjusted for the new flow rate and column volume
Flow Rate Calculated from scale-up (e.g., ~32 mL/min)
Column Temp. Same as optimized analytical method
Detection UV at 210 nm
Injection Vol. 1 - 5 mL (depending on concentration and loading)

Step 3: Execution and Fraction Collection

  • Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.

  • Sample Injection: Inject the concentrated sample solution.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the (R,S,S) peak begins to rise from the baseline and stop collecting just after it returns. Be conservative to avoid collecting overlapping regions of the main (S,S,S) peak.

  • Repeat: Perform multiple injections as needed to obtain the desired quantity of the isomer. Pool the corresponding fractions from each run.

PART C: Post-Purification and Verification

Objective: To recover the isolated isomer from the solvent and verify its purity and identity.

Step 1: Solvent Removal

  • Combine the collected fractions containing the pure (R,S,S)-isomer.

  • Remove the acetonitrile using a rotary evaporator under reduced pressure. Be mindful of the bath temperature to avoid sample degradation.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified isomer as a solid powder.

Step 2: Purity Verification

  • Prepare a solution of the isolated material in the analytical mobile phase.

  • Inject this solution into the optimized analytical HPLC system.

  • The resulting chromatogram should show a single major peak corresponding to the retention time of the (R,S,S)-isomer.

  • Calculate the purity based on the peak area percentage. The target purity should be >95%.

Step 3: Identity Confirmation (Recommended) For absolute confirmation, advanced analytical techniques are recommended:

  • LC-MS: A liquid chromatography-mass spectrometry analysis can confirm the molecular weight of the isolated compound, which should be identical to that of Lisinopril (405.49 g/mol ).[2][4][10]

  • NMR: Nuclear Magnetic Resonance spectroscopy can be used for full structural elucidation and to confirm the stereochemical configuration, distinguishing it from the (S,S,S) isomer.[6]

References

  • Hu, T., & Wu, L. (2000). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography.
  • Taylor & Francis Online. (n.d.). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Retrieved from [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335.
  • Bouabdallah, S., Ben Dhia, T., & Driss, M. R. (2014). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. International Journal of Analytical Chemistry, 2014, 494719. Available at: [Link]

  • Bouabdallah, S., Trabelsi, H., Bouzouita, K., & Sabbah, S. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405.
  • Ravisankar, P., Navneesaran, M., Pravallika, N., & Sri, D. (2015). Developed Analytical Methods for Lisinopril- An Ace Inhibitor. Asian Journal of Biochemical and Pharmaceutical Research, 2(4), 399-405.
  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335*. Available at: [Link]

  • Basavaiah, K., & Charan, V. S. (2010). Spectrophotometric determination of lisinopril in pharmaceuticals using ninhydrin- a modified approach. Journal of Food and Drug Analysis, 18(1), 39-45.
  • World Journal of Pharmaceutical and Medical Research. (2025). COMPREHENSIVE CONTEMPLATIONS FOR ADVANCED EXPLANATORY STRATEGIES: LISINOPRIL AND HYDROCHLOROTHIAZIDE. WJPM, 11(2), 1-10.
  • National Center for Biotechnology Information. (n.d.). lisinopril r,s,s-isomer. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL.
  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Proteopedia. (2018). ACE Inhibitor Lisinopril. Retrieved from [Link]

  • Google Patents. (n.d.). US20070093664A1 - Process for the production of lisinopril.
  • ResearchGate. (n.d.). Chemical structure of lisinopril (S, S, S): (a) cis form and (b) trans form. Retrieved from [Link]

  • ACS Publications. (2021). Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structures. Langmuir, 37(30), 9205–9214.
  • Google Patents. (n.d.). CN103936822A - Synthesis method of lisinopril.
  • Phenomenex. (2022). Separation of Lisinopril and its Organic Impurities per USP Monograph. Retrieved from [Link]

  • Arayne, M. S., Sultana, N., & Naveed, S. (2013). RP-HPLC Method for the Determination of Lisinopril in Active Pharmaceutical Ingredients, Dosage Forms and Human Serum.
  • SIELC Technologies. (n.d.). HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column. Retrieved from [Link]

  • DergiPark. (2021). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 827-836.

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Application of Lisinopril R,S,S-isomer in Drug Formulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Lisinopril

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2][3] Chemically, lisinopril is N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline and possesses three chiral centers, leading to the possibility of eight stereoisomers.[4] The commercially available drug is the S,S,S-isomer, which is the biologically active form.[5] The other stereoisomers, including the R,S,S-isomer, are considered impurities that may arise during synthesis or degradation.[1][6] The R,S,S-isomer, also known as Lisinopril EP Impurity E, is a diastereomer of the active S,S,S form.[7][8]

The control of stereoisomeric impurities is a critical aspect of drug development and manufacturing, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[9][10] Regulatory agencies such as the FDA and EMA have established stringent guidelines for the characterization and control of chiral impurities in pharmaceutical products.[11][12][13] Therefore, the ability to accurately detect, quantify, and control the Lisinopril R,S,S-isomer is paramount for ensuring the safety, efficacy, and quality of lisinopril formulations.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the this compound in drug formulation studies. It covers the essential analytical methodologies, protocols, and regulatory considerations for managing this critical impurity.

The Role of the R,S,S-Isomer in Formulation Studies

The primary application of the this compound in formulation studies is as a reference standard for the development and validation of analytical methods aimed at controlling stereoisomeric purity. These studies are integral throughout the drug development lifecycle, from initial process development to final product stability testing.

Key applications include:

  • Analytical Method Development: The R,S,S-isomer is essential for developing selective analytical methods, typically High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE), that can resolve it from the active S,S,S-isomer and other related substances.

  • Method Validation: Once a method is developed, the R,S,S-isomer is used to validate its performance characteristics, including specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantitation), in accordance with ICH guidelines.[14]

  • Forced Degradation Studies: The R,S,S-isomer can be used in forced degradation studies to understand the degradation pathways of lisinopril under various stress conditions (e.g., acid, base, oxidation, heat, light).[15] This helps in establishing the stability-indicating nature of the analytical method.

  • Impurity Profiling: By having a well-characterized standard of the R,S,S-isomer, formulators can accurately identify and quantify its presence in different batches of the drug substance and finished product.

  • Stability Testing: The R,S,S-isomer is monitored during long-term and accelerated stability studies to ensure that its levels remain within the acceptable limits specified by pharmacopeias or internal quality standards.

Analytical Methodologies for Chiral Separation

The separation of lisinopril and its diastereomers, including the R,S,S-isomer, presents an analytical challenge due to their similar physicochemical properties. Several techniques have been successfully employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of lisinopril and its related compounds.[16][17][18] For chiral separations, reversed-phase HPLC with a suitable chiral stationary phase (CSP) or a chiral mobile phase additive is often employed. However, for diastereomers like the R,S,S-isomer, separation can often be achieved on achiral stationary phases by optimizing chromatographic conditions.

Factors influencing the separation of lisinopril isomers include:

  • Temperature: Lower temperatures can enhance the resolution between the cis and trans conformers of lisinopril, which can aid in the separation of diastereomers.[5][19]

  • pH of the Mobile Phase: The pH of the mobile phase affects the ionization state of the acidic and basic functional groups in lisinopril, thereby influencing retention and selectivity.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase play a crucial role in achieving the desired separation.[19]

  • Counter-ion: The use of an appropriate counter-ion can improve peak shape and resolution.[19]

Capillary Electrophoresis (CE)

Micellar Electrokinetic Chromatography (MECC), a mode of CE, has demonstrated excellent resolution for separating lisinopril's S,S,S and R,S,S diastereomers.[20][21] This technique utilizes surfactants (e.g., bile salts like sodium cholate or sodium dodecyl sulfate) to form micelles, which act as a pseudo-stationary phase, enabling the separation of neutral and charged analytes based on their differential partitioning into the micelles.[21]

Protocol: Development and Validation of a Stability-Indicating HPLC Method for Lisinopril and its R,S,S-Isomer

This protocol outlines the steps for developing and validating a stability-indicating HPLC method for the determination of lisinopril and its R,S,S-isomer in a pharmaceutical formulation.

1. Materials and Reagents
  • Lisinopril (S,S,S-isomer) Reference Standard (USP or equivalent)

  • This compound Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Monobasic sodium phosphate, phosphoric acid, and other buffer components (analytical grade)

  • Lisinopril drug product (tablets or oral solution)

2. Chromatographic System and Conditions

The following are typical starting conditions that may require optimization:

ParameterCondition
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and phosphate buffer (e.g., 4:96 v/v) with pH adjusted to 4.1.[22]
Flow Rate 1.0 - 1.8 mL/min[22]
Column Temperature 45-50°C[22][23]
Detection Wavelength 210 nm[15][23]
Injection Volume 20 µL[22]

Rationale for Parameter Selection:

  • Column: C8 or C18 columns are standard for reversed-phase chromatography of moderately polar compounds like lisinopril.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier is used to control the ionization of lisinopril and achieve good retention and peak shape. The specific pH and buffer concentration should be optimized for the best separation.

  • Temperature: Elevated temperatures can sometimes improve peak shape for lisinopril by increasing the rate of interconversion between its cis and trans conformers, leading to a single, sharp peak for the main isomer.[5]

  • Detection Wavelength: 210 nm is a common wavelength for the detection of peptides and related compounds that lack a strong chromophore at higher wavelengths.[15][23]

3. Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve Lisinopril (S,S,S-isomer) and this compound reference standards in a suitable diluent (e.g., water or mobile phase) to obtain a known concentration.

  • Working Standard Solution: Dilute the stock solutions to a concentration relevant to the expected levels in the drug product. For the R,S,S-isomer, this will likely be at a level corresponding to the specification limit for impurities.

  • Sample Preparation: For tablets, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to a single dose into a volumetric flask, add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection. For oral solutions, a direct dilution may be possible.

4. Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines, which include the following parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is typically done by injecting the diluent, a placebo solution, the R,S,S-isomer standard, the lisinopril standard, and a sample solution. Forced degradation studies are also a key part of demonstrating specificity.

  • Linearity: Analyze a series of solutions with increasing concentrations of the R,S,S-isomer to demonstrate a linear relationship between the peak area and concentration.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo with known amounts of the R,S,S-isomer at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the R,S,S-isomer that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[14]

Visualization of Experimental Workflow
Workflow for HPLC Method Validation

HPLC_Method_Validation cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_execution Execution cluster_analysis Data Analysis Prep_Standards Prepare Standards (Lisinopril & R,S,S-isomer) Run_HPLC Run HPLC Analysis Prep_Standards->Run_HPLC Prep_Sample Prepare Sample Solution Prep_Sample->Run_HPLC Prep_Placebo Prepare Placebo Solution Prep_Placebo->Run_HPLC Specificity Specificity Specificity->Run_HPLC Linearity Linearity Linearity->Run_HPLC Accuracy Accuracy Accuracy->Run_HPLC Precision Precision Precision->Run_HPLC LOD_LOQ LOD & LOQ LOD_LOQ->Run_HPLC Robustness Robustness Robustness->Run_HPLC Analyze_Data Analyze Chromatographic Data Run_HPLC->Analyze_Data Report Generate Validation Report Analyze_Data->Report

Caption: Workflow for HPLC Method Validation of this compound.

Regulatory Considerations and Acceptance Criteria

Regulatory bodies like the FDA and EMA provide guidance on the control of stereoisomeric impurities.[11][12][13] The ICH Q3A/Q3B guidelines provide a framework for setting impurity limits. For stereoisomeric impurities, if there are no specific limits defined in the pharmacopeia, the general impurity thresholds may apply.[24] It is crucial to consult the relevant pharmacopeial monographs (e.g., USP, EP) for lisinopril, which may specify limits for known impurities, including the R,S,S-isomer (often referred to as Lisinopril EP Impurity E).[1][22][23][25]

The acceptance criteria for the R,S,S-isomer in a drug product should be justified based on toxicological data and the levels of the impurity present in the batches used in clinical and nonclinical safety studies.[11][12]

Decision Tree for Handling Stereoisomeric Impurities

Stereoisomer_Decision_Tree Start Identify Stereoisomeric Impurity (R,S,S-isomer) Check_Pharmacopeia Is there a limit in the Pharmacopeia (e.g., USP, EP)? Start->Check_Pharmacopeia Yes_Limit Adopt Pharmacopeial Limit Check_Pharmacopeia->Yes_Limit Yes No_Limit Apply ICH Q3A/Q3B Thresholds? Check_Pharmacopeia->No_Limit No Justify_Limit Justify Proposed Limit in Regulatory Submission Yes_Limit->Justify_Limit Yes_ICH Set limit based on Identification and Qualification Thresholds No_Limit->Yes_ICH Yes No_ICH Is the impurity a significant metabolite? No_Limit->No_ICH No Yes_ICH->Justify_Limit Yes_Metabolite Consider metabolite safety data No_ICH->Yes_Metabolite Yes No_Metabolite Conduct Toxicological Assessment No_ICH->No_Metabolite No Yes_Metabolite->Justify_Limit No_Metabolite->Justify_Limit

Caption: Decision Tree for Setting Limits for Stereoisomeric Impurities.

Conclusion

The this compound is a critical component in the development and quality control of lisinopril drug products. Its use as a reference standard is indispensable for creating and validating robust, stability-indicating analytical methods that can ensure the stereoisomeric purity of the final formulation. By following the principles and protocols outlined in this application note, researchers and drug development professionals can effectively manage this impurity, thereby ensuring the safety, efficacy, and regulatory compliance of their lisinopril products. A thorough understanding of the analytical challenges and regulatory expectations surrounding chiral impurities is essential for successful drug development.

References
  • Beasley, C. A., et al. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 559-67. Available from: [Link]

  • Ilić, S., et al. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. Available from: [Link]

  • Walsh Medical Media. (2017). Methods of Analysis of Lisinopril: A Review. Available from: [Link]

  • Bel-Hadj-Tahar, A., & Bouabdallah, S. (2013). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Chemistry, 2013, 1-8. Available from: [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]

  • SynThink Research Chemicals. Lisinopril EP Impurities & USP Related Compounds. Available from: [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Available from: [Link]

  • Scientific Research Publishing. (2018). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. Available from: [Link]

  • ResearchGate. (2015). Stability-Indicating LC Method for the Simultaneous Determination of Lisinopril and Hydrochlorothiazide. Available from: [Link]

  • ResearchGate. (2014). Regulatory Considerations in Drug Development of Stereoisomers. Available from: [Link]

  • Veeprho. Lisinopril Impurities and Related Compound. Available from: [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2022). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Molecules, 27(23), 8569. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Available from: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

  • Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2218. Available from: [Link]

  • Phenomenex. (2019). Separation of Lisinopril and its Organic Impurities per USP Monograph. Available from: [Link]

  • Semantic Scholar. (2017). Methods of Analysis of Lisinopril: A Review. Available from: [Link]

  • U.S. Pharmacopeia. (2011). USP 35 Official Monographs / Lisinopril 3695. Available from: [Link]

  • ResearchGate. (2017). Methods of Analysis of Lisinopril: A Review. Available from: [Link]

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). Available from: [Link]

  • Phenomenex. (2019). Lisinopril Assay and Related Substances Method per IP Monograph. Available from: [Link]

  • ResearchGate. (2016). Chiral separation and determination of enantiomeric purity of the pharmaceutical formulation of cefadroxil using coated and immobilized amylose-derived and cellulose-derived chiral stationary phases. Available from: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • U.S. Pharmacopeia. (2006). USP Monographs: Lisinopril. Available from: [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Available from: [Link]

  • MDPI. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Available from: [Link]

  • ResearchGate. (2013). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. Available from: [Link]

  • precisionFDA. This compound. Available from: [Link]

  • Taylor & Francis Online. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Available from: [Link]

  • U.S. Pharmacopeia. Lisinopril. USP-NF. Available from: [Link]

  • Pharmacia. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Available from: [Link]

  • SynThink Research Chemicals. Lisinopril (R,S,S)-Isomer; Lisinopril EP Impurity E. Available from: [Link]

  • Phenomenex. (2019). Lisinopril Assay and Related Substances Method per IP Monograph. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column. Available from: [Link]

  • DergiPark. (2013). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Available from: [Link]

  • ResearchGate. (2015). LISINOPRIL AN OVERVIEW. Available from: [Link]

  • ResearchGate. (2007). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Available from: [Link]

  • Gomez, H. J., et al. (1988). Efficacy and safety of lisinopril in older patients with essential hypertension. The American Journal of Medicine, 85(3B), 35-37. Available from: [Link]

  • Ryden, L., et al. (2000). Efficacy and Safety of High-Dose Lisinopril in Chronic Heart Failure Patients at High Cardiovascular Risk, Including Those With Diabetes Mellitus. Results From the ATLAS Trial. European Heart Journal, 21(23), 1967-1978. Available from: [Link]

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Sources

Application Notes & Protocols: In Vitro and In Vivo Experimental Design for the Lisinopril R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lisinopril, a widely prescribed medication for hypertension and heart failure, is an inhibitor of the Angiotensin-Converting Enzyme (ACE).[1] It functions by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] Chemically, the active form of Lisinopril is the S,S,S-stereoisomer. However, during synthesis or as a result of degradation, other stereoisomers, such as the R,S,S-isomer (also known as Lisinopril EP Impurity E), can be present.[4][5]

The three-dimensional arrangement of a molecule is critical to its biological function. Stereoisomers of a drug can exhibit profoundly different pharmacological activity, pharmacokinetic profiles, and toxicological properties.[6][7] One isomer may be highly active, while another could be inert, have a different therapeutic effect, or even be toxic.[8][9] Therefore, the comprehensive characterization of individual isomers like the Lisinopril R,S,S-isomer is a regulatory and scientific necessity.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro and in vivo experimental design required to thoroughly evaluate the biological profile of the this compound. The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind each experimental choice.

Part 1: In Vitro Characterization: Target Engagement and Cellular Effects

The initial phase of characterization focuses on two fundamental questions:

  • Does the R,S,S-isomer interact with the primary therapeutic target, the ACE enzyme?

  • What is its general effect on cell health, providing an early indication of its safety profile?

Primary Target Engagement: ACE Inhibition Assay

Causality and Rationale: The foundational experiment is to determine if the this compound retains the ability to inhibit the ACE enzyme. The S,S,S configuration of active Lisinopril is optimized for binding to the active site of ACE. A change in stereochemistry, as in the R,S,S-isomer, could disrupt this interaction, leading to reduced potency or complete inactivity. This assay quantifies that potential activity by measuring the half-maximal inhibitory concentration (IC50).

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the central role of ACE in the RAAS cascade and the point of inhibition by agents like Lisinopril.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I Lisinopril Lisinopril Isomer Lisinopril->ACE inhibits

Caption: The RAAS pathway and the role of ACE.

Protocol: Spectrophotometric ACE Inhibition Assay

This protocol is based on the cleavage of the synthetic substrate hippuryl-histidyl-leucine (HHL) by ACE, which releases hippuric acid (HA). The quantity of HA produced is measured spectrophotometrically.[10]

Materials:

  • ACE from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound

  • Lisinopril S,S,S-isomer (as positive control)

  • Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Step-by-Step Methodology:

  • Reagent Preparation:

    • ACE Solution: Prepare a 2 mU/mL solution of ACE in deionized water. The exact concentration may need optimization based on the specific activity of the enzyme lot.

    • HHL Substrate Solution: Prepare a 5 mM solution of HHL in the sodium borate buffer.

    • Test Compounds: Prepare 10 mM stock solutions of the this compound and S,S,S-isomer (positive control) in deionized water. Create a series of 10-point, 3-fold serial dilutions ranging from your highest desired concentration (e.g., 1 mM) down to the nanomolar range.

  • Assay Procedure:

    • In separate microcentrifuge tubes, add 25 µL of the ACE solution to 50 µL of either a test compound dilution, the positive control dilution, or deionized water (for 100% activity/negative control).

    • Pre-incubate these mixtures at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 125 µL of the 5 mM HHL substrate solution to each tube.

    • Incubate the reaction mixtures at 37°C for 60 minutes. The incubation time may be adjusted to ensure the reaction is in the linear range.

    • Stop the reaction by adding 200 µL of 1 M HCl.

    • Extract the hippuric acid by adding 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Re-dissolve the dried hippuric acid pellet in 1 mL of deionized water.

  • Quantification:

    • Measure the absorbance of the re-dissolved hippuric acid at 228 nm using a UV-Vis spectrophotometer.

Data Analysis and Presentation:

  • Calculate the percentage of ACE inhibition for each concentration of the isomer using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity.[11]

Table 1: Hypothetical ACE Inhibition Data

Compound IC50 (µM)
Lisinopril S,S,S-isomer (Control) 0.05
This compound > 100

| Vehicle | No Inhibition |

Cellular Cytotoxicity Assessment

Causality and Rationale: Before proceeding to in vivo models, it is crucial to assess the general cytotoxicity of the isomer. A compound that is highly cytotoxic in vitro is unlikely to be a viable therapeutic candidate. This assay establishes the concentration at which the isomer begins to harm cells (the 50% cytotoxic concentration, or CC50), providing a preliminary therapeutic window when compared to its target activity (IC50). We will use the Resazurin reduction assay, which measures the metabolic activity of viable cells.[12]

Protocol: Resazurin Cell Viability Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or Human Embryonic Kidney 293 (HEK293) cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound and S,S,S-isomer.

  • Doxorubicin (as a positive control for cytotoxicity).

  • Resazurin sodium salt solution.

  • Phosphate-Buffered Saline (PBS).

  • 96-well clear-bottom black plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the Lisinopril isomers and Doxorubicin in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (vehicle control) and untreated cells (100% viability control).

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Assay:

    • Prepare a working solution of Resazurin in PBS.

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Presentation:

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Fluorescence_sample - Fluorescence_blank) / (Fluorescence_untreated - Fluorescence_blank)] * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Fit the data to a 4PL curve to determine the CC50 value.

Table 2: Hypothetical Cellular Cytotoxicity Data

Compound Cell Line CC50 (µM)
Lisinopril S,S,S-isomer HUVEC > 200
This compound HUVEC > 200

| Doxorubicin (Control) | HUVEC | 0.5 |

Part 2: In Vivo Evaluation in a Hypertensive Model

If in vitro data suggests the R,S,S-isomer has noteworthy ACE inhibitory activity and low cytotoxicity, the next logical step is to assess its efficacy and safety in a living organism.

Animal Model Selection and Justification

Rationale: The choice of animal model is critical for the clinical relevance of the findings. While several models exist (e.g., pharmacologically induced), the Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized model because it genetically develops hypertension that closely mimics human essential hypertension.[13][14] This provides a robust system to test the antihypertensive effects of the Lisinopril isomer. Wistar-Kyoto (WKY) rats, the normotensive progenitors of SHRs, will be used as a genetic control group.

Experimental Workflow: Integrated Pharmacodynamic and Pharmacokinetic Study

The following workflow outlines a comprehensive in vivo experiment to assess efficacy, exposure, and safety concurrently.

InVivo_Workflow cluster_prestudy Pre-Study Phase cluster_study Chronic Dosing Phase (4 weeks) cluster_poststudy Terminal Phase Acclimatize Acclimatize SHRs & WKYs (1-2 weeks) Baseline Baseline Blood Pressure (Tail-Cuff Method) Acclimatize->Baseline Randomize Randomize into Treatment Groups Baseline->Randomize Dosing Daily Oral Gavage (Vehicle, Controls, R,S,S-Isomer) Randomize->Dosing Monitoring Weekly Blood Pressure & Body Weight Monitoring Dosing->Monitoring PK_Sampling Satellite Group PK Sampling (Day 1 & Day 28) Dosing->PK_Sampling Terminal_BP Final Blood Pressure Measurement Monitoring->Terminal_BP Necropsy Euthanasia & Necropsy Terminal_BP->Necropsy Collection Blood & Organ Collection (for Histopathology) Necropsy->Collection

Caption: Workflow for the in vivo evaluation of this compound.

Protocol: Antihypertensive Efficacy and Safety Study in SHRs

Materials and Animals:

  • Male Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.

  • Male Wistar-Kyoto (WKY) rats as normotensive controls.

  • This compound and S,S,S-isomer.

  • Vehicle for administration (e.g., 0.5% methylcellulose in water).

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography).

  • Oral gavage needles.

Experimental Design:

Table 3: In Vivo Study Treatment Groups

Group # Animal Strain Treatment Dose (mg/kg) Route Rationale
1 WKY Vehicle - Oral Gavage Normotensive Control
2 SHR Vehicle - Oral Gavage Hypertensive Disease Control
3 SHR Lisinopril S,S,S-isomer 10 Oral Gavage Positive Control (Efficacy Benchmark)
4 SHR This compound 10 Oral Gavage Direct comparison with active isomer
5 SHR This compound 30 Oral Gavage Assess dose-response

| 6 | SHR | this compound | 100 | Oral Gavage | High dose for efficacy & safety ceiling |

Step-by-Step Methodology:

  • Acclimatization and Baseline:

    • Acclimatize animals to housing conditions for at least one week.

    • Train the rats for the tail-cuff procedure for 3-5 days to minimize stress-induced blood pressure elevation.

    • Measure baseline systolic blood pressure (SBP) for two consecutive days. Animals are then randomized into treatment groups based on their baseline SBP.

  • Administration:

    • Prepare fresh dosing formulations daily.

    • Administer the assigned treatment via oral gavage once daily for 28 consecutive days.[15] The volume should not exceed 10 ml/kg.

  • Pharmacodynamic Monitoring:

    • Measure SBP and heart rate weekly, approximately 4-6 hours post-dose to capture the peak effect.

    • Record body weights twice weekly to monitor for general toxicity.

  • Pharmacokinetic (PK) Sampling:

    • Use a separate "satellite" group of animals for PK to avoid influencing the main study animals.

    • On Day 1 and Day 28, collect sparse blood samples (e.g., 100 µL) from the satellite animals at pre-dose, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis by a validated LC-MS/MS method.

  • Terminal Procedures:

    • At the end of the 28-day treatment period, record the final blood pressure.

    • Euthanize animals and perform a gross necropsy.

    • Collect major organs (heart, kidneys, liver, lungs, spleen) and preserve them in 10% neutral buffered formalin for histopathological analysis.

Data Analysis and Presentation:

  • Pharmacodynamics: Plot the mean change in SBP from baseline over the 4-week study period for each group. Use a two-way repeated measures ANOVA to test for statistical significance.

  • Pharmacokinetics: Calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) to assess drug exposure.[16][17]

  • Toxicology: Report any clinical signs of toxicity, changes in body weight, and summarize histopathological findings.

Table 4: Hypothetical Pharmacodynamic Results (Change in SBP at Week 4)

Treatment Group Dose (mg/kg) Mean ΔSBP from Baseline (mmHg)
SHR + Vehicle - +5 ± 3
SHR + Lisinopril S,S,S 10 -35 ± 4**
SHR + Lisinopril R,S,S 10 -2 ± 3
SHR + Lisinopril R,S,S 30 -4 ± 5
SHR + Lisinopril R,S,S 100 -5 ± 4

*Data presented as mean ± SEM. *p < 0.01 compared to Vehicle Control.

Table 5: Hypothetical Pharmacokinetic Parameters (Day 28)

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*h/mL)
Lisinopril S,S,S 10 450 6 3200
Lisinopril R,S,S 10 425 6 3100

| Lisinopril R,S,S | 100 | 4300 | 6 | 31500 |

Conclusion

This comprehensive experimental guide provides a robust framework for the systematic evaluation of the this compound. By integrating in vitro target engagement and cytotoxicity assays with in vivo pharmacodynamic, pharmacokinetic, and toxicological assessments, researchers can build a complete biological profile of the isomer. The causality-driven approach, from enzyme kinetics to whole-animal efficacy, ensures that the resulting data is not only scientifically sound but also directly relevant to drug development and regulatory considerations. This structured methodology allows for a clear determination of whether the R,S,S-isomer possesses therapeutic potential, is an inert impurity, or carries a safety liability that requires careful control.

References

Click to expand
  • American Heart Association. (n.d.). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals.
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  • Frontiers in Physiology. (n.d.). Editorial: Animal models of hypertension.
  • American Heart Association Journals. (n.d.). Models of Experimental Hypertension in Mice.
  • National Center for Biotechnology Information. (n.d.). Animal models for the study of primary and secondary hypertension in humans. PMC.
  • GemPharmatech. (2023, August 21). Understanding Hypertension: Exploring Animal Models for Research.
  • PubMed. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens.
  • National Institutes of Health. (n.d.). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • Patsnap Eureka. (2025, August 1). The Role of Geometric Isomers in Drug Efficacy and Toxicity.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays.
  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab.
  • ResearchGate. (2025, August 7). (PDF) Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants.
  • BenchChem. (n.d.). Application Notes: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay using Val-Tyr.
  • National Institutes of Health. (n.d.). This compound | C21H31N3O5 | CID 55187. PubChem.
  • ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?
  • Wikipedia. (n.d.). Lisinopril.
  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs.
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  • protocols.io. (2019, March 28). Angiotensin-converting enzyme inhibitory assay.
  • GSC Online Press. (2022, June 4). Review on in vivo and in vitro experimental model of anti-hypertensive agent.
  • Researcher.Life. (n.d.). What is the mechanism of action of lisinopril?. R Discovery.
  • SynThink Research Chemicals. (n.d.). Lisinopril (R,S,S)-Isomer; Lisinopril EP Impurity E | 85955-59-5.
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Troubleshooting & Optimization

Lisinopril Isomer Analysis: A Technical Support Guide to Overcoming Peak Splitting in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic analysis of lisinopril. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak splitting and poor peak shape during the analysis of lisinopril and its isomers. As your virtual application scientist, I will provide in-depth, experience-driven insights and actionable troubleshooting protocols to help you achieve robust and reproducible results.

The unique chemical structure of lisinopril, specifically the presence of a proline residue, leads to the existence of cis and trans rotational isomers. The slow interconversion between these isomers on the chromatographic timescale is a primary contributor to the peak splitting and broadness often observed.[1][2][3][4] This guide will equip you with the knowledge to control this phenomenon and address other potential causes of poor chromatography.

Troubleshooting Guide: From Split Peaks to Symmetrical Elution

This section is structured in a question-and-answer format to directly address the common issues encountered during lisinopril analysis.

Q1: Why am I observing a split, broad, or shouldered peak for my main lisinopril analyte?

This is the most frequent issue reported and is often directly related to the on-column interconversion of lisinopril's cis-trans isomers.[1] The rate of this interconversion is highly sensitive to several chromatographic parameters. Let's explore how to diagnose and resolve this.

Initial Diagnostic Steps:

  • Confirm System Suitability: Before troubleshooting the method, ensure your HPLC/UHPLC system is performing optimally. Inject a standard compound with a known sharp peak shape to rule out system-level issues like a blocked frit or column void.[5][6]

  • Sample Solvent Check: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion. Whenever possible, dissolve and inject your lisinopril standard and sample in the initial mobile phase.[7]

If the system is functioning correctly and the sample solvent is appropriate, the peak splitting is likely due to method parameters influencing isomer separation.

Workflow for Optimizing Lisinopril Peak Shape

The following diagram illustrates a systematic approach to troubleshooting peak splitting caused by lisinopril's conformational isomers.

Lisinopril Peak Splitting Troubleshooting Workflow A Start: Split or Broad Lisinopril Peak Observed B Primary Cause Analysis: cis-trans Isomer Interconversion A->B Isolate problem to analyte chemistry C Adjust Column Temperature B->C First adjustment D Optimize Mobile Phase pH C->D If peak shape is still poor E Modify Mobile Phase Composition D->E If pH adjustment is insufficient F Adjust Flow Rate E->F Fine-tuning G Achieved Single, Symmetrical Peak? F->G H Method Validation G->H Yes I Further Troubleshooting: Consider Column Chemistry or Other Issues G->I No I->C

Caption: A systematic workflow for troubleshooting lisinopril peak splitting.

Q2: How does temperature affect lisinopril's peak shape, and what should I do?

Temperature is a powerful tool for controlling the kinetics of isomer interconversion.

  • The Mechanism: At lower temperatures, the interconversion between the cis and trans isomers is slowed, which can lead to the partial or complete resolution of the two isomers into distinct peaks.[1][2] Conversely, increasing the column temperature accelerates this interconversion. Above a certain temperature, the isomers convert so rapidly that they elute as a single, averaged, and often sharper peak.[3][4]

Experimental Protocol: Temperature Optimization

  • Starting Point: Begin with the column temperature set to 40°C, a common starting point in many pharmacopoeial methods.[8]

  • Increase Temperature: Incrementally increase the column temperature in 5-10°C steps, up to 60°C or higher (be mindful of the column's maximum temperature limit).[8]

  • Observe the Trend: You should observe the two peaks (or the shoulders on a single peak) beginning to merge and sharpen as the temperature increases.[1]

  • Select Optimal Temperature: Choose the temperature that provides a single, symmetrical peak with acceptable tailing, as per USP guidelines (e.g., tailing factor not more than 1.7).[9]

TemperatureExpected ObservationRationale
Low (e.g., 25°C) Two separate peaks or a very broad, split peak.Slows isomer interconversion, allowing for partial or full separation.[1]
Moderate (e.g., 40°C) Peaks may start to coalesce but still show significant broadness or a shoulder.Increased interconversion rate, but not rapid enough for a single peak.
High (e.g., 50-60°C) A single, sharper, more symmetrical peak.Rapid interconversion leads to the elution of a single, averaged species.[3]
Q3: My peak is still not symmetrical after adjusting the temperature. How can I use mobile phase pH to improve it?

Mobile phase pH is another critical parameter that influences the ionization state of lisinopril and its interaction with the stationary phase, thereby affecting peak shape.

  • The Mechanism: Lisinopril is an amphoteric molecule with multiple pKa values. The pH of the mobile phase will determine the net charge on the molecule, which in turn affects its retention and potential for secondary interactions with the stationary phase. Inconsistent ionization during chromatography can contribute to peak broadening. Many official methods recommend a pH between 2.0 and 5.0 to ensure a consistent protonation state and minimize undesirable ionic interactions with residual silanols on the silica-based stationary phase.[8][9][10]

Experimental Protocol: pH Optimization

  • Buffer Selection: Use a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH to ensure adequate buffering capacity. Phosphate buffers are commonly used.[9][10]

  • Initial pH: A starting pH of 5.0 is recommended in some established methods, such as the USP monograph for lisinopril.[9]

  • Systematic Adjustment: If peak shape is suboptimal, adjust the pH downwards. For instance, prepare mobile phases with pH values of 4.5, 4.0, 3.5, and 3.0.

  • Evaluate Peak Shape: Analyze the chromatograms at each pH level, paying close attention to peak symmetry (tailing factor) and retention time. A lower pH can sometimes lead to better peak shape for amine-containing compounds on silica-based columns.[11]

Lisinopril_Ionization Lisinopril_Low_pH Lisinopril (Net Positive Charge) Stationary_Phase C18 Stationary Phase (Residual Silanols) Lisinopril_Low_pH->Stationary_Phase Controlled Interaction (Good Peak Shape) Lisinopril_Mid_pH Lisinopril (Zwitterionic) Lisinopril_Mid_pH->Stationary_Phase Mixed Interactions (Potential Broadening) Lisinopril_High_pH Lisinopril (Net Negative Charge) Lisinopril_High_pH->Stationary_Phase Silanol Repulsion/Interaction (Poor Peak Shape)

Sources

Technical Support Center: Improving Chromatographic Resolution of Lisinopril Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for lisinopril analysis. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, possesses three chiral centers, giving rise to eight potential diastereomers. The active pharmaceutical ingredient (API) is the (S,S,S) configuration, while a common process-related impurity is the (R,S,S) diastereomer.[1][2] A significant analytical challenge stems not only from separating these closely related diastereomers but also from the conformational isomerism of the lysyl-proline amide bond.[3] This bond slowly interconverts between cis and trans forms in solution, often resulting in peak broadening or splitting during HPLC analysis, which can confound impurity profiling and quantification.[1][3]

This guide provides a structured, cause-and-effect approach to troubleshooting and optimizing the chromatographic separation of lisinopril diastereomers, moving from foundational concepts to specific, actionable protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of lisinopril diastereomers so challenging?

The difficulty is twofold:

  • Structural Similarity: Diastereomers like (S,S,S)-lisinopril and its (R,S,S) counterpart have very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.

  • Conformational Isomerism: Like other proline-containing molecules, lisinopril exists as an equilibrium mixture of cis and trans conformers around the proline amide bond.[3] The rate of interconversion between these conformers at ambient temperature is often slow enough to be on the same timescale as chromatographic separation, leading to peak broadening or the appearance of two distinct peaks for a single diastereomer.[1][4]

Q2: What are the primary species I should expect to see in a chromatogram of a bulk lisinopril sample?

You will primarily observe the main (S,S,S)-lisinopril peak. Depending on the resolution of your method and the sample's purity, you may also see:

  • The (R,S,S)-diastereomer impurity, typically at a low level (<1%).[1]

  • Other related organic impurities as specified in pharmacopeial monographs.[5]

  • Shoulders, split peaks, or broad peaks, which are indicative of the cis/trans conformer issue described above.

Q3: What are typical starting conditions for a reversed-phase HPLC method for lisinopril?

A robust starting point, based on common literature and pharmacopeial methods, would be:

  • Column: A modern, high-purity silica C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5][6][7] The USP monograph for lisinopril specifies an L7 packing (C8).[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common starting point is a phosphate buffer at a low pH (e.g., pH 2.0-3.0) and acetonitrile.[3][8]

  • Detection: UV detection at approximately 210-215 nm, where the molecule exhibits strong absorbance.[6][8]

  • Temperature: Ambient temperature (e.g., 25 °C) is a common start, but as you will see, this is a critical parameter to adjust.

Section 2: Troubleshooting Guide & Optimization Protocols

This section addresses the most common chromatographic issues in a step-by-step format. The first step in any troubleshooting process is to correctly diagnose the problem.

Problem 1: My lisinopril peak is broad, split, or has a significant shoulder.

Causality: This morphology is the classic signature of on-column separation of the cis and trans conformers. Your chromatographic conditions are resolving the two slowly interconverting forms. The goal is either to complete this separation into two sharp peaks or, more commonly, to accelerate the interconversion so that they elute as a single, sharp peak.

Troubleshooting Workflow:

G start Observe Broad or Split Peak q1 Is the goal a single, sharp peak for quantification? start->q1 yes1 YES (Most Common) q1->yes1 no1 NO (For Characterization) q1->no1 protocol1 Follow Protocol 1: Increase Column Temperature to Coalesce Peaks yes1->protocol1 protocol2 Follow Protocol 2: Decrease Temperature & Flow Rate to Resolve Peaks no1->protocol2 end_quant Result: Single, sharp peak suitable for assay protocol1->end_quant end_char Result: Two baseline-resolved peaks for conformer analysis protocol2->end_char G start Observe Peak Tailing (Tf > 1.5) check_ph Is Mobile Phase pH ≤ 3.0? start->check_ph adjust_ph Action: Lower pH to 2.0-3.0 using a buffer (e.g., phosphate or 0.1% TFA/Formic Acid) check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped C8 or C18? check_ph->check_column Yes re_inject1 Re-inject Sample adjust_ph->re_inject1 re_inject1->check_column Tailing Persists end_good Result: Symmetrical Peak re_inject1->end_good Tailing Resolved replace_column Action: Replace with a modern 'Type B' silica column check_column->replace_column No consider_additive Advanced Step: Consider adding 0.1% TEA to mobile phase check_column->consider_additive Yes re_inject2 Re-inject Sample replace_column->re_inject2 re_inject2->consider_additive Tailing Persists re_inject2->end_good Tailing Resolved end_bad Problem Persists consider_additive->end_bad

Sources

Troubleshooting lisinopril isomer quantification in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the bioanalysis of lisinopril. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of quantifying lisinopril and its stereoisomers in complex biological matrices. Here, we move beyond standard protocols to address the specific, challenging issues that arise during method development, validation, and sample analysis.

Understanding the Challenge: The Stereochemistry of Lisinopril

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in treating hypertension and heart failure.[1][2] Its chemical structure, (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline, contains three chiral centers, leading to a specific S,S,S configuration for the active drug substance.[2] During synthesis or under certain conditions, other diastereomers, such as the R,S,S-isomer (also known as Lisinopril EP Impurity E), can be formed.[3][4][5]

Quantifying these isomers is not merely an academic exercise. Regulatory bodies like the FDA require that bioanalytical methods differentiate and measure stereoisomers when they exhibit different pharmacological activities or pharmacokinetic profiles.[6] Therefore, a robust, validated, and isomer-specific quantification method is essential for accurate pharmacokinetic, bioequivalence, and safety studies.

This guide provides direct answers to common troubleshooting questions encountered in the field.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Chromatographic Separation

Q1: I am struggling to achieve baseline separation between the lisinopril S,S,S isomer and its R,S,S diastereomer on my standard C18 column. What chromatographic strategies can I employ?

This is a common and critical challenge. Diastereomers have different physicochemical properties, but their separation can still be difficult on standard achiral columns. Here’s a breakdown of potential solutions, from simple adjustments to more advanced column chemistry.

  • The Causality: Standard C18 columns separate molecules primarily based on hydrophobicity. While diastereomers like S,S,S and R,S,S lisinopril have slight differences in their 3D structure that affect their interaction with the stationary phase, these differences are often insufficient for complete resolution under typical reversed-phase conditions.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Before changing the column, exhaust your mobile phase options.

      • pH Adjustment: Lisinopril is an ampholytic molecule with multiple pKa values (approximately 1.7, 3.1, 7.1, and 10.7).[7] Modifying the mobile phase pH can alter the ionization state of the carboxyl and amino groups, which in turn changes the molecule's overall polarity and interaction with the stationary phase. Systematically screen a pH range from 2.5 to 7.0. A lower pH (e.g., 2.5-4.0) is often a good starting point.[8][9]

      • Organic Modifier: Vary the ratio and type of organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile often provides sharper peaks, but methanol can offer different selectivity.

    • Consider an Alternative Achiral Phase: If C18 fails, a Phenyl-Hexyl or a Polar-Embedded C18 column may provide alternative selectivity through π-π or hydrogen bonding interactions, which can be more sensitive to stereochemical differences.

    • Employ Chiral Chromatography: For definitive separation, a chiral stationary phase (CSP) is the most robust solution. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those with multiple chiral centers.

    • Micellar Electrokinetic Chromatography (MECC): While a different technique from HPLC, MECC has demonstrated excellent resolution between lisinopril diastereomers by using surfactants like sodium cholate or sodium dodecyl sulfate (SDS) in the electrolyte.[10]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Troubleshooting flowchart for poor isomer resolution.

Q2: My lisinopril peak shape is poor, showing significant tailing. How can I fix this?

Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the chromatographic conditions.

  • The Causality: Lisinopril's primary amine groups can engage in strong, unwanted ionic interactions with residual, acidic silanol groups on the surface of silica-based columns (like C18). This leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Control: Ensure your mobile phase is adequately buffered and at a low pH (e.g., 2.5-3.0). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine groups of lisinopril.

    • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%). TEA will preferentially bind to the active silanol sites, masking them from lisinopril.

    • Select a High-Purity, End-Capped Column: Modern columns made from high-purity silica with exhaustive end-capping have a much lower concentration of residual silanols. If you are using an older column, upgrading can solve the problem. The USP monograph for lisinopril impurities suggests a C8 column, which can sometimes offer better peak shape than C18 for such compounds.[11]

    • Lower Metal Content: Ensure your column hardware and mobile phase components are low in metal content, as metal ions can also be a source of active sites that cause tailing.

Section 2: Sample Preparation and Matrix Effects

Q3: I am getting low and variable recovery of lisinopril from plasma. Which sample preparation technique is most reliable: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

Choosing the right sample preparation is a trade-off between speed, cost, and cleanliness. For a polar, zwitterionic molecule like lisinopril, this choice is critical.

  • The Causality: Lisinopril is highly soluble in water and sparingly soluble in most organic solvents, making LLE challenging.[1] Its polar nature means it will be poorly retained on traditional reversed-phase SPE sorbents if conditions are not perfectly optimized. PPT is fast but often results in "dirtier" extracts, leading to significant matrix effects.

  • Recommended Approach: Solid-Phase Extraction (SPE) While more complex to develop, SPE provides the cleanest extracts and the most consistent recoveries for lisinopril.[12]

    • Sorbent Choice: A mixed-mode polymer-based sorbent (e.g., combining reversed-phase and ion-exchange characteristics) is ideal. An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge is frequently cited for its good recovery of lisinopril.[12][13]

    • pH is Critical: The pH during sample loading, washing, and elution must be carefully controlled to manipulate lisinopril's ionization state for optimal retention and release.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Decision workflow for selecting a sample preparation method.

Q4: My calibration curve is non-linear at the low end, and my QC results are failing. How do I properly assess and mitigate matrix effects for my LC-MS/MS assay?

Matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components—are a primary cause of poor accuracy and precision in bioanalysis.[14] A quantitative assessment is required by regulatory guidelines.[6][15]

  • The Causality: Components from the biological matrix (e.g., phospholipids, salts) can co-elute with lisinopril and compete for ionization in the MS source. This can suppress the lisinopril signal, leading to an underestimation of its concentration, particularly at the Lower Limit of Quantification (LLOQ).

  • Actionable Protocol: Quantitative Matrix Factor Assessment This procedure, adapted from FDA guidelines, allows you to measure the impact of the matrix.[16]

    • Prepare Three Sample Sets:

      • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the mobile phase or reconstitution solvent.

      • Set B (Post-Spiked Matrix): Blank plasma from multiple sources (at least 6) is extracted first, and then the analyte and IS are spiked into the final, clean extract.

      • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into blank plasma before the extraction process (this is your standard QC sample).

    • Calculate Matrix Factor (MF) and Recovery:

      • Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)

      • Recovery (RE) = (Peak Response in Set C) / (Peak Response in Set B)

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • Interpret the Results:

MetricValueInterpretationAction Required
Matrix Factor (MF) MF < 1Ion SuppressionImprove sample cleanup or chromatography.
MF > 1Ion EnhancementImprove sample cleanup or chromatography.
MF ≈ 1No significant matrix effect.Method is acceptable.
IS-Normalized MF Value close to 1.0IS is effectively compensating for the matrix effect.Method is likely robust.
CV% > 15%High variability between different matrix lots.Method is not robust; improve cleanup.
  • Mitigation Strategy: The most effective way to combat matrix effects is to use a stable isotope-labeled internal standard (e.g., lisinopril-d5).[13] It will co-elute and experience the same ionization effects as the analyte, providing reliable correction and ensuring the accuracy of the quantification. If an SIL-IS is not available, improve the sample cleanup (e.g., switch to SPE) or adjust chromatography to move the lisinopril peak away from interfering regions.

Section 3: Analyte Stability

Q5: I need to validate the stability of lisinopril in plasma. What experiments are required, and what are the common pitfalls?

Stability testing ensures that the concentration of lisinopril does not change from the time of sample collection to the time of analysis. This is a non-negotiable part of bioanalytical method validation.[6][17]

  • The Causality: Lisinopril is generally stable, but degradation can occur under extreme pH or temperature conditions.[18] Repeated freeze-thaw cycles can also degrade the analyte or change the matrix integrity. Studies have shown lisinopril in unprocessed plasma is stable for at least 24 hours at room temperature, for 12 weeks at -20°C, and after three freeze-thaw cycles.[19]

  • Required Stability Experiments (per FDA/ICH Guidelines): You must test stability at low and high QC concentration levels. The mean concentration of the stability samples must be within ±15% of the nominal concentration.

ExperimentConditionsPurpose
Freeze-Thaw Stability QC samples are frozen (e.g., -20°C or -80°C) and thawed to room temperature for at least 3 cycles.Simulates samples being pulled from and returned to the freezer.
Short-Term (Bench-Top) Stability QC samples are kept at room temperature for a period that exceeds the expected sample handling time (e.g., 4-24 hours).Ensures analyte is stable during sample preparation.
Long-Term Stability QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the time from first sample collection to last sample analysis.Confirms stability for the duration of the study.
Post-Preparative Stability Processed samples (in the autosampler) are stored under the autosampler conditions (e.g., 4°C) for the expected duration of an analytical run.Ensures analyte is stable in the final extract.
  • Common Pitfall: A frequent mistake is not mimicking the actual study conditions closely enough. For example, if study samples might be thawed for 2 hours before processing, your bench-top stability experiment should test for at least that long. Always document every step meticulously as part of your validation report.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Lisinopril from Human Plasma

This protocol is a starting point and should be optimized during method development.

  • Cartridge Conditioning: Condition a polymeric mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard (e.g., lisinopril-d5) and 200 µL of 2% formic acid in water. Vortex to mix.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the acidic analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for Lisinopril

These parameters are typical and serve as a good starting point for method development.

ParameterSuggested SettingRationale
LC Column Chiral column (if separating isomers) or high-purity C8/C18 (2.1 x 50 mm, <3 µm)C8 can offer better peak shape.[11] Chiral column is necessary for isomer separation.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and maintains low pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase LC-MS.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B, hold, and re-equilibrate.A gradient is usually required to elute lisinopril and clean the column.
Ionization Mode Positive Electrospray Ionization (ESI+)Lisinopril's amine groups are readily protonated.
MRM Transition Lisinopril: 406.3 -> 246.3[19] IS (Lisinopril-d5): 411.3 -> 251.3These are common and robust transitions providing good sensitivity and specificity.
Collision Energy ~20-25 eVMust be optimized for your specific instrument to maximize product ion signal.

References

  • Qin, X.Z., Nguyen, D.T., & Ip, D.P. (n.d.). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Taylor & Francis Online. Available from: [Link]

  • Deng, P., et al. (2008). Development and Validation of LC–MS Method for the Determination of Lisinopril in Human Plasma and its Application in a Bioequivalence Study. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Hammami, M.M., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Medical Sciences. Available from: [Link]

  • Shah, P.N., et al. (2017). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Shah, P.N., et al. (2016). Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. ResearchGate. Available from: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. Available from: [Link]

  • Various. (n.d.). CN1053437C - Synthetic method for lisinopril. Google Patents.
  • precisionFDA. (n.d.). LISINOPRIL R,S,S-ISOMER. Available from: [Link]

  • Noszál, B., et al. (2010). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Various. (2005). Desalination and Crystallization Processes of Lisinopril. ResearchGate. Available from: [Link]

  • Various. (2006). DE60213880T2 - PROCESS FOR THE PREPARATION OF LISINOPRIL. Google Patents.
  • Various. (2007). US20070093664A1 - Process for the production of lisinopril. Google Patents.
  • Nahata, M.C. (2009). Stability of lisinopril in two liquid dosage forms. American Journal of Health-System Pharmacy. Available from: [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scirp.org. Available from: [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Available from: [Link]

  • Reddy, G.S., et al. (2008). Synthesis and Characterization of Compounds Related to Lisinopril. Synthetic Communications. Available from: [Link]

  • Jamkhandi, C.M., et al. (2011). Developed Analytical Methods for Lisinopril- An Ace Inhibitor. ResearchGate. Available from: [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. Available from: [Link]

  • Meng, F., et al. (2007). Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • FDA. (2018). M10 Bioanalytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • Deng, P., et al. (2008). Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. PubMed. Available from: [Link]

  • Zhang, Y., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available from: [Link]

  • Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. Bioanalysis. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column. Available from: [Link]

  • Wang, H.Y., et al. (2008). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. ResearchGate. Available from: [Link]

  • Various. (2019). Development of analytical method for determination of lisinopril tablets using RP-HPLC method. ResearchGate. Available from: [Link]

  • Various. (2021). Method Development and Validation of Lisinopril Dihydrate and Hydrochlorothiazide in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Xi'an Shiyou University, Natural Science Edition. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • Rácz, Á., et al. (2012). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Lisinopril. Available from: [Link]

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Technical Support Center: Method Validation for Lisinopril R,S,S-Isomer Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the validation of analytical methods used to quantify the R,S,S-isomer of Lisinopril. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, possesses three chiral centers, leading to the S,S,S-diastereomer as the active pharmaceutical ingredient (API).[1] The R,S,S-isomer is a potential process-related impurity. Therefore, a robust, validated analytical method is critical for ensuring the stereochemical purity and safety of the drug product.

This guide is structured to provide immediate, actionable answers through our FAQ section and in-depth solutions to complex experimental issues in the Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate and quantify the R,S,S-isomer of Lisinopril?

A1: The biological and therapeutic activity of chiral molecules like Lisinopril is highly dependent on their stereochemistry.[2] The S,S,S-isomer is the therapeutically active form.[3] The R,S,S-diastereoisomer is considered a process impurity. Regulatory agencies mandate the control and quantification of such isomers to ensure the safety, efficacy, and quality of the final drug product. A validated method demonstrates that the analytical procedure is suitable for its intended purpose, which in this case is the accurate quantification of this specific impurity.[4]

Q2: Which analytical technique is most suitable for separating Lisinopril and its R,S,S-isomer?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis.[2] Specifically, chiral HPLC, which utilizes a Chiral Stationary Phase (CSP), is required to resolve the diastereomers. Polysaccharide-based CSPs are often effective for these separations.[5] While some methods have explored Micellar Electrokinetic Chromatography (MECC), HPLC remains the most common and robust technique in quality control laboratories.[3]

Q3: What are the essential validation parameters for this impurity method according to ICH guidelines?

A3: For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R1) guideline is the primary reference.[6][7][8] The key parameters to validate are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the main S,S,S-isomer, other impurities, excipients).[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Validation Parameter ICH Q2(R1) Guideline Summary for a Quantitative Impurity Test [4][6]
Specificity Demonstrate resolution between Lisinopril, R,S,S-isomer, and any other potential impurities. Peak purity analysis (e.g., with a DAD detector) is recommended.
Linearity A minimum of 5 concentrations, typically from the LOQ to 120% of the specification limit. The correlation coefficient (r²) should be ≥ 0.99.
Range From LOQ to 120% of the impurity specification limit.
Accuracy Assess using a minimum of 9 determinations over a minimum of 3 concentration levels (e.g., LOQ, 100%, and 120% of spec limit). Recovery should be within an acceptable range.
Precision (Repeatability) 6 replicate injections at 100% of the test concentration or 9 determinations across the specified range. %RSD should be within acceptable limits.
Precision (Intermediate) Analyze on different days, with different analysts, or on different equipment. Compare results to assess variability.
LOQ & LOD Typically determined based on signal-to-noise ratio (S/N of 10 for LOQ, 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
Robustness Varies small parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).

Q4: What is a System Suitability Test (SST) and why is it performed before every run?

A4: A System Suitability Test (SST) is an integral part of any analytical procedure that verifies the entire HPLC system—including the instrument, column, and mobile phase—is performing acceptably on the day of analysis.[9][10] Passing the SST criteria before injecting samples ensures that the system is capable of providing accurate and reproducible results for that specific run.[11][12] It is a regulatory requirement and the first line of defense against generating invalid data.[9]

Troubleshooting Guide: Common Issues in R,S,S-Isomer Analysis

This section addresses specific problems you may encounter during your experiments.

Q: My resolution between the Lisinopril (S,S,S) and the R,S,S-isomer peaks is poor (Resolution < 2.0). What should I do?

A: Poor resolution is a frequent challenge in chiral separations and can stem from multiple factors. Here is a systematic approach to troubleshooting this issue:

Step 1: Verify System Suitability and Column Health.

  • Check SST results: Confirm that the SST injection passed all criteria, especially theoretical plates (column efficiency). A significant drop in plate count suggests column degradation.[9]

  • Column History: Has this column been used with incompatible solvents or additives previously? Chiral stationary phases can have a "memory effect" where strongly adsorbed molecules from previous runs alter selectivity.[13] If using an immobilized CSP, flushing with a strong solvent like DMF or THF may help.[14]

Step 2: Optimize Mobile Phase Composition.

  • Organic Modifier: The type and percentage of the organic modifier (e.g., ethanol, isopropanol) are critical. A small, systematic change (e.g., ±1-2%) can significantly impact resolution.

  • Additive Concentration: Chiral separations of basic compounds often require an acidic or basic additive (e.g., diethylamine, trifluoroacetic acid) to improve peak shape and selectivity.[5] Ensure the additive concentration is correct. An incorrect concentration can disrupt the chiral recognition mechanism.

Step 3: Adjust Chromatographic Conditions.

  • Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate provides more time for the analytes to interact with the chiral stationary phase, which can improve resolution.[5] Try reducing the flow rate by 10-20%.

  • Temperature: Temperature affects the thermodynamics of the separation.[5] Analyze at different column temperatures (e.g., 20°C, 25°C, 30°C). Lower temperatures often enhance resolution for enantiomers, though this is not a universal rule.[15]

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Q: My peaks are tailing excessively (Tailing Factor > 2.0). How can I improve the peak shape?

A: Peak tailing compromises both resolution and integration accuracy. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Cause 1: Secondary Silanol Interactions: Lisinopril is a basic compound and can interact with acidic silanol groups present on the silica support of the chiral stationary phase.[5]

    • Solution: Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), at a low concentration (e.g., 0.1%). This additive will compete for the active silanol sites, minimizing the unwanted interaction with your analyte.[5]

  • Cause 2: Column Overload: Injecting too much sample mass onto the column can lead to peak distortion. Chiral columns are particularly susceptible to overloading.[16]

    • Solution: Reduce the injection volume or dilute the sample. Prepare a dilution series (e.g., 50%, 25%, 10% of the original concentration) to see if peak shape improves.

  • Cause 3: Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[16]

    • Solution: If using an immobilized CSP, reverse the column direction and flush with a strong, compatible solvent to wash away contaminants from the inlet frit.[14] For coated CSPs, flush with the strongest recommended solvent (often isopropanol).[14]

Q: My retention times are drifting and the %RSD for replicate injections is high (>2.0%). What is the issue?

A: Unstable retention times point to a lack of equilibrium in the system or issues with the mobile phase or pump.[9]

  • Cause 1: Insufficient Column Equilibration: Chiral separations can require longer equilibration times than standard reversed-phase methods, especially when using additives.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.[5] Monitor the baseline until it is stable.

  • Cause 2: Mobile Phase Preparation/Inconsistency:

    • Evaporation: Volatile components of the mobile phase (like DEA or an organic modifier) can evaporate over time, changing the composition.[5] Prepare fresh mobile phase daily and keep the reservoir bottles capped.

    • Inadequate Mixing/Degassing: Ensure solvents are thoroughly mixed and properly degassed to prevent air bubbles from entering the pump, which can cause pressure fluctuations and retention time drift.[5]

  • Cause 3: Pump or Hardware Issues: A leak in the system or faulty pump check valves can lead to inconsistent flow rates and pressure, causing retention times to shift.

    • Solution: Check for any visible leaks in the fluidic path. Monitor the system pressure; excessive fluctuation is a key indicator of a hardware problem. Perform pump maintenance as needed.

Key Experimental Protocols

Protocol 1: System Suitability Testing (SST)

Objective: To verify the performance of the complete analytical system prior to sample analysis.

Procedure:

  • Prepare the SST solution containing Lisinopril and the R,S,S-isomer at a concentration that allows for clear detection and resolution of both peaks. A concentration where the R,S,S-isomer is at its specification limit is often appropriate.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[11]

  • Perform five or six replicate injections of the SST solution.[17]

  • Evaluate the results from the last injection (or an average, depending on the SOP) against the established criteria.

SST Parameter Typical Acceptance Criteria Rationale
Resolution (Rs) ≥ 2.0 between Lisinopril and R,S,S-isomer peaksEnsures the peaks are sufficiently separated for accurate integration.[11]
Tailing Factor (Tf) ≤ 2.0 for both peaksConfirms good peak symmetry, which is essential for accurate quantification.[11][17]
%RSD of Peak Area ≤ 5.0% for the R,S,S-isomer (for 5-6 replicates)Demonstrates the precision and repeatability of the injector and system.[10][11]
Theoretical Plates (N) > 2000 (Method Dependent)Measures the efficiency and health of the column.[9]

Action: If any SST parameter fails, sample analysis must not proceed. The issue must be investigated and resolved, and the SST must be re-run and passed before analyzing any samples.[11]

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References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. Pharma Times Official. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chromatography Online. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]

  • Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. National Institutes of Health. [Link]

  • Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Development, Estimation and Validation of Lisinopril in Bulk and its Pharmaceutical Formulation by HPLC Method. Semantic Scholar. [Link]

  • USP Monographs: Lisinopril. USP-NF. [Link]

  • Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. PubMed. [Link]

  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology. [Link]

  • HPLC Method Validation for Quantification of Lisinopril. Impact Factor. [Link]

  • Separation of Lisinopril and its Organic Impurities per USP Monograph. Phenomenex. [Link]

  • Product Monograph: prLisinopril. Sandoz. [Link]

  • USP 35 Official Monographs / Lisinopril 3695. [Link]

  • Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Taylor & Francis Online. [Link]

  • Lisinopril. USP-NF. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Unife. [Link]

  • Separation of Lisinopril dihydrate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. DergiPark. [Link]

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Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Lisinopril R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Lisinopril and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the sensitive detection of the Lisinopril R,S,S-isomer. As Senior Application Scientists, we have compiled this information based on established analytical principles and field-proven insights to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the this compound?

The Lisinopril molecule, N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline, has three chiral centers, leading to the possibility of several stereoisomers. The active pharmaceutical ingredient (API) is the S,S,S-isomer. The R,S,S-isomer is a diastereomer and a potential impurity that needs to be monitored and controlled in pharmaceutical formulations to ensure the safety and efficacy of the drug product. Regulatory bodies often require the quantification of such impurities.

Q2: Why is achieving low-level detection of the R,S,S-isomer challenging?

Achieving low-level detection is challenging due to several factors:

  • Structural Similarity: The R,S,S-isomer is structurally very similar to the main S,S,S-isomer, making chromatographic separation difficult.

  • Low Concentration: As an impurity, the R,S,S-isomer is present at very low concentrations relative to the main API, which can lead to issues with peak tailing of the main component obscuring the impurity peak.

  • Matrix Effects: The formulation excipients or biological matrices can interfere with the analysis, suppressing the signal of the isomer.

Q3: What are the common analytical techniques used for the analysis of Lisinopril and its isomers?

The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, and Capillary Electrophoresis (CE).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for low-level quantification in complex matrices.[1][3][4][5][6]

Q4: Are there official methods for Lisinopril and its impurities?

Yes, pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for Lisinopril that include methods for assay and the determination of related substances.[7][8][9] These methods are a good starting point for developing your own analytical procedures.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the low-level detection of the this compound.

Sample Preparation Issues

Low recovery of the analyte and significant matrix effects are common hurdles in sample preparation.

Problem: Low or inconsistent recovery of the R,S,S-isomer.

Potential Cause Troubleshooting Recommendation & Explanation
Incomplete Extraction Ensure the chosen solvent fully dissolves both the API and the isomer. Lisinopril is soluble in water and methanol.[10] For solid dosage forms, ensure complete disintegration and dissolution. Sonication can aid in this process.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces, especially at low concentrations.
Degradation Lisinopril can be susceptible to degradation. Prepare samples fresh and store them at controlled, cool temperatures (e.g., 2-8°C) before analysis.

Problem: Significant matrix effects leading to ion suppression or enhancement in LC-MS/MS.

Potential Cause Troubleshooting Recommendation & Explanation
Co-eluting Matrix Components Improve sample clean-up. Solid-phase extraction (SPE) is highly effective for removing interfering components from the sample matrix.[5][6]
Phospholipid Contamination (from biological samples) Use a phospholipid removal plate or a specific SPE cartridge designed for phospholipid removal.
High Salt Concentration If your sample preparation involves buffers, ensure the final sample injected has a salt concentration compatible with the mobile phase and MS interface to avoid ion suppression.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Condition the SPE Cartridge: Use a suitable SPE cartridge (e.g., Oasis HLB). Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Mix 100 µL of plasma with an internal standard and load it onto the conditioned cartridge.[6]

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the analyte and isomer with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Chromatographic Separation Challenges

Achieving baseline separation of the R,S,S-isomer from the main S,S,S-isomer is critical for accurate quantification.

Problem: Poor resolution between the S,S,S and R,S,S isomers.

Potential Cause Troubleshooting Recommendation & Explanation
Inappropriate Stationary Phase A C8 or C18 column is commonly used.[3][11] Consider a column with a different selectivity, such as a phenyl-hexyl phase, or a core-shell particle column for higher efficiency.[8]
Suboptimal Mobile Phase Composition The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Lisinopril. Adjusting the pH can alter the ionization state and improve separation.[12] The use of phosphate or formate buffers is common.[5][13]
Incorrect Column Temperature Lowering the column temperature can sometimes improve the resolution of isomers by slowing down the interconversion between conformers.[12][13]

Problem: Peak tailing of the main Lisinopril peak, obscuring the R,S,S-isomer peak.

Potential Cause Troubleshooting Recommendation & Explanation
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column with the main component is a common cause of peak asymmetry.
Secondary Interactions Add a competing base, like triethylamine (TEA), to the mobile phase to mask active silanol groups on the column that can cause peak tailing.[2][11]
Column Degradation Ensure the column is not old or contaminated. A guard column can help extend the life of the analytical column.

Experimental Protocol: HPLC Method for Isomer Separation

This is a starting point for method development.

  • Column: C8, 250 x 4.6 mm, 5 µm[11]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase. An example could be starting at 5% B and increasing to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS/MS

Detection Sensitivity Issues

Maximizing the signal-to-noise ratio is key for low-level detection.

Problem: Insufficient sensitivity in UV detection.

Potential Cause Troubleshooting Recommendation & Explanation
Suboptimal Wavelength Lisinopril has a UV maximum at around 210-215 nm.[1][14] Ensure your detector is set to this wavelength for maximum absorbance.
High Baseline Noise Ensure the mobile phase components are of high purity and are properly degassed. A noisy baseline will increase the limit of detection.
Derivatization For a significant increase in sensitivity, consider pre-column or post-column derivatization with a fluorescent tag.[1]

Problem: Low signal intensity in LC-MS/MS.

Potential Cause Troubleshooting Recommendation & Explanation
Inefficient Ionization Lisinopril is a polyfunctional molecule and can be ionized in both positive and negative modes.[6] Experiment with both modes to determine which provides a better signal. Electrospray ionization (ESI) is commonly used.[3][4]
Suboptimal MS Parameters Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for the specific transitions of the R,S,S-isomer.
Mobile Phase Additives The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid is commonly used for positive mode, while ammonium formate can be used for both positive and negative modes.[5][6]

Data Presentation: Example LC-MS/MS Parameters

Parameter Setting Rationale
Ionization Mode ESI PositiveGenerally provides good sensitivity for Lisinopril.
Precursor Ion (m/z) 406.2[M+H]+ for Lisinopril.
Product Ions (m/z) VariesTo be determined by infusion and fragmentation experiments. Common fragments result from the loss of the proline moiety or other parts of the molecule.
Collision Energy OptimizeVaries depending on the instrument and the desired fragmentation.
Dwell Time 100-200 msA sufficient dwell time is needed for accurate quantification, especially for low-level signals.

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup (SPE) Cleanup (SPE) Extraction->Cleanup (SPE) Reconstitution Reconstitution Cleanup (SPE)->Reconstitution HPLC Separation HPLC Separation Reconstitution->HPLC Separation MS Detection MS Detection HPLC Separation->MS Detection Integration Integration MS Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Troubleshooting Poor Resolution Start Start Poor_Resolution Poor Resolution Between Isomers Start->Poor_Resolution Check_Column Is the column appropriate and in good condition? Poor_Resolution->Check_Column Replace_Column Replace with a new or different selectivity column Check_Column->Replace_Column No Optimize_Mobile_Phase Optimize mobile phase pH and organic content Check_Column->Optimize_Mobile_Phase Yes Replace_Column->Optimize_Mobile_Phase Adjust_Temperature Lower column temperature Optimize_Mobile_Phase->Adjust_Temperature Check_Flow_Rate Is the flow rate optimal? Adjust_Temperature->Check_Flow_Rate Adjust_Flow_Rate Lower the flow rate for better efficiency Check_Flow_Rate->Adjust_Flow_Rate No Resolution_OK Resolution Improved Check_Flow_Rate->Resolution_OK Yes Adjust_Flow_Rate->Resolution_OK

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

  • Bouabdallah, S., Trabelsi, H., Bouzouita, K., & Sabbah, S. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • Zhou, N., Liang, Y., Liu, F. P., & Li, P. (2008). Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study. Journal of chromatographic science, 46(10), 888-892. [Link]

  • Semantic Scholar. (2008). Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study.[Link]

  • Bel-Abbes, R., Bouabdallah, S., Boussouar, F., & Trabelsi, H. (2014). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. The Scientific World Journal, 2014, 853835. [Link]

  • ResearchGate. (2003). Development of a liquid chromatography-mass spectrometry method for monitoring the angiotensin-converting enzyme inhibitor lisinopril in serum.[Link]

  • Shah, S. A., Rathod, D. M., Suhagia, B. N., & Patel, D. B. (2016). Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of pharmaceutical analysis, 6(5), 315–322. [Link]

  • Mezaal, E. N., & Jasim, L. S. (2022). Simple spectrophotometric method for determination of drug lisinopril in pure form and pharmaceutical formulations. Journal of Medicinal and Chemical Sciences, 6(5), 1112-1119. [Link]

  • SCIRP. (2020). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method.[Link]

  • Semantic Scholar. (2017). Methods of Analysis of Lisinopril: A Review.[Link]

  • Ivanova, D., & Kolev, D. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 843-848. [Link]

  • USP. USP Monographs: Lisinopril.[Link]

  • ResearchGate. (2011). Developed Analytical Methods for Lisinopril- An Ace Inhibitor.[Link]

  • Phenomenex. Separation of Lisinopril and its Organic Impurities per USP Monograph.[Link]

  • MicroSolv. Lisinopril Analysis by HPLC.[Link]

  • ResearchGate. (2017). Methods of Analysis of Lisinopril: A Review.[Link]

  • USP. (2011). USP 35 Official Monographs / Lisinopril 3695.[Link]

  • Sivem Pharmaceuticals. (2022). PRODUCT MONOGRAPH PR LISINOPRIL Lisinopril Tablets, USP.[Link]

  • Aurobindo Pharma Inc. (2017). Lisinopril Tablets, BP - PRODUCT MONOGRAPH.[Link]

  • Taylor & Francis Online. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography.[Link]

  • USP-NF. Lisinopril.[Link]

  • Al-Aani, H., & Al-Rekabi, A. (2019). Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology, 12(9), 4275-4280. [Link]

  • European Pharmacopoeia. (2012). Lisinopril dihydrate.[Link]

  • Teva Canada Limited. (2022). lisinopril tablets - PRODUCT MONOGRAPH.[Link]

  • Drugs.com. Lisinopril Monograph for Professionals.[Link]

  • SIELC Technologies. HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column.[Link]

  • DergiPark. (2018). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals.[Link]

  • ResearchGate. (2016). Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[Link]

  • ResearchGate. (2013). Physico-chemical Profiling of ACE-inhibitor Lisinopril: Acid-base Properties.[Link]

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Technical Support Center: Navigating the Stability of Lisinopril's R,S,S-Isomer in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals investigating the stability of the Lisinopril R,S,S-isomer. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and success of your stability studies.

Troubleshooting Guide: Common Challenges in R,S,S-Isomer Stability Studies

This section addresses specific issues that can arise during the analysis of this compound stability in solution. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: Rapid Degradation of the R,S,S-Isomer is Observed Immediately After Sample Preparation.

  • Question: I've just prepared my R,S,S-isomer standard in solution, but my initial HPLC analysis shows significant degradation. What could be the cause?

  • Answer: This is a common issue, particularly given the known sensitivity of Lisinopril to certain conditions. The primary suspects are the pH of your solvent and exposure to oxidative stress. Lisinopril is highly susceptible to hydrolysis in basic environments.[1][2] Even mildly alkaline conditions can lead to rapid degradation.

    • Immediate Action:

      • Verify Solvent pH: Immediately measure the pH of the solvent used for sample preparation. For aqueous solutions, a pH closer to neutral or slightly acidic is generally preferred for enhanced stability.

      • Solvent Purity: Ensure the use of high-purity solvents. Trace metal ion contaminants in lower-grade solvents can catalyze oxidative degradation.

      • Freshly Prepared Solvents: Always use freshly prepared buffers and mobile phases. Over time, the pH of buffers can change, and dissolved gases can contribute to oxidation.

    • Preventative Measures:

      • Solvent Selection: Consider preparing your standards in a slightly acidic buffer (e.g., pH 4-5) to minimize base-catalyzed hydrolysis.

      • Degassing: Thoroughly degas all solvents and mobile phases to remove dissolved oxygen, a key player in oxidative degradation.

      • Inert Atmosphere: For highly sensitive studies, consider preparing your samples under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent and Irreproducible Stability Data Across Batches.

  • Question: My stability data for the R,S,S-isomer is showing high variability between experimental runs. How can I improve the reproducibility of my results?

  • Answer: Inconsistent data often points to subtle variations in experimental conditions. A systematic approach to identifying and controlling these variables is crucial.

    • Systematic Checklist:

      • Temperature Control: Verify that the temperature of your sample storage and instrument autosampler is precisely controlled and consistent. Lisinopril's degradation is temperature-dependent.[3][4]

      • Light Exposure: While Lisinopril is relatively stable under sunlight, prolonged exposure to UV light can cause degradation.[3][4] Ensure that your samples are protected from light by using amber vials or storing them in the dark.

      • Evaporation: Check for solvent evaporation from your sample vials, especially in long-term studies. Even minor evaporation can concentrate your sample and lead to inaccurate results. Use tightly sealed vials.

      • Homogeneity of Stock Solutions: Ensure your stock solutions are completely dissolved and homogenous before preparing dilutions. Incomplete dissolution can lead to significant concentration errors.

    • Workflow for Ensuring Consistency: A standardized workflow is essential for reproducible stability studies. The following diagram outlines a robust process.

      workflow cluster_prep Sample Preparation cluster_storage Controlled Storage cluster_analysis HPLC Analysis A Prepare fresh, degassed solvent B Accurately weigh R,S,S-isomer standard A->B C Dissolve and vortex to ensure homogeneity B->C D Protect from light (amber vials) C->D E Store at precise, validated temperature D->E F Maintain consistent humidity (if applicable) E->F G System suitability test (SST) F->G H Inject sample at defined time points G->H I Process data with a validated method H->I

      Caption: Standardized workflow for reproducible stability studies.

Issue 3: Difficulty in Chromatographically Separating the R,S,S-Isomer from Degradation Products.

  • Question: I'm observing co-elution of the R,S,S-isomer peak with its degradation products in my HPLC analysis. How can I improve the resolution?

  • Answer: Achieving good chromatographic separation is fundamental to accurate stability assessment. Co-elution can be addressed by systematically optimizing your HPLC method.

    • Method Optimization Strategy:

      • Mobile Phase pH: The ionization state of Lisinopril and its degradation products is highly dependent on the mobile phase pH. Experiment with a range of pH values (e.g., 2.5 to 6.5) to exploit differences in their pKa values and achieve better separation.

      • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. A gradient elution may be necessary to resolve complex mixtures of degradants.

      • Column Chemistry: If mobile phase optimization is insufficient, consider a different column stationary phase. While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity.

      • Temperature: Adjusting the column temperature can influence selectivity and peak shape. Try a range from 25°C to 45°C.

    • Data Comparison for Method Development: Organize your optimization data in a table to clearly identify the best conditions.

Mobile Phase pHOrganic Modifier (Acetonitrile %)Resolution (R,S,S-Isomer vs. Main Degradant)Peak Tailing Factor
2.520%1.21.8
3.520%1.81.4
4.520%2.11.2
4.525%1.91.3

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for the this compound in solution?

A1: The primary degradation pathways for the this compound are expected to be similar to the well-documented pathways for the active S,S,S-isomer. These include:

  • Hydrolysis: Particularly in alkaline (basic) conditions, leading to the opening of the proline ring.[1][2]

  • Oxidation: The secondary amine in the lisinopril structure can be susceptible to oxidation.

  • Intramolecular Cyclization: Formation of diketopiperazine derivatives is a known degradation pathway for lisinopril.[5]

Q2: How do I perform a forced degradation study for the R,S,S-isomer?

A2: Forced degradation studies, as outlined in the ICH guidelines, are essential for understanding the stability of a drug substance.[6][7][8][9] A typical protocol involves exposing a solution of the R,S,S-isomer to various stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for a shorter duration (e.g., 1-4 hours) due to high sensitivity.[1][2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solution stored at 60-80°C for 48 hours.

  • Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.[10]

Samples should be analyzed by a stability-indicating HPLC method at various time points to track the degradation of the parent compound and the formation of degradation products.

Q3: What are the recommended storage conditions for a stock solution of the this compound?

A3: Based on available stability data for lisinopril, the following storage conditions are recommended for a stock solution of the R,S,S-isomer to minimize degradation:

  • Temperature: Refrigerated (2-8°C).[11]

  • Solvent: A slightly acidic aqueous buffer (pH 4-5) or a mixture of water and an organic solvent like methanol or acetonitrile.

  • Light: Protected from light in amber vials.

  • Atmosphere: For long-term storage, consider purging the vial with an inert gas before sealing.

Q4: Are there any specific analytical challenges I should be aware of when analyzing the R,S,S-isomer?

A4: Yes, a few key challenges include:

  • Peak Shape: Lisinopril, being a basic compound, can exhibit peak tailing on silica-based HPLC columns due to interactions with residual silanol groups.[12] Using a high-purity, end-capped column and an appropriate mobile phase pH can mitigate this.

  • Isomeric Separation: Ensure your analytical method can adequately separate the R,S,S-isomer from the active S,S,S-isomer and any other potential diastereomers, especially if you are working with a mixture.[13][14]

  • Metal Chelation: Lisinopril can chelate with metal ions, which can affect chromatographic performance. Using a mobile phase with a chelating agent like EDTA or ensuring an inert HPLC system can be beneficial.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

  • Solvent Preparation: Prepare a solvent of 50:50 (v/v) acetonitrile and a 20 mM potassium phosphate buffer adjusted to pH 4.5 with phosphoric acid. Degas the solvent for 15 minutes using sonication or vacuum filtration.

  • Weighing: Accurately weigh 10 mg of the this compound reference standard into a 10 mL amber volumetric flask.

  • Dissolution: Add approximately 7 mL of the prepared solvent to the flask. Vortex for 2 minutes to dissolve the standard completely.

  • Final Volume: Bring the flask to the final volume of 10 mL with the solvent and invert several times to ensure homogeneity.

  • Storage: Store the stock solution at 2-8°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for Lisinopril Isomers and Degradation Products

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 40% B

    • 20-25 min: 40% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Lisinopril_RSS This compound Acid Acidic Hydrolysis Lisinopril_RSS->Acid Base Basic Hydrolysis Lisinopril_RSS->Base Oxidation Oxidation (H2O2) Lisinopril_RSS->Oxidation Thermal Thermal Stress Lisinopril_RSS->Thermal Photo Photolytic Stress Lisinopril_RSS->Photo Hydrolyzed Hydrolyzed Products Acid->Hydrolyzed Slower Base->Hydrolyzed Rapid Oxidized Oxidized Impurities Oxidation->Oxidized DKP Diketopiperazine Derivative Thermal->DKP

Caption: Factors influencing the degradation of this compound.

References

  • ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd. Available at: [Link]

  • Adam, E. (2014) Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. Available at: [Link]

  • Kinetics of Lisinopril degradation in solid phase. ResearchGate. Available at: [Link]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Lisinopril Impurities. SynZeal. Available at: [Link]

  • Lisinopril EP Impurities & USP Related Compounds. SynThink Research Chemicals. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Lisinopril | USP | Pharmacopoeia | Reference Standards. PharmaCompass.com. Available at: [Link]

  • ICH Guidelines for Stability. KK Wagh College of Pharmacy. Available at: [Link]

  • Gul W, Augustine Z, Khan S, Saeed K, Raees H (2017) Methods of Analysis of Lisinopril: A Review. J Bioequiv Availab 9: 331-335. Available at: [Link]

  • Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Kasagić-Vujanović, I., et al. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Contemporary Materials, VIII−2, 165-171. Available at: [Link]

  • Chromatograms obtained from forced degradation studies performed on Lisinopril tablets, during a time period of 24 hours. ResearchGate. Available at: [Link]

  • Lisinopril-impurities. Pharmaffiliates. Available at: [Link]

  • Proposed degradation pathway of lisinopril by strain 2JA. ResearchGate. Available at: [Link]

  • Separation of Lisinopril and its Organic Impurities per USP Monograph. Phenomenex. Available at: [Link]

  • Al-Haj, N., & El-Anwar, F. (2012). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. International Journal of Spectroscopy, 2012, 1-8. Available at: [Link]

  • (PDF) STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. ResearchGate. Available at: [Link]

  • (PDF) Methods of Analysis of Lisinopril: A Review. ResearchGate. Available at: [Link]

  • Development of analytical method for determination of lisinopril tablets using RP-HPLC method. ResearchGate. Available at: [Link]

  • Nahata, M. C., & Morosco, R. S. (2004). Stability of lisinopril in two liquid dosage forms. The Annals of pharmacotherapy, 38(3), 396–399. Available at: [Link]

  • Chemical structure of lisinopril (S, S, S): (a) cis form and (b) trans form. ResearchGate. Available at: [Link]

  • Lisinopril Analysis by HPLC. MicroSolv. Available at: [Link]

  • (PDF) LISINOPRIL AN OVERVIEW. ResearchGate. Available at: [Link]

  • The stability of lisinopril as an extemporaneous syrup. PubMed. Available at: [Link]

  • Characterization of an extemporaneous liquid formulation of lisinopril. PubMed. Available at: [Link]

  • Development and Validation of an RP-HPLC Analytical Method for Determination of Lisinopril in Full and Split Tablets. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. DergiPark. Available at: [Link]

  • HPLC Method Validation for Quantification of Lisinopril. Impactfactor.org. Available at: [Link]

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Technical Support Center: Minimizing Matrix Effects in Bioanalytical Assays for Lisinopril Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bioanalytical assays of lisinopril isomers. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Here, you will find expert guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy, precision, and robustness of your analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding matrix effects in the analysis of lisinopril isomers.

Q1: What are matrix effects and why are they a significant concern in the bioanalysis of lisinopril?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample matrix.[1][2] In simpler terms, other molecules present in the plasma, urine, or tissue sample can either suppress or enhance the signal of lisinopril and its isomers at the mass spectrometer's ion source. This is a critical issue in bioanalysis because it can lead to inaccurate quantification, poor reproducibility, and compromised sensitivity of the assay.[1][3] The primary culprits are often endogenous components like phospholipids, salts, and metabolites that interfere with the ionization process.[1][2]

Q2: How can I determine if my lisinopril assay is suffering from matrix effects?

A2: The most direct way to assess matrix effects is through a post-extraction spike experiment.[4][5] This involves comparing the peak area of lisinopril spiked into an extracted blank matrix (a sample without the drug) to the peak area of lisinopril in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[5] Another valuable tool is the post-column infusion technique, where a constant flow of lisinopril solution is introduced into the mass spectrometer after the analytical column.[4] Any dip or rise in the baseline signal as the blank matrix components elute reveals the regions of ion suppression or enhancement.

Q3: What is the best internal standard (IS) to use for lisinopril analysis to compensate for matrix effects?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as lisinopril-d5.[6][7] A SIL-IS is chemically identical to lisinopril and will co-elute, experiencing the same matrix effects.[8] This co-elution allows for accurate compensation as the ratio of the analyte to the IS remains constant even if the absolute signal intensity fluctuates due to matrix interference.[8] If a SIL-IS is not available, a structural analog like enalaprilat can be used, but it's crucial to ensure it has a similar extraction recovery and chromatographic behavior to lisinopril.[9]

Q4: Can simply diluting my sample reduce matrix effects?

A4: Yes, sample dilution can be a straightforward and effective way to reduce the concentration of interfering matrix components.[3][4] However, this approach is only viable if the resulting lisinopril concentration remains well above the lower limit of quantification (LLOQ) of your assay.[4] For low-concentration samples, dilution may compromise the sensitivity required for accurate measurement.

Q5: Are there specific storage conditions to maintain the stability of lisinopril in biological samples and prevent the introduction of artifacts?

A5: Yes, proper sample handling and storage are crucial. Lisinopril is generally stable in plasma for at least 24 hours at room temperature, for 12 weeks at -20°C, and can withstand multiple freeze-thaw cycles.[10] For longer-term storage, temperatures of -70°C are recommended.[6] It is also important to consider the stability of lisinopril in different liquid formulations if preparing extemporaneous suspensions. Studies have shown stability for at least 13 weeks under refrigeration.[11]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving specific issues related to matrix effects during lisinopril bioanalysis.

Issue 1: Significant Ion Suppression Observed in Plasma Samples

Causality: The most common cause of ion suppression in plasma is the presence of phospholipids.[1][2][12] These molecules are major components of cell membranes and often co-extract with analytes, particularly with simpler sample preparation techniques like protein precipitation.[12][13] During LC-MS analysis, phospholipids can co-elute with lisinopril, competing for ionization and reducing its signal.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol utilizes a mixed-mode SPE cartridge, which offers both reversed-phase and ion-exchange retention mechanisms for superior cleanup of plasma samples.[14]

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Follow with 1 mL of deionized water.

    • Finally, equilibrate with 1 mL of 2% formic acid in water.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add 50 µL of your internal standard solution (e.g., lisinopril-d5).

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to disrupt protein binding.

  • Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to ensure a consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Follow with a wash of 1 mL of methanol to remove less polar interferences, including some phospholipids.

  • Elution:

    • Elute the lisinopril and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the acidic lisinopril, releasing it from the ion-exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.

Issue 2: Poor Peak Shape and Tailing for Lisinopril Isomers

Causality: Poor peak shape, such as tailing, can be caused by secondary interactions between the analyte and active sites on the analytical column or hardware. For chelating compounds like lisinopril, interactions with metal ions in the stainless steel components of the HPLC system (e.g., column housing, frits) can lead to adsorption and peak tailing.[15]

Troubleshooting Strategies:

  • Mobile Phase Modification: The addition of a small amount of a chelating agent, such as 0.1% formic acid or a low concentration of EDTA, to the mobile phase can help to mask the active sites on the column and reduce peak tailing.

  • Use of Metal-Free or PEEK-Lined Columns: To eliminate interactions with metal surfaces, consider using columns with PEEK (polyether ether ketone) lining or entirely metal-free hardware.[15] This can significantly improve peak shape for metal-sensitive compounds.

  • pH Adjustment: Ensure the mobile phase pH is appropriate for the pKa of lisinopril to maintain a consistent ionization state and minimize secondary interactions. A pH of around 2.9-3.0 is often effective.[9][16]

Issue 3: Inconsistent Results Between Different Batches of Matrix

Causality: This issue, known as the "relative matrix effect," arises from variations in the composition of the biological matrix from different individuals or lots.[5] These variations can lead to different degrees of ion suppression or enhancement, affecting the precision and accuracy of the assay.

Mitigation Strategies:

  • Matrix-Matched Calibration Standards: Prepare your calibration curve and quality control (QC) samples in the same biological matrix as your unknown samples.[8] This helps to normalize the matrix effects across all samples.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the most effective way to compensate for variability in matrix effects between different sample lots.[6][8]

  • Standard Addition: For particularly problematic matrices, the standard addition method can be employed. This involves spiking the analyte at different concentrations into aliquots of the actual sample to create a calibration curve within each sample, thereby accounting for its unique matrix effects.[3][4]

III. Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Lisinopril Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Throughput
Protein Precipitation (PPT) 90-10525-50 (Suppression)High
Liquid-Liquid Extraction (LLE) 60-855-15 (Suppression)Medium
Solid-Phase Extraction (SPE) 85-100<10 (Suppression)Medium-High
HybridSPE (Phospholipid Depletion) 90-105<5 (Suppression)High

Data are representative and may vary depending on the specific method parameters.

IV. Experimental Workflows and Diagrams

Workflow for Method Development to Minimize Matrix Effects

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Sample Preparation Optimization cluster_2 Phase 3: Chromatographic Refinement cluster_3 Phase 4: Method Validation A Select Preliminary LC-MS/MS Conditions B Assess Matrix Effects (Post-Extraction Spike) A->B C Evaluate PPT, LLE, and SPE B->C D Select Method with Lowest Matrix Effect & Highest Recovery C->D E Optimize Mobile Phase & Gradient D->E F Ensure Separation from Phospholipid Elution Zone E->F G Full Validation According to FDA/ICH Guidelines F->G

Caption: A systematic approach to method development for minimizing matrix effects.

V. References

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC–MS bioanalysis. Journal of Chromatography B, 830(2), 293-300. [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]

  • Li, W., & Tse, F. L. S. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Critical Reviews in Analytical Chemistry, 41(2), 134-152. [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(6), 464-471. [Link]

  • Patel, D., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 1(3), 159-167. [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Bioanalysis Zone. (2017). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Meng, F., et al. (2005). Development and Validation of LC–MS Method for the Determination of Lisinopril in Human Plasma and its Application in a Bioequivalence Study. Journal of Chromatographic Science, 43(9), 483-488. [Link]

  • Hammami, M. M., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Medical Sciences, 3(9), 03-08. [Link]

  • Shah, P. A., et al. (2016). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(3), 193-199. [Link]

  • El-Gindy, A., et al. (2008). Determination of lisinopril in dosage forms and spiked human plasma through derivatization with 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) followed by spectrophotometry or HPLC with fluorimetric detection. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 878-885. [Link]

  • Jouyban, A., et al. (2018). Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction and pre-column derivatization. Journal of Chromatography B, 1072, 209-215. [Link]

  • Jain, D., et al. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • Imre, S., et al. (2010). A new LC/MS/MS method for determination of lisinopril in human plasma. Studia Universitatis Babes-Bolyai, Chemia, 55(1), 13-22. [Link]

  • U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - Zestril (lisinopril). [Link]

  • Jouyban, A., et al. (2018). Development and validation of a high-performance liquid chromatography method for determination of lisinopril in human plasma by magnetic solid-phase extraction and pre-column derivatization. Journal of Chromatography B, 1072, 209-215. [Link]

  • Zhao, Z., et al. (2007). Characterization of an extemporaneous liquid formulation of lisinopril. International Journal of Pharmaceutical Compounding, 11(1), 68-73. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. [Link]

  • Nahata, M. C., Morosco, R. S., & Hipple, T. F. (2001). Stability of lisinopril in two liquid dosage forms. American Journal of Health-System Pharmacy, 58(12), 1113-1115. [Link]

  • A. S. A., et al. (2017). Determination of Lisinopril in Bulk and Pharmaceutical Formulations by Cloud Point Extraction—A Green Method. American Journal of Analytical Chemistry, 8(11), 693-706. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5(5), 316-322. [Link]

  • Bioanalysis Zone. (n.d.). Bioanalytical Sample Preparation. [Link]

  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]

  • Acta Chromatographica. (2024). Bioanalytical methods and extraction techniques for the quantification of hydrochlorothiazide and its pharmaceutical combinations: A comprehensive review. [Link]

  • Kousoulos, C. T., et al. (2005). Development of a rapid liquid chromatography tandem mass spectrometry method for the determination of lisinopril, applicable for a bioequivalence study, employing a 96-well format solid phase extraction protocol. Journal of Chromatography B, 821(1), 69-75. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

  • Impactfactor. (2023). HPLC Method Validation for Quantification of Lisinopril. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

Sources

Technical Support Center: Column Selection for Optimal Chiral Separation of Lisinopril

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chiral separation of lisinopril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for achieving optimal stereoisomeric separation of lisinopril. As a molecule with multiple chiral centers, ensuring its stereochemical purity is critical for safety and efficacy. This resource combines theoretical principles with practical, field-proven insights to empower you in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of lisinopril important?

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, has three chiral centers, leading to the possibility of eight stereoisomers. The commercially available drug is the S,S,S-diastereomer.[1] Different stereoisomers of a drug can exhibit significant differences in pharmacological activity, and toxicity.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the marketing of single-enantiomer drugs unless the racemic mixture is justified.[3] Therefore, precise chiral separation is essential for quality control, stability studies, and pharmacokinetic assessments to ensure the safety and efficacy of lisinopril formulations.

Q2: What are the different types of isomers of lisinopril that I need to consider?

Lisinopril presents two main types of isomerism that can be observed chromatographically:

  • Diastereomers: The primary focus of chiral separation for lisinopril is to separate the desired S,S,S isomer from other potential diastereomers, such as the R,S,S isomer.[4]

  • Conformational Isomers (Cis/Trans): Lisinopril contains a proline residue, and the amide bond between the lysine and proline moieties can exist in either a cis or trans conformation.[5] This equilibrium can lead to peak broadening or the appearance of two separate peaks even for a single stereoisomer on a standard reversed-phase column.[5] While not a chiral separation in the traditional sense, managing this conformational isomerism is crucial for obtaining sharp, well-defined peaks.

Q3: What is the fundamental principle of chiral separation in HPLC?

Chiral separation in HPLC is based on the principle of forming transient diastereomeric complexes between the enantiomers/diastereomers of the analyte and a chiral selector.[3] This chiral selector can be part of the stationary phase (Chiral Stationary Phase - CSP) or dissolved in the mobile phase (Chiral Mobile Phase Additive - CMPA).[3][6] The differing stability of these diastereomeric complexes leads to different retention times on the column, thus enabling their separation.[3] The "three-point interaction model" is a widely accepted concept explaining that for effective chiral recognition, there should be at least three points of interaction (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the chiral selector and one of the enantiomers.

Choosing the Optimal Chiral Stationary Phase (CSP) for Lisinopril

The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method for lisinopril. Based on the structure of lisinopril, which contains primary and secondary amines, carboxylic acid groups, and a phenyl ring, the following CSPs are recommended for initial screening.

Recommended CSPs for Lisinopril
CSP TypeChiral SelectorPotential Interaction Mechanisms with LisinoprilSuitability for Lisinopril
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding (with amide and carboxyl groups), π-π interactions (with the phenyl ring), and steric inclusion within the chiral grooves of the polysaccharide.[7]High. These are versatile CSPs with a high success rate for a broad range of chiral compounds and are a good starting point for screening.[8][9]
Macrocyclic Glycopeptide-Based Teicoplanin, Vancomycin, Ristocetin AIon-exchange interactions (with the amine and carboxyl groups), hydrogen bonding, and inclusion complexation within the macrocyclic cavity.[2][10]High. The multiple interaction sites make these columns very effective for complex molecules like lisinopril.
Ligand-Exchange Amino acid-metal ion complexFormation of ternary complexes between the metal ion, the chiral ligand on the stationary phase, and the lisinopril molecule.[3]Moderate. This approach is suitable for molecules with electron-donating groups like the amines and carboxyl groups in lisinopril.[3]
Decision-Making Workflow for Column Selection

column_selection_workflow start Start: Separate Lisinopril Stereoisomers screen_csp Screen Polysaccharide-Based (e.g., Cellulose/Amylose Derivatives) and Macrocyclic Glycopeptide-Based CSPs start->screen_csp eval_resolution Evaluate Resolution (Rs) screen_csp->eval_resolution optimize Optimize Mobile Phase (Organic Modifier, pH, Additives) eval_resolution->optimize Rs > 1.5 troubleshoot Troubleshoot (Peak Shape, Retention) eval_resolution->troubleshoot Rs < 1.5 consider_le Consider Ligand-Exchange CSPs if other options fail eval_resolution->consider_le No separation on Polysaccharide/Glycopeptide CSPs final_method Final Validated Method optimize->final_method troubleshoot->screen_csp Re-screen with different CSP troubleshoot->optimize Minor Adjustments consider_le->eval_resolution

Caption: A decision workflow for selecting the optimal chiral column for lisinopril separation.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases
  • Column Selection:

    • Column 1: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H).

    • Column 2: Teicoplanin-based macrocyclic glycopeptide CSP (e.g., Chirobiotic® T).

  • Sample Preparation:

    • Prepare a stock solution of lisinopril reference standard at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Initial Mobile Phase Conditions (for both columns):

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with 10% B, hold for 2 minutes, increase to 90% B over 15 minutes, hold for 3 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 215 nm.

  • Analysis:

    • Inject 10 µL of the working standard solution.

    • Evaluate the chromatograms for any signs of separation between stereoisomers.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Poor or No Resolution 1. Inappropriate CSP. 2. Suboptimal mobile phase composition. 3. High column temperature.1. Screen a different class of CSP (e.g., if polysaccharide-based fails, try macrocyclic glycopeptide-based). 2. Vary the organic modifier (e.g., switch from acetonitrile to methanol). Adjust the pH of the aqueous component. Introduce a different acidic or basic additive.[11] 3. Reduce the column temperature in increments of 5 °C. Lower temperatures can enhance the stability of transient diastereomeric complexes, improving resolution.[5]
Peak Tailing 1. Secondary interactions with residual silanols on the CSP. 2. Column overload. 3. Inappropriate sample solvent.1. Add a basic modifier like diethylamine (DEA) or a competing base to the mobile phase (0.1-0.5%) to mask the silanol groups.[12] 2. Reduce the sample concentration or injection volume.[13] 3. Dissolve the sample in the mobile phase or a weaker solvent.[14]
Broad or Split Peaks 1. Cis/trans isomerization of the proline amide bond. 2. High flow rate.1. Lowering the column temperature can slow the interconversion rate and may resolve the two conformers into distinct peaks.[5] Conversely, increasing the temperature can sometimes coalesce them into a single, sharper peak.[5] 2. Reduce the flow rate to allow for better mass transfer and interaction with the stationary phase.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition (e.g., evaporation of volatile components). 3. Fluctuations in column temperature.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep it well-sealed.[15] 3. Use a reliable column oven to maintain a stable temperature.[1]
Troubleshooting Workflow

troubleshooting_workflow start Problem Identified check_resolution Poor Resolution? start->check_resolution check_peak_shape Poor Peak Shape (Tailing/Broadening)? check_resolution->check_peak_shape No solution_resolution Optimize Mobile Phase (pH, Modifier) Change CSP Type Lower Temperature check_resolution->solution_resolution Yes check_retention Unstable Retention Times? check_peak_shape->check_retention No solution_peak_shape Add Mobile Phase Modifier (e.g., DEA) Reduce Sample Load Adjust Temperature (for conformers) check_peak_shape->solution_peak_shape Yes solution_retention Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven check_retention->solution_retention Yes end Problem Resolved check_retention->end No solution_resolution->end solution_peak_shape->end solution_retention->end

Sources

Validation & Comparative

A Comparative Guide to the Stereoselective Potency of Lisinopril Isomers on Angiotensin-Converting Enzyme (ACE) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's stereochemistry and its biological activity is paramount. This guide provides an in-depth comparison of the isomers of lisinopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, focusing on their differential potency in ACE inhibition. While lisinopril is known for its efficacy in treating hypertension and heart failure, its therapeutic action is almost exclusively attributed to a single stereoisomer.[1] This document will dissect the structural basis for this stereoselectivity, present the available potency data, and provide standardized protocols for independent verification.

Lisinopril, chemically known as (2S)-1-[(2S)-6-amino-2[[(1S)-1-carboxy-3-phenylpropyl]amino]-hexanoyl]-pyrrolidine-2-carboxylic acid, possesses three chiral centers, leading to the possibility of eight stereoisomers (2³).[2] The commercially available and biologically active form is the (S,S,S)-diastereomer.[3] The presence of other isomers, such as the (R,S,S)-diastereomer, are considered impurities in the bulk drug substance.[3][4] Furthermore, like other proline-containing peptides, lisinopril can exist as cis and trans isomers due to restricted rotation around the amide bond involving the proline nitrogen. The trans conformation is recognized as the biologically active form.[5]

Comparative Potency: A Unilateral Landscape

The ACE inhibitory activity of lisinopril is exquisitely dependent on its stereochemistry. The (S,S,S)-isomer is a potent inhibitor of ACE, with reported 50% inhibitory concentration (IC50) values in the low nanomolar range.

ACE Inhibitor IsomerConfigurationReported Potency (IC50/Ki)
Lisinopril (S,S,S)IC50: 1.9 nM
Ki: ~0.39 nM
Other Diastereomers (e.g., RSS, RRS, etc.)VariousNot reported in comparative studies; considered inactive.
The Structural Basis of Stereoselective Inhibition

The profound difference in potency between the (S,S,S)-isomer and its other stereoisomers can be understood by examining the intricate interactions within the ACE active site. The enzyme's active site contains a critical zinc ion (Zn²⁺) and distinct sub-pockets (S1, S1', S2') that accommodate the side chains of the peptide substrate. Effective inhibition requires a precise three-dimensional arrangement of the inhibitor's functional groups to complement these features.

The (S,S,S)-isomer of lisinopril achieves this through a series of key interactions:

  • Zinc Coordination: The carboxyl group of the N-(1-carboxy-3-phenylpropyl) moiety chelates the active site Zn²⁺ ion, a hallmark of this class of ACE inhibitors.[6]

  • S1 Subsite Interaction: The phenylpropyl side chain fits snugly into the hydrophobic S1 pocket of the enzyme.

  • S1' Subsite Interaction: The lysine side chain of lisinopril occupies the S1' subsite.

  • S2' Subsite Interaction: The proline ring settles into the S2' pocket.

A change in the stereochemistry at any of the three chiral centers would disrupt this optimal orientation. For instance, in a hypothetical (R,S,S)-isomer, the phenylpropyl group would be misaligned, preventing its effective insertion into the S1 pocket and altering the position of the zinc-coordinating carboxyl group. This steric clash and suboptimal positioning of key binding moieties are the fundamental reasons for the dramatically lower (or absent) activity of other isomers.

cluster_ACE ACE Active Site cluster_Lisinopril Lisinopril (SSS-Isomer) Zn Zn S1 S1 Pocket (Hydrophobic) S1_prime S1' Pocket S2_prime S2' Pocket Phenylpropyl Phenylpropyl Group (S) Phenylpropyl->S1 Binding Carboxyl Carboxyl Group Carboxyl->Zn Chelation Lysine Lysine Moiety (S) Lysine->S1_prime Binding Proline Proline Ring (S) Proline->S2_prime Binding

Caption: Binding of the active (S,S,S)-lisinopril isomer to the ACE active site.

Experimental Protocols for Potency Determination

To facilitate independent verification of ACE inhibitor potency, the following spectrophotometric assay, adapted from established methodologies, can be employed. This protocol is designed to be a self-validating system, including controls for robust and reproducible data.

Objective: To determine the IC50 value of a test compound (e.g., a lisinopril isomer) for ACE.

Principle: This assay measures the enzymatic activity of ACE through the hydrolysis of the synthetic substrate N-Hippuryl-His-Leu (HHL). The cleavage of HHL by ACE releases hippuric acid, which can be quantified by spectrophotometry after extraction.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • N-Hippuryl-His-Leu (HHL)

  • Lisinopril (S,S,S)-isomer (as a positive control)

  • Test Isomers (e.g., synthetically prepared or isolated diastereomers)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 8.3, containing 300 mM NaCl.

  • Stopping Reagent: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Dissolve ACE in the assay buffer to a final concentration that yields a linear reaction rate for at least 15 minutes.

    • Prepare a stock solution of HHL in the assay buffer.

    • Prepare stock solutions of the lisinopril positive control and test isomers in the assay buffer. Create a series of dilutions to cover a range of concentrations (e.g., from 0.1 nM to 1 µM).

  • Assay Protocol:

    • Set up a series of microcentrifuge tubes for each inhibitor concentration, including a no-inhibitor control and a no-enzyme control.

    • To each tube, add 50 µL of the assay buffer (or inhibitor dilution).

    • Add 50 µL of the ACE enzyme solution to all tubes except the no-enzyme control (add 50 µL of buffer instead).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Quantification of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 15 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge the tubes to separate the phases.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness (e.g., using a vacuum concentrator or a stream of nitrogen).

    • Re-dissolve the dried hippuric acid in 1 mL of the assay buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Analysis Reagents Prepare Reagents: - ACE Enzyme - HHL Substrate - Inhibitor Dilutions Incubate 1. Add Inhibitor & ACE 2. Pre-incubate (15 min, 37°C) Reagents->Incubate React 3. Add HHL Substrate 4. Incubate (30 min, 37°C) Incubate->React Stop 5. Add 1M HCl React->Stop Extract 6. Extract with Ethyl Acetate Stop->Extract Evaporate 7. Evaporate Solvent Extract->Evaporate Read 8. Re-dissolve & Read Absorbance (228 nm) Evaporate->Read Calculate 9. Calculate % Inhibition Read->Calculate Plot 10. Plot Dose-Response Curve Calculate->Plot IC50 11. Determine IC50 Plot->IC50

Caption: Workflow for the spectrophotometric determination of ACE inhibition.

Conclusion

The therapeutic efficacy of lisinopril is a clear demonstration of the principle of stereoselectivity in pharmacology. Its potent ACE inhibitory activity is confined to the (S,S,S)-isomer, which possesses the precise three-dimensional structure required for optimal binding to the enzyme's active site. While direct quantitative data on the inactivity of other diastereomers is sparse in the literature, the well-elucidated structure-activity relationships for ACE inhibitors provide a robust framework for understanding their predicted lack of potency. Any deviation from the (S,S,S) configuration leads to steric hindrance and a misalignment of crucial binding groups, rendering the molecule ineffective as an ACE inhibitor. The experimental protocols provided herein offer a standardized method for researchers to independently verify these potency differences and explore the structure-activity relationships of novel ACE inhibitors.

References

  • Uçar, G., & Özer, I. (1992). Mixed-type inhibition of bovine lung angiotensin converting enzyme by lisinopril and its dansyl derivative. Biochemical Pharmacology, 44(3), 565-570. [Link]

  • ACE Inhibitor Lisinopril. (2018). Proteopedia. [Link]

  • Case, D. E. (1989). The clinical pharmacology of lisinopril. Journal of Human Hypertension, 3 Suppl 1, 127-131. [Link]

  • Lisinopril. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Corradi, V., et al. (2007). Structural basis of the lisinopril-binding specificity in N- and C-domains of human somatic ACE. Biochemical and Biophysical Research Communications, 357(3), 758-763. [Link]

  • Gomez, H. J., et al. (1987). Lisinopril: a new angiotensin-converting enzyme inhibitor. American Journal of Hypertension, 1(3 Pt 2), 27S-32S. [Link]

  • Science.gov. (n.d.). enzyme inhibitor lisinopril: Topics by Science.gov. Retrieved January 15, 2026, from [Link]

  • Case, D. E. (1989). The clinical pharmacology of lisinopril. Journal of Human Hypertension, 3 Suppl 1, 127-131. [Link]

  • Self-Assembly of Angiotensin-Converting Enzyme Inhibitors Captopril and Lisinopril and Their Crystal Structures. (2021). Langmuir. [Link]

  • (PDF) LISINOPRIL AN OVERVIEW. (2015). ResearchGate. [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(1), 17-26. [Link]

  • ACE inhibitors. (2021). Stereoelectronics. [Link]

  • Takács-Novák, K., et al. (2013). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid-base Properties. ADMET & DMPK, 1(2), 6-16. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). lisinopril. Retrieved January 15, 2026, from [Link]

  • Herman, L. L., & Bashir, K. (2023). Lisinopril. StatPearls. [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

  • QSAR quantitative structure activity relationship. (2017). SlideShare. [Link]

  • Wang, H., et al. (2009). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Mass Spectrometry, 44(6), 928-934. [Link]

  • Le, T. H., & Le, L. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. International Journal of Molecular Sciences, 24(22), 16208. [Link]

  • A quantitative structure-activity relationship (QSAR) study of peptide drugs based on a new set of amino acids. (2008). ResearchGate. [Link]

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A Comparative Guide to the Lisinopril R,S,S-Isomer and Other ACE Inhibitor Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the analytical challenges posed by the Lisinopril R,S,S-isomer against other common impurities found in Angiotensin-Converting Enzyme (ACE) inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, regulatory context, and advanced analytical methodologies essential for robust impurity profiling.

Introduction: The Critical Role of Stereochemistry in Drug Purity

Lisinopril is a widely prescribed ACE inhibitor used in the management of hypertension and heart failure.[1] It functions by blocking the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced blood pressure.[1] Chemically, Lisinopril is the lysine-analog of enalaprilat and is unique in that it is not a prodrug.[1] The active pharmaceutical ingredient (API) is specifically the (S,S,S)-stereoisomer.

The presence of any unwanted chemical entity, or impurity, in an API can impact the quality, safety, and efficacy of the final drug product.[2][3] This necessitates rigorous impurity profiling, a regulatory requirement for identifying and characterizing all significant impurities. Among the most challenging impurities to control are stereoisomers—compounds with the same molecular formula and connectivity but different spatial arrangements. The Lisinopril (R,S,S)-isomer, a diastereomer of the active molecule, represents a critical impurity that requires sophisticated analytical strategies for its detection and quantification.[4][5] This guide will explore the analytical science behind managing this specific stereoisomer in comparison to other process-related and degradation impurities in ACE inhibitors.

A Landscape of ACE Inhibitor Impurities

The impurity profile of an ACE inhibitor is a direct reflection of its synthetic pathway, degradation routes, and storage conditions. These impurities can range from simple starting materials to complex stereoisomers and degradants.

The Focal Point: this compound (EP Impurity E)

The this compound, also known as Lisinopril EP Impurity E, is a diastereomer of the active (S,S,S)-isomer.[5] The key structural difference lies in the stereochemistry at the chiral center of the 1-carboxy-3-phenylpropyl moiety, which is inverted from an (S) to an (R) configuration.[6][7]

  • Origin : This impurity is primarily formed during the synthesis of Lisinopril.[8][9] Its presence is often a consequence of incomplete stereochemical control during the reductive amination step or the use of starting materials with inadequate chiral purity.

  • Significance : As a diastereomer, the R,S,S-isomer possesses distinct physicochemical properties from Lisinopril. This can lead to different pharmacological activity, receptor binding affinity, and toxicological profiles. Therefore, controlling its level within strict limits defined by pharmacopeias is not merely a quality issue but a critical patient safety concern.

Other Noteworthy Lisinopril Impurities

Beyond the R,S,S-isomer, other impurities are also monitored in Lisinopril manufacturing:

  • (S,S,S)-Diketopiperazine (Impurity C) : This impurity forms through the intramolecular dehydration of Lisinopril, often accelerated at high temperatures.[2]

  • (R,S,S)-Diketopiperazine (Impurity D) : This is another diketopiperazine derivative that can be formed via the epimerization of Impurity C under thermal stress.[2]

  • Nitrosamine Impurities : ACE inhibitors containing secondary amine structures, like Lisinopril, are theoretically susceptible to nitrosation, forming nitrosamine drug substance related impurities (NDSRIs).[10] While not a routine process impurity, this class has come under intense regulatory scrutiny across many drug classes due to potential carcinogenicity.[11]

Broader Context: Impurities in Other ACE Inhibitors

To appreciate the unique challenges of Lisinopril's stereoisomeric impurity, it is useful to consider impurities in other members of the ACE inhibitor class. For instance, Captopril, the first ACE inhibitor, is known to form disulfide dimers through the oxidation of its thiol group.[12] Other ACE inhibitors like Enalapril and Ramipril have their own characteristic process and degradation impurities, but the control of diastereomers remains a common and critical theme across the class.[3][13]

The Regulatory Gauntlet: Setting the Standards for Impurity Control

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide stringent guidelines for the control of impurities in new drug substances and products.[14][15] These are largely harmonized under the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for drug substances and Q3B(R2) for drug products.[16][17]

The core principles of these guidelines involve:

  • Reporting Threshold : The level at which an impurity must be reported in regulatory submissions.

  • Identification Threshold : The level above which the structure of an impurity must be determined.

  • Qualification Threshold : The level above which an impurity's biological safety must be established.

These thresholds are determined by the maximum daily dose of the drug, as summarized below.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[18]

For generic drug products, the guidance often involves comparing the impurity profile to that of the reference listed drug (RLD). An impurity in a generic product is generally considered qualified if its level is similar to or below the level observed in the RLD.[19][20]

Comparative Analytical Methodologies

The subtle structural difference between the Lisinopril S,S,S and R,S,S isomers necessitates high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is the foundational method, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation

Reversed-phase HPLC with UV detection is the standard method for quantifying Lisinopril and its related substances.[21][22] The primary challenge lies in achieving baseline separation between the closely eluting S,S,S and R,S,S diastereomers. This requires meticulous method development, focusing on the optimization of the column chemistry, mobile phase pH, and temperature.

Experimental Protocol: HPLC-UV Analysis of Lisinopril and its R,S,S-Isomer

This protocol is a representative method based on principles outlined in pharmacopeial monographs and published literature.[23][24][25]

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: Luna 5 µm C8(2) 150 x 4.6 mm, or equivalent. The C8 stationary phase often provides the necessary selectivity for diastereomeric separation.

    • Mobile Phase: A buffered aqueous-organic mixture. For example, a buffer of monobasic sodium phosphate (pH adjusted to ~4.1 with phosphoric acid) and acetonitrile. The precise gradient or isocratic composition must be optimized to achieve resolution.[23]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C) to ensure reproducible retention times.

    • Detection Wavelength: 210 nm, where the peptide bonds of Lisinopril exhibit strong absorbance.[21]

    • Injection Volume: 20 µL.

  • System Suitability:

    • Before analysis, the system must pass suitability tests. A resolution solution containing both Lisinopril (S,S,S) and the R,S,S-isomer is injected.

    • Resolution: The resolution between the two isomer peaks should be not less than 1.5.

    • Tailing Factor: The tailing factor for the Lisinopril peak should be not more than 2.0.[24]

    • Relative Standard Deviation (%RSD): The %RSD for replicate injections of a standard solution should be not more than 2.0%.[24]

  • Quantification:

    • Impurity levels are typically calculated using the principle of external standards or, for unspecified impurities, by area percent normalization relative to the main Lisinopril peak.

HPLC_Workflow cluster_hplc HPLC System P1 Prepare Mobile Phase (e.g., Buffer + ACN) P2 Prepare Standard & Sample Solutions S2 Autosampler (Inject Sample) P2->S2 Load into HPLC S1 Pump & Degasser S1->S2 S3 Column (e.g., C8) S2->S3 S4 UV Detector (210 nm) S3->S4 D1 Chromatogram Acquisition S4->D1 Signal Output D2 Peak Integration & System Suitability Check D1->D2 D3 Quantify Impurities D2->D3

Caption: Workflow for HPLC-UV impurity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Identification

While HPLC-UV is excellent for quantification, LC-MS is indispensable for the definitive identification of impurities, especially those that are unknown or co-eluting.[26] For diastereomers like the R,S,S-isomer, which have identical mass, tandem mass spectrometry (MS/MS) is crucial. By inducing fragmentation of the protonated molecules, subtle differences in the fragment ion abundances can be used as a fingerprint to distinguish between the isomers.[4]

A study on differentiating Lisinopril and its R,S,S-isomer using LC-MS/MS found characteristic differences in their collision-induced dissociation (CID) mass spectra. For the [M+H]+ ions, the relative abundance of key fragment ions differed significantly between the two isomers, allowing for their unambiguous identification even without complete chromatographic separation.[4]

Experimental Protocol: LC-MS/MS Characterization of Lisinopril Isomers

This protocol outlines a general approach for the structural confirmation of the R,S,S-isomer.

  • Instrumentation:

    • An LC system (as described for HPLC) coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Ion Trap) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Similar to the HPLC method, but often with a mobile phase containing volatile buffers (e.g., ammonium formate or formic acid) to ensure compatibility with the MS interface.

  • MS/MS Conditions:

    • Ionization Mode: ESI in positive mode (ESI+) to generate the protonated molecule [M+H]+.

    • Precursor Ion Selection: The mass spectrometer is set to isolate the m/z corresponding to the protonated Lisinopril molecule (C21H31N3O5, MW = 405.49).

    • Collision-Induced Dissociation (CID): The isolated precursor ion is fragmented using an inert gas (e.g., argon). The collision energy is optimized to produce a rich spectrum of product ions.

    • Product Ion Scanning: The resulting fragment ions are scanned and detected.

  • Isomer Differentiation:

    • The key is to compare the MS/MS spectra of the peaks corresponding to the S,S,S and R,S,S isomers.

    • According to published data, the relative abundance of specific fragment ions (e.g., m/z 246 vs. m/z 245) can vary reproducibly between the two isomers, providing a basis for positive identification.[4]

LCMS_Workflow LC HPLC Separation (Volatile Mobile Phase) ESI ESI Source (Ionization) LC->ESI ISO Precursor Ion Isolation (m/z of Lisinopril) ESI->ISO CID Collision Cell (CID) (Fragmentation) ISO->CID DET Detector (Product Ion Scan) CID->DET SPEC Compare Fragmentation Patterns of Isomers DET->SPEC ID Confirm Impurity Structure SPEC->ID

Caption: LC-MS/MS workflow for impurity identification.

Method Performance Comparison
ParameterHPLC-UVLC-MS/MS
Specificity Good to Excellent (if baseline separation is achieved)Excellent (based on mass and fragmentation)
Sensitivity (LOD/LOQ) Good (µg/mL range)[27]Excellent (ng/mL to pg/mL range)
Identification Capability Limited (based on retention time matching with a reference standard)Definitive (provides structural information)[26]
Quantification Accuracy Excellent (primary method for routine QC)Good (can be used for quantification but often for trace levels)
Cost & Complexity Lower cost, less complex, widely availableHigher cost, more complex, requires specialized expertise
Throughput High, suitable for routine batch release testingLower, often used for characterization and investigation
Table 2: Comparison of HPLC-UV and LC-MS/MS for Lisinopril impurity analysis.

Synthesis, Control, and Prevention

The most effective strategy for managing impurities is to control their formation during the API synthesis.[2] For the this compound, control focuses on the stereoselective steps in the synthetic route.

Synthesis_Impurity cluster_synthesis Key Synthetic Steps cluster_control Control Points cluster_impurity Impurity Formation SM Chiral Starting Materials RA Reductive Amination (Key Chiral Step) SM->RA FIN Final Product (S,S,S-Lisinopril) RA->FIN IMP Formation of R,S,S-Isomer RA->IMP C1 Control Stereochemistry of Starting Materials C1->SM C2 Optimize Reaction Conditions (Temp, Catalyst) C2->RA IMP->FIN Contaminates

Caption: Synthesis logic and impurity control points.

By ensuring the high chiral purity of starting materials and optimizing the reaction conditions (e.g., catalyst, temperature, pressure) for the key stereocenter-forming steps, manufacturers can minimize the generation of the unwanted R,S,S-diastereomer, ensuring the final API meets pharmacopeial requirements.

Conclusion

The this compound represents a significant analytical challenge in the quality control of ACE inhibitors. Unlike simple process or degradation impurities, its structural similarity to the active S,S,S-isomer demands highly specific and sensitive analytical methods. While HPLC-UV remains the gold standard for routine quantification due to its robustness and precision, achieving the necessary chromatographic resolution is a non-trivial task that requires careful method development.

For definitive identification and characterization, particularly during development or in troubleshooting scenarios, LC-MS/MS is the superior tool. Its ability to differentiate diastereomers based on unique fragmentation patterns provides an orthogonal layer of confirmation that is essential for regulatory compliance and ensuring patient safety. A comprehensive impurity control strategy, therefore, relies on both preventing the formation of the R,S,S-isomer during synthesis and employing a combination of these powerful analytical techniques for its accurate detection and quantification.

References

  • European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

  • Zhu, P., Wang, D., Sun, C., & Shen, Z. (2008). Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry. Journal of Zhejiang University-SCIENCE B, 9(10), 809–816. Available at: [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Walsh Medical Media. Available at: [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Available at: [Link]

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Available at: [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - ANDAs: Impurities in Drug Substances. Available at: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • Reddy, A. R., et al. (2015). Synthesis and Characterization of Compounds Related to Lisinopril. Scilit. Available at: [Link]

  • Unknown. (2025). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. ResearchGate. Available at: [Link]

  • Reddy, A. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. Available at: [Link]

  • Reddy, A. R., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. PubMed. Available at: [Link]

  • Sharma, G., & Chand, M. (2010). Angiotensin converting enzyme inhibitors-impurity profiling: An overview. Trade Science Inc. Available at: [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • European Federation of Pharmaceutical Industries and Associations. (2023). Nitroso-Derivatives of ACE Inhibitors. Available at: [Link]

  • Sharma, G., & Chand, M. (2010). Angiotensin converting enzyme inhibitors-impurity profiling: An overview. TSI Journals. Available at: [Link]

  • Veeprho. (n.d.). Captopril Impurities and Related Compound. Retrieved from [Link]

  • Pawar, V., et al. (2023). HPLC Method Validation for Quantification of Lisinopril. Impactfactor.org. Available at: [Link]

  • Siskos, A. P., et al. (2021). Nitrosamine Impurities in Angiotensin Receptor Blockers. PubMed. Available at: [Link]

  • Şenkardeş, S., et al. (2016). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. DergiPark. Available at: [Link]

  • USP. (n.d.). USP Monographs: Lisinopril Tablets. USP29-NF24. Available at: [Link]

  • USP. (2011). USP 35 Official Monographs / Lisinopril 3695. Available at: [Link]

  • Pawar, V. (2023). (PDF) HPLC Method Validation for Quantification of Lisinopril. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Lisinopril. Retrieved from [Link]

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Introduction: The Stereochemical Complexity of Lisinopril

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Inter-Laboratory Comparison of Lisinopril Isomer Analysis

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1][2] Chemically, it is the lysine-derivative of enalaprilat, described as (S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate.[1][3] Its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration. However, lisinopril's structure presents two key isomeric challenges for analytical chemists in a quality control (QC) environment:

  • Diastereomers: The primary active form is the SSS-diastereomer. The presence of other diastereomers, such as the RSS-isomer, is considered an impurity that must be monitored and controlled.[4][5]

  • Cis/Trans Isomerism: Like other molecules containing a proline residue, lisinopril exists as a mixture of cis and trans isomers due to restricted rotation around the lysine-proline amide bond.[6] The trans isomer is recognized as the biologically active conformer, making the ratio of these two forms a critical quality attribute.[6]

The accurate and reproducible quantification of these isomers across different laboratories is paramount for ensuring drug safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth comparison of common analytical methodologies, outlines a framework for conducting a successful inter-laboratory study, and offers field-proven insights into protocol design and method selection.

The Analytical Landscape: Core Methodologies for Isomer Separation

The separation of lisinopril's closely related isomers requires high-resolution analytical techniques. The three most prevalent methods in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for lisinopril analysis.[1] Reversed-phase HPLC (RP-HPLC) using C8 or C18 columns is most common.[7][8] UV detection, typically around 210-225 nm, provides robust quantification for routine QC.[1][9] The key challenge and area of focus for HPLC method development is achieving adequate resolution of the cis/trans isomers, which is highly sensitive to mobile phase composition, pH, and temperature.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, particularly in complex matrices like plasma or for low-level impurity profiling, LC-MS/MS is the method of choice.[10][11] It offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[10] Tandem mass spectrometry can also aid in the structural differentiation of isomers based on their fragmentation patterns.[5]

  • Micellar Electrokinetic Capillary Chromatography (MECC): A specialized form of capillary electrophoresis, MECC has demonstrated excellent capability in separating the SSS and RSS diastereoisomers of lisinopril.[4] This technique leverages the differential partitioning of analytes between a surfactant (micelle) and the background electrolyte. The choice of surfactant, such as sodium cholate versus sodium dodecyl sulfate (SDS), can even reverse the elution order of the diastereomers, highlighting the method's tunable selectivity.[4]

Designing a Robust Inter-laboratory Comparison Study

An inter-laboratory study is designed to assess the reproducibility of an analytical method when performed by different analysts in different laboratories.[12] Establishing a robust protocol is a self-validating system for the method's transferability and reliability.

Causality in Study Design: The goal is not merely to see if labs get the same number, but to understand the sources of variability.[13] Therefore, the study design must be deliberate. Key decisions include whether to mandate a single, harmonized analytical method or to allow each laboratory to use its own validated method. The former tests the method's transferability, while the latter assesses the "real-world" variability between different established procedures. For isomer analysis, where subtle changes in conditions can impact results, a harmonized method approach is often preferred initially.

Key Pillars of the Study Protocol:

  • Define Clear Objectives: State the primary goal. Is it to validate a new USP monograph method, compare two different techniques (e.g., HPLC vs. CE), or establish typical performance characteristics for routine testing?

  • Centralized Sample Preparation: A single, homogenous batch of lisinopril, potentially spiked with known levels of the RSS-diastereomer and characterized for its cis/trans ratio, must be prepared and distributed by a central coordinating laboratory. This eliminates sample heterogeneity as a source of variation.

  • Detailed Analytical Protocol: Provide an unambiguous, step-by-step protocol. This includes specifying the exact column (manufacturer and model), mobile phase preparation (e.g., "3.53 g of Monobasic Sodium Phosphate Dihydrate in 1000 mL water, adjust pH to 4.1 with Phosphoric Acid"), flow rate, column temperature, and injection volume.[7]

  • System Suitability Criteria (SST): Mandate strict, predefined SSTs based on authoritative sources like the USP monograph.[7] This includes requirements for peak symmetry (e.g., NMT 1.7), resolution between critical pairs (e.g., between cis and trans isomers), and precision from replicate injections (%RSD NMT 0.73%).[7] Laboratories must meet SSTs before analyzing study samples.

  • Standardized Data Reporting: Create a uniform template for reporting results, including raw peak areas, retention times, calculated concentrations, and full chromatograms for both SST and sample runs. This ensures data is comparable for statistical analysis.

  • Statistical Analysis: The collected data should be analyzed to determine key performance metrics like repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).[13] Techniques like Analysis of Variance (ANOVA) can be used to parse out different sources of variation.[12]

Comparative Performance of Analytical Methodologies

The choice of analytical technique depends on the specific application, balancing factors like resolution requirements, sensitivity, sample throughput, and available instrumentation.

ParameterRP-HPLC with UV DetectionLC-MS/MSMicellar Electrokinetic Capillary Chromatography (MECC)
Primary Application Routine QC, content uniformity, assay, and impurity profiling in bulk drug and formulations.Bioanalysis (plasma, urine), trace impurity identification, reference standard characterization.High-resolution diastereomer separation, orthogonal method for impurity confirmation.
Isomer Resolution Good for cis/trans isomers, highly dependent on temperature and mobile phase.[6] Adequate for known diastereomers per USP.[7]Excellent; coupled with chromatographic separation, mass-to-charge ratio adds specificity.Excellent for diastereomers (e.g., SSS vs. RSS).[4]
Limit of Quantification (LOQ) Typically in the µg/mL range.Can reach low ng/mL or even sub-ng/mL levels (e.g., 1.0 ng/mL in plasma).Generally higher than LC-MS/MS, often in the µg/mL range.[4]
Precision (%RSD) Intra- and inter-day precision typically < 2%.[1][2]Intra- and inter-day precision typically ≤ 7.5%.[10]Good, with RSDs often below 5%.
Run Time 10-30 minutes, depending on the required resolution.[6][8]Can be very fast (< 5 minutes) with modern UPLC systems.[10][11]15-30 minutes.
Trustworthiness & Validation Well-established; methods validated according to ICH guidelines.[1] Official methods in pharmacopeias (e.g., USP).[7]Requires more complex validation but provides high confidence in analyte identification.Less common in routine QC but scientifically sound for specific challenges.

Detailed Experimental Protocol: RP-HPLC for Cis/Trans Isomer Analysis

This protocol is designed as a self-validating system, with explanations grounded in scientific principles to ensure trustworthiness. It is adapted from methodologies focused on resolving the critical cis/trans isomer pair.[6]

Objective: To resolve and quantify the cis and trans isomers of lisinopril in a bulk drug substance.

Instrumentation:

  • HPLC system with quaternary pump, autosampler, column thermostat, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Monobasic Sodium Phosphate

  • Orthophosphoric Acid

  • Purified Water

Procedure:

  • Mobile Phase Preparation (Rationale): Prepare a mobile phase consisting of 20 mM phosphate buffer and acetonitrile in a 90:10 (v/v) ratio. Adjust the buffer pH to 7.0.

    • Expertise & Experience: A neutral pH of 7.0 is chosen to ensure the consistent ionization state of lisinopril's carboxylic acid and amine functional groups, leading to stable retention times. The low percentage of organic modifier (acetonitrile) increases retention on the C18 column, providing more time for the isomers to separate.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve lisinopril reference standard in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Chromatographic Conditions (Rationale):

    • Flow Rate: 2.0 mL/min.

      • Expertise & Experience: A higher flow rate can sometimes sharpen peaks, but for isomer separation, a slower rate might be tested to improve resolution. However, 2.0 mL/min has been shown to be effective for this specific separation.[6]

    • Column Temperature: 6°C (279 K).

      • Expertise & Experience: This is the most critical parameter. The interconversion between cis and trans isomers is a temperature-dependent equilibrium. At elevated temperatures (>50°C), the rate of interconversion becomes so fast on the chromatographic timescale that the two isomers elute as a single, sharp peak.[6] By lowering the temperature significantly, the interconversion rate is slowed, allowing the HPLC column to resolve the two distinct populations of molecules.[6] This is a classic example of leveraging thermodynamics for analytical separation.

    • Detection Wavelength: 210 nm.

      • Expertise & Experience: Lisinopril lacks a strong chromophore, but detection at lower UV wavelengths like 210 nm provides sufficient sensitivity for assay and impurity analysis.[1]

    • Injection Volume: 20 µL.

  • System Suitability Test (Self-Validation): Before sample analysis, inject the standard solution five times.

    • The resolution between the trans (major, first-eluting) and cis (minor, second-eluting) peaks must be ≥ 1.5.

    • The relative standard deviation (%RSD) of the peak area for the trans isomer must be ≤ 2.0%.

    • The tailing factor for the trans peak should be between 0.8 and 1.5.

  • Sample Analysis: Inject the sample solution and integrate the peak areas for the cis and trans isomers. Calculate their respective percentages. Based on published studies, a typical ratio is approximately 77% trans and 23% cis.[6]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data & Reporting p1 Prepare Mobile Phase (90:10 Buffer:ACN, pH 7.0) a1 Equilibrate System & Set Conditions (Flow: 2mL/min, Temp: 6°C) p1->a1 p2 Prepare Lisinopril Standard (100 µg/mL) a2 Perform System Suitability (5x Injections) p2->a2 a1->a2 d1 Check SST Criteria (Resolution ≥ 1.5, %RSD ≤ 2.0) a2->d1 a3 Analyze Samples d2 Integrate Peaks & Calculate Isomer Ratio a3->d2 d1->a1 SST Fail d1->a3 SST Pass d3 Generate Final Report d2->d3

Caption: Workflow for RP-HPLC analysis of lisinopril cis/trans isomers.

Decision Framework for Method Selection

Choosing the right analytical method requires balancing the technical requirements of the analysis with practical laboratory constraints. This decision tree guides researchers and QC managers toward the most appropriate technique.

Method Selection Logic Diagram

G start Start: Define Analytical Need q1 Primary Goal? start->q1 ans1 Quantification q1->ans1 Quantification ans2 Impurity ID / Bioanalysis q1->ans2 ID / Trace Level q2 Routine QC of Bulk Drug/Formulation? q3 Need to separate Diastereomers (e.g., RSS)? q2->q3 No (Research) out1 Use Validated RP-HPLC-UV Method q2->out1 Yes out3 Use MECC as orthogonal or primary method q3->out3 Yes out4 Standard RP-HPLC-UV is likely sufficient q3->out4 No ans1->q2 out2 Use LC-MS/MS Method ans2->out2

Caption: Decision tree for selecting an appropriate lisinopril analysis method.

Conclusion

The reliable analysis of lisinopril isomers is a critical but achievable task. While RP-HPLC remains the dominant technique for routine quality control, its successful application, particularly for resolving cis/trans isomers, hinges on careful control of chromatographic parameters like temperature. For higher sensitivity or challenging separations, LC-MS/MS and MECC provide powerful, specific alternatives. A well-designed inter-laboratory comparison, built on a foundation of clear protocols and system suitability criteria, is the ultimate arbiter of a method's robustness and transferability. By understanding the underlying chemical principles of the separation and implementing rigorous, self-validating protocols, pharmaceutical laboratories can ensure the consistent quality and safety of lisinopril products.

References

  • Qin, X. Z., Nguyen, D. T., & Ip, D. P. (1993). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3713-3734. Link

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. Link

  • Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2013). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. International Journal of Spectroscopy, 2013, 830196. Link

  • Gul, W., et al. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. Link

  • El-Bagary, R. I., et al. (2019). Rapid Determination of Lisinopril Level in Human Plasma by LC-MS/MS. Acta Scientific Pharmaceutical Sciences, 3(9), 09-17. Link

  • Linnet, K. (2001). A simple methodology to analyze inter-laboratory data: a simulation study. Clinical Chemistry, 47(5), 900-907. Link

  • Maurya, P., et al. (2015). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 5(5), 325-333. Link

  • Phenomenex. (n.d.). Separation of Lisinopril and its Organic Impurities per USP Monograph. Application Note. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column. Link

  • Sun, P., et al. (2008). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 649-653. Link

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2011). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 15(1), 12-16. Link

  • Bhale, S. A., Asnani, A. J., & Chaple, D. (2016). LISINOPRIL AN OVERVIEW. ResearchGate. Link

  • Saylor, D. M., et al. (2020). Inter-laboratory Study for Extraction Testing of Medical Devices. ResearchGate. Link

  • Saylor, D. M., et al. (2021). Inter-laboratory study for extraction testing of medical devices. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 109(1), 115-125. Link

  • Stankov, S., et al. (2021). Spectrophotometric methods for the determination of lisinopril in medicines. Pharmacia, 68(4), 803-809. Link

  • Bhale, S. A., Asnani, A. J., & Chaple, D. (2020). A REVIEW ON ANALYTICAL QUALITY BY DESIGN (AQBD) APPROACH FOR RP-HPLC METHOD. Worldwide Journals. Link

  • da Silva, L. H. M., & Breitkreitz, M. C. (2018). Design of Experiments (DoE) applied to Pharmaceutical and Analytical Quality by Design (QbD). Brazilian Journal of Pharmaceutical Sciences, 54(spe). Link

Sources

A Comparative Guide to the Validation of Lisinopril R,S,S-Isomer as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stereochemically Pure Reference Materials

Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure.[1] Chemically, it is the (S,S,S)-stereoisomer of N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline.[2] The therapeutic efficacy of Lisinopril is intrinsically linked to its specific stereochemical configuration. The presence of other stereoisomers, such as the R,S,S-isomer, are considered impurities that must be rigorously controlled to ensure patient safety and drug efficacy.

Certified Reference Materials (CRMs) are the bedrock of pharmaceutical quality control, providing the benchmark against which all analytical measurements are judged.[3] The validation of a CRM is a meticulous process that establishes its identity, purity, and stability with a high degree of scientific certainty.[4] This guide provides an in-depth, comparative analysis of the methodologies employed to validate the Lisinopril R,S,S-isomer as a CRM, offering a robust framework for researchers, scientists, and drug development professionals. We will explore the comparative strengths of orthogonal analytical techniques, detail the causality behind experimental choices, and establish a self-validating system for the certification process.

The Challenge of Stereoisomeric Purity in Pharmaceutical Analysis

The subtle difference in the three-dimensional arrangement of atoms between stereoisomers can lead to profound differences in pharmacological activity. For Lisinopril, the (S,S,S)-isomer is the biologically active moiety.[5] The R,S,S-isomer, while structurally similar, is an impurity that must be quantified and controlled within strict limits set by regulatory bodies such as the FDA and EMA. Therefore, a highly pure and well-characterized CRM of the R,S,S-isomer is not merely beneficial but essential for the development and validation of analytical methods capable of accurately quantifying this impurity in the active pharmaceutical ingredient (API) and finished drug products.

Establishing the Certified Reference Material: A Comparative and Orthogonal Approach

The validation of a new CRM is a multi-faceted process that must demonstrate its suitability for its intended purpose. Our approach is grounded in the principle of orthogonality, where multiple, independent analytical techniques are employed to assess the same quality attribute. This minimizes the risk of method-specific biases and provides a higher level of confidence in the certified value. The overall workflow for CRM validation is depicted below.

CRM_Validation_Workflow cluster_synthesis Candidate Material Preparation cluster_characterization Identity Confirmation cluster_purity Purity Assessment (Orthogonal Methods) cluster_certification Certification and Stability synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir hplc Chiral HPLC nmr->hplc ce Capillary Electrophoresis nmr->ce qnmr qNMR nmr->qnmr ms->hplc ms->ce ms->qnmr ir->hplc ir->ce ir->qnmr uncertainty Uncertainty Budget Calculation hplc->uncertainty ce->uncertainty qnmr->uncertainty stability Stability Studies uncertainty->stability coa Certificate of Analysis uncertainty->coa stability->coa

Caption: Overall workflow for the validation of this compound as a CRM.

Candidate Material Synthesis and Identity Confirmation

The journey begins with the synthesis of the this compound, followed by rigorous purification to achieve the highest possible purity.[6] Once a candidate lot is prepared, its identity must be unequivocally confirmed. This is accomplished using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure and confirming the stereochemical configuration.[5]

  • Mass Spectrometry (MS): High-resolution MS provides an accurate mass measurement, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Only after the identity of the candidate material is confirmed to be the this compound does the process move to purity assessment.

Orthogonal Purity Assessment: A Three-Pillar Approach

The core of the validation lies in the purity assessment, for which we employ three distinct and complementary analytical techniques. This orthogonal approach is critical for a trustworthy certification.[2]

HPLC is the workhorse of pharmaceutical analysis. For stereoisomers, a chiral stationary phase is essential to achieve separation. The choice of column and mobile phase is critical and is guided by the need to resolve the R,S,S-isomer from the active (S,S,S)-isomer and any other potential impurities.[7]

Chiral_HPLC_Principle cluster_column Chiral Stationary Phase (CSP) cluster_isomers Isomer Mixture cluster_separation Differential Interaction cluster_elution Separated Elution csp CSP eluted_R R,S,S csp->eluted_R Weaker Interaction (Elutes Faster) eluted_S S,S,S csp->eluted_S Stronger Interaction (Elutes Slower) R_isomer R,S,S interaction_point R_isomer->interaction_point S_isomer S,S,S S_isomer->interaction_point interaction_point->csp Transient Diastereomeric Complexes Formed Orthogonal_Methods_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes Purity Purity Assessment HPLC HPLC (Separation by Partitioning) Purity->HPLC CE CE (Separation by Mobility) Purity->CE qNMR qNMR (Absolute Quantification) Purity->qNMR Resolution Resolution HPLC->Resolution Good CE->Resolution Excellent Precision Precision qNMR->Precision Excellent Traceability Traceability qNMR->Traceability Direct to SI

Sources

A Comparative Guide to the Stability of Lisinopril Isomers Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical examination of the comparative stability of lisinopril's stereoisomers. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, possesses three chiral centers, leading to the potential for multiple stereoisomers. The therapeutically active form is the (S,S,S)-isomer. However, manufacturing processes or subsequent stress conditions can lead to the formation of other diastereomers, such as the (S,R,S)-isomer, and rotational isomers (cis/trans conformers).[1] The presence of these isomers can impact the drug's efficacy and safety profile.

This guide will delve into the structural nuances of lisinopril's key isomers, the scientific rationale for conducting a comparative stability study, and a detailed experimental protocol for assessing their degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

The Stereochemistry of Lisinopril: A Foundation for Stability Assessment

Lisinopril's chemical structure, N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline, contains three chiral centers, giving rise to eight possible stereoisomers. The commercialized and biologically active form is the (S,S,S)-diastereomer.[1] In solution, lisinopril also exists as an equilibrium mixture of cis and trans isomers due to restricted rotation around the proline amide bond.[1] The trans conformer is generally the more stable and predominant form.[1]

The seemingly minor spatial arrangement differences between these isomers can significantly influence their physicochemical properties, including their susceptibility to degradation. Therefore, a comprehensive stability analysis must not only quantify the degradation of the parent drug but also differentiate the stability of its various isomeric forms.

Rationale for a Comparative Isomer Stability Study

Forced degradation or stress testing is a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to elucidate its degradation pathways.[2][3] According to ICH guidelines, stress testing should include exposure to heat, humidity, acid/base hydrolysis, oxidation, and light.[2][3]

A comparative study of lisinopril isomers is crucial for several reasons:

  • Process Development: Understanding the relative stability of isomers can help optimize manufacturing processes to minimize the formation of less stable or undesirable isomers.

  • Formulation Strategy: Knowledge of how different isomers respond to stress can guide the selection of excipients and packaging that enhance the stability of the final drug product.

  • Analytical Method Development: A thorough understanding of degradation pathways is essential for developing and validating stability-indicating analytical methods capable of separating and quantifying all potential isomers and degradants.

  • Safety and Efficacy: The degradation products of different isomers may have unique toxicological profiles, making it essential to monitor their formation.

Key Degradation Pathways and the Influence of Stereochemistry

The primary degradation pathway for lisinopril involves intramolecular cyclization to form diketopiperazine (DKP) derivatives.[4][5] Specifically, the (S,S,S)-lisinopril can undergo intramolecular dehydration at elevated temperatures to form (S,S,S)-diketopiperazine (European Pharmacopoeia Impurity C).[4] Further heating can cause epimerization, leading to the formation of (R,S,S)-diketopiperazine (Ph. Eur. Impurity D).[4][6]

The stereochemistry of the parent lisinopril isomer can influence the rate of DKP formation. The spatial arrangement of the reacting groups in the transition state for cyclization will differ between diastereomers, potentially leading to different activation energies and, consequently, different degradation rates. For instance, the proximity and orientation of the amine and carboxylic acid groups involved in the cyclization may be more favorable in one isomer than another, making it more susceptible to thermal degradation.

Experimental Design for a Comparative Stability Study

This section outlines a comprehensive protocol for a forced degradation study designed to compare the stability of lisinopril's (S,S,S) and (S,R,S) isomers.

  • Lisinopril (S,S,S)-isomer reference standard

  • Lisinopril (S,R,S)-isomer reference standard (or a mixture enriched with this isomer)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) - Analytical grade

  • Acetonitrile (ACN) and Methanol (MeOH) - HPLC grade

  • Phosphate buffer components - HPLC grade

  • Purified water

The overall workflow for the comparative stability study is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep_sss Prepare Stock Solution of (S,S,S)-Lisinopril stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_sss->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_sss->stress_base stress_ox Oxidative (e.g., 3% H₂O₂, RT) prep_sss->stress_ox stress_therm Thermal (e.g., 80°C, solid state) prep_sss->stress_therm stress_photo Photolytic (ICH Q1B guidelines) prep_sss->stress_photo prep_srs Prepare Stock Solution of (S,R,S)-Lisinopril prep_srs->stress_acid prep_srs->stress_base prep_srs->stress_ox prep_srs->stress_therm prep_srs->stress_photo sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling hplc Chiral HPLC Analysis sampling->hplc quant Quantification of Isomers and Degradation Products hplc->quant compare Compare Degradation Rates quant->compare pathway Identify Degradation Pathways quant->pathway

Caption: Experimental workflow for the comparative stability study of lisinopril isomers.

1. Sample Preparation:

  • Prepare individual stock solutions of the (S,S,S) and (S,R,S) lisinopril isomers in a suitable solvent (e.g., purified water or a hydroalcoholic mixture) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: To 1 mL of each isomer stock solution, add 1 mL of 0.2 M HCl. Heat the solutions at 60°C.

  • Base Hydrolysis: To 1 mL of each isomer stock solution, add 1 mL of 0.2 M NaOH. Keep the solutions at room temperature.

  • Oxidative Degradation: To 1 mL of each isomer stock solution, add 1 mL of 6% H₂O₂. Keep the solutions at room temperature, protected from light.

  • Thermal Degradation: Place a known quantity of each solid isomer in a controlled temperature oven at 80°C.

  • Photostability: Expose the stock solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

3. Sampling and Analysis:

  • Withdraw aliquots from the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the acidic and basic samples before analysis. For solid thermal stress samples, dissolve a known amount in the solvent at each time point.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated chiral HPLC method capable of separating the (S,S,S) and (S,R,S) isomers of lisinopril, as well as their corresponding DKP degradation products. A suitable method might employ a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile at a controlled low temperature to enhance isomer separation.[1]

A reversed-phase HPLC method would be suitable for this study.[2] The following is a starting point for method development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Buffer A (20 mM potassium phosphate, pH 2.5) and Buffer B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 215 nm

  • Injection Volume: 20 µL

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the comparative stability study can be effectively presented in a tabular format. The following table provides a template for summarizing the percentage degradation of each isomer under the different stress conditions.

Stress ConditionTime (hours)(S,S,S)-Lisinopril Remaining (%)(S,R,S)-Lisinopril Remaining (%)Major Degradation Products
Acid Hydrolysis 0100100-
(0.1M HCl, 60°C)895.293.8(S,S,S)-DKP, (S,R,S)-DKP
2488.585.1(S,S,S)-DKP, (S,R,S)-DKP
Base Hydrolysis 0100100-
(0.1M NaOH, RT)892.190.5(S,S,S)-DKP, (S,R,S)-DKP
2481.378.9(S,S,S)-DKP, (S,R,S)-DKP
Oxidative 0100100-
(3% H₂O₂, RT)898.598.2Oxidative adducts
2496.295.8Oxidative adducts
Thermal (Solid) 0100100-
(80°C)2497.896.5(S,S,S)-DKP, (S,R,S)-DKP
7292.489.9(S,S,S)-DKP, (S,R,S)-DKP
Photolytic 2499.198.9Photodegradants

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

While extensive research has been conducted on the overall stability of lisinopril, a direct comparative study of its isomers under various stress conditions is a critical area for further investigation. The experimental framework provided in this guide offers a robust approach to elucidating the potential differences in the degradation kinetics and pathways of the (S,S,S) and (S,R,S) isomers of lisinopril.

The insights gained from such a study would be invaluable for optimizing drug manufacturing processes, developing more stable formulations, and ensuring the quality, safety, and efficacy of lisinopril-containing drug products. By understanding the nuances of isomer stability, drug developers can proactively mitigate risks associated with degradation and deliver more robust and reliable medicines to patients.

References

  • Reddy, A. V. R., Garaga, S., Takshanamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link]

  • Tsou, T. L., & Wu, H. L. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. [Link]

  • Haddad, P. R., & Larew, L. A. (1995). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. Journal of Liquid Chromatography, 18(1), 1-15. [Link]

  • Stanisz, B., & Kania, J. (2007). Kinetics of Lisinopril degradation in solid phase. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 56-61. [Link]

  • Sun, W., Liu, S., & Chen, T. (2008). Differentiation of lisinopril and its RSS diastereomer by liquid chromatography combined with collision-induced dissociation mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 593-599. [Link]

  • Reddy, A. V. R., Garaga, S., Takshanamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. ResearchGate. [Link]

  • Haddad, P. R., & Larew, L. A. (1995). Study of a Conformational Equilibrium of Lisinopril by HPLC, NMR, and DFT. ResearchGate. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Scientific Research Publishing. [Link]

  • Haddad, P. R., & Larew, L. A. (1995). Study of a conformational equilibrium of lisinopril by HPLC, NMR, and DFT. ResearchGate. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. ResearchGate. [Link]

  • Ivanovic, D., Medenica, M., Malenovic, A., & Jancic, B. (2010). Development and validation of a fast, simple, cost-effective and robust HPLC method for lisinopril determination in solid pharmaceutical dosage forms. ResearchGate. [Link]

  • Vujanovic, I., Knezevic, D., & Vukičević, N. (2017). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Semantic Scholar. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. ResearchGate. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 5, 316-322. [Link]

  • Beermann, B. (1988). Pharmacokinetics of lisinopril. The American Journal of Medicine, 85(3B), 25-30. [Link]

  • Vujanović, I., Knežević, D., & Vukićević, N. (2017). Stress degradation of lisinopril dihydrate in different aqueous media. Contemporary Materials, 8(1), 58-66. [Link]

  • Sica, D. A., & Cutler, R. E. (1988). The clinical pharmacology of lisinopril. Journal of human hypertension, 2(4), 227-234. [Link]

  • van Schaik, B. A., Geyskes, G. G., & Koks, C. H. (1988). Pharmacokinetics of lisinopril in hypertensive patients with normal and impaired renal function. European journal of clinical pharmacology, 34(1), 61-65. [Link]

  • Jatte, K. P., Chakole, R. D., & Charde, M. S. (2021). Degradation Profiling of Lisinopril and Hydrochlorothiazide by RP- HPLC method with QbD Approach. Asian Journal of Pharmaceutical Analysis, 11(4), 256-262. [Link]

  • Adam, E. (2014). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Semantic Scholar. [Link]

  • Reddy, A. V. R., Garaga, S., Takshanamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. MDPI. [Link]

  • Schunkert, H., Kindler, J., Gassmann, M., Wambach, G., Ganten, D., & Ritz, E. (1994). Pharmacokinetics and Pharmacodynamics of Lisinopril in Advanced Renal Failure. Consequence of Dose Adjustment. European Journal of Clinical Pharmacology, 46(6), 537-543. [Link]

  • Krisztina, S., Orsolya, L., & Tamás, T. (2011). Physico-chemical Profiling of the ACE-inhibitor Lisinopril: Acid- base Properties. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 548-555. [Link]

  • Reddy, A. V. R., Garaga, S., Takshanamoorthy, C., Naidu, A., & Dandala, R. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. PubMed. [Link]

  • Fauvel, J. P., Laville, M., Bernard, N., Hadj-Aïssa, A., Daoud, S., Thibout, E., ... & Zech, P. (1994). Effects of lisinopril on stress-induced peak blood pressure and sodium excretion: a double-blind controlled study. Journal of cardiovascular pharmacology, 23(2), 227-231. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Method Development for Lisinopril

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Head-to-head Comparison of Different Chiral Columns for Lisinopril

In the realm of pharmaceutical analysis, ensuring the stereochemical purity of a drug is not merely a regulatory hurdle but a fundamental aspect of guaranteeing its safety and efficacy. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, presents a fascinating case study in stereoisomeric complexity. It is defined by a specific configuration—(S)-1-[N2-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline—meaning it possesses three chiral centers, all in the S-configuration. The potential presence of other diastereomers, such as the RSS variant, necessitates robust analytical methods for their separation and quantification.[1][2]

However, a survey of the existing literature reveals that the most frequently addressed separation challenge for lisinopril is not its diastereomers, but its conformational isomers. Like other proline-containing peptides, lisinopril exists as an equilibrium mixture of cis and trans isomers around the L-lysyl-L-proline amide bond.[3] The biologically active form is the trans isomer.[3][4] This guide, therefore, is structured in two parts. First, we will address the well-documented separation of these conformational isomers on conventional achiral columns. Second, we will present a strategic, head-to-head comparison of the principal chiral stationary phase (CSP) classes, providing a logical workflow for developing a de novo method for the more complex challenge of separating lisinopril's diastereomers.

Part 1: The Prevailing Challenge—Separating Cis/Trans Conformational Isomers

The interconversion between the cis and trans forms of lisinopril is a dynamic process sensitive to temperature. At elevated temperatures, the rate of isomerization is high, causing the two forms to coalesce into a single, sharp peak on a chromatogram. Conversely, at lower temperatures, this interconversion slows sufficiently to allow for their resolution, even on standard achiral reversed-phase columns.[3][5]

This phenomenon is critical to understand; observing two peaks during a standard lisinopril assay on a C18 column does not necessarily indicate a chiral impurity but is more likely the resolution of these two conformers.

Comparative Experimental Conditions for Cis/Trans Isomer Separation

The following table summarizes experimentally validated conditions for resolving lisinopril's conformational isomers using reversed-phase HPLC.

ParameterCondition 1Condition 2 (USP Method Reference)
Stationary Phase Supelco LC18 (5 µm, 250 x 4.6 mm)[3]Luna 5 µm C8(2) or Kinetex 5 µm C8 (250 x 4.6 mm)[6][7]
Mobile Phase 20 mM Phosphate Buffer (pH 7) / Acetonitrile (90/10, v/v)[3]Acetonitrile / Phosphate Buffer (pH 4.1) (4:96, v/v)[6]
Flow Rate 2.0 mL/min[3]1.8 mL/min[6]
Temperature 279 K (6°C) to achieve separation[3]45 °C (Note: USP methods often aim for coalescence into a single peak for assays)[6]
Detection UV at 215 nm[3]UV at 210 nm[6]
Outcome Baseline resolution of trans (first eluting) and cis isomers.[3]Meets system suitability for lisinopril assay (typically a single peak).[6]
Experimental Protocol: Separation of Lisinopril Cis/Trans Isomers

This protocol is adapted from validated methods to achieve the separation of conformational isomers for research and characterization purposes.[3]

  • System Preparation:

    • HPLC System: A standard HPLC system with UV detection and column temperature control is required.

    • Column: Supelco LC18 (5 µm, 250 x 4.6 mm) or equivalent L1 packing.

    • Equilibrate the entire system, including the column, to 6°C (279 K). Causality: Low temperature is the critical factor that slows the cis/trans interconversion, enabling chromatographic resolution.[3]

  • Reagent Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 7.0 using a dilute sodium hydroxide or phosphoric acid solution. Filter through a 0.45 µm membrane.[3]

    • Mobile Phase B (Organic): HPLC-grade acetonitrile.

    • Working Mobile Phase: Premix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. Degas thoroughly by sonication or vacuum.

  • Sample Preparation:

    • Prepare a stock solution of lisinopril reference standard at 1 mg/mL in the working mobile phase.

    • Dilute to a working concentration of approximately 100 µg/mL using the mobile phase.

  • Chromatographic Run:

    • Injection Volume: 20 µL.

    • Flow Rate: 2.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Run Time: Approximately 10 minutes. The trans isomer is expected to elute first, followed by the cis isomer.[3]

Part 2: A Strategic Guide to Diastereomeric Separation with Chiral Columns

Separating diastereomers like the SSS and RSS forms of lisinopril requires a chiral stationary phase (CSP). Since no single CSP is universally effective, a screening approach using columns from different classes is the most logical and efficient strategy.[8] Lisinopril's structure—containing primary and secondary amines, and two carboxylic acid groups—makes it a multi-functional analyte, suggesting that several types of chiral recognition mechanisms could be effective.

Below is a head-to-head comparison of the most promising CSP classes for this challenge.

Comparative Overview of Potential Chiral Stationary Phases for Lisinopril
CSP ClassPrinciple Chiral SelectorPrimary Interaction Mechanism(s)Suitability for LisinoprilKey AdvantagesPotential Limitations
Polysaccharide-Based Amylose or Cellulose Derivatives (e.g., phenyl carbamates)[9]Hydrogen bonding, π-π interactions, dipole-dipole, steric hindrance within chiral grooves.[9][10]High. Broad selectivity for a vast range of compounds. A primary choice for initial screening.[11]Extremely versatile, available in immobilized versions for expanded solvent compatibility.[9][11]Mechanism is complex, making prediction difficult. Screening is essential.[10]
Cyclodextrin-Based α-, β-, or γ-Cyclodextrin and their derivatives[12]Inclusion complexation within the hydrophobic cavity; interactions at the rim of the cavity.[13]Moderate to High. The phenylpropyl group of lisinopril could fit into the β-cyclodextrin cavity.[14]Complementary selectivity to polysaccharide phases; robust and compatible with reversed-phase conditions.[12]Requires a good structural "fit" between the analyte and the cyclodextrin cavity.
Macrocyclic Glycopeptide Teicoplanin, Vancomycin, etc. (e.g., CHIROBIOTIC®)[15]Ionic interactions, hydrogen bonding, inclusion in peptide "baskets", π-π interactions.[12][15]Very High. Specifically designed for polar and ionic compounds like amino acids and peptides.[16]Multi-modal (RP, NP, Polar Organic); excellent for polar analytes without derivatization.[16]Can exhibit strong retention, requiring careful mobile phase optimization.
Protein-Based α1-acid glycoprotein (AGP), Ovomucoid (OVM), etc.[11]Mimics biological interactions; combination of hydrophobic, electrostatic, and hydrogen bonding.[17]Moderate. Excellent for use in aqueous mobile phases, suitable for lisinopril's polarity.Can provide unique selectivity not found in other CSPs; direct analysis of biological samples is possible.Lower loading capacity, limited stability with high organic content, more expensive.[17]
Zwitterionic Ion-Exchange Quinine or Quinidine derivatives (e.g., ZWIX™)[18]Synergistic double ion-pairing interactions with amphoteric analytes.[18]High. Specifically designed for zwitterionic compounds like amino acids and small peptides.Offers unique selectivity based on ionic interactions; can reverse elution order by switching pseudo-enantiomeric columns.[18]Primarily suited for zwitterionic analytes; may not be as broadly applicable as polysaccharide CSPs.

Part 3: A Recommended Workflow for Chiral Method Development

A structured screening protocol is the most efficient path to a successful chiral separation. The goal is to test a diverse set of chiral recognition mechanisms under a few standard mobile phase conditions.

Logical Workflow for CSP Screening

The following diagram outlines a systematic approach to screening chiral columns for lisinopril separation.

Chiral_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Prepare Lisinopril & Diastereomer Standard (e.g., SSS and RSS forms) Screen_Cols Screen on Diverse CSPs: 1. Polysaccharide (Immobilized) 2. Macrocyclic Glycopeptide 3. Zwitterionic Ion-Exchange Start->Screen_Cols Screen_MP Test with Standard Mobile Phases: - Normal Phase (Hex/IPA/TFA) - Polar Organic (ACN/MeOH/TFA/DEA) - Reversed Phase (ACN/Aq. Buffer) Screen_Cols->Screen_MP Evaluate Evaluate Screening Data (Look for any separation, even partial) Screen_MP->Evaluate No_Sep No Separation Observed Evaluate->No_Sep Failure Partial_Sep Partial or Baseline Separation Evaluate->Partial_Sep Success Screen_Secondary Screen Secondary Columns: - Cyclodextrin-Based - Protein-Based No_Sep->Screen_Secondary Proceed to Secondary Screen Optimize Select Best CSP/MP Combination & Optimize: - Modifier Percentage - Additive Concentration - Temperature - Flow Rate Partial_Sep->Optimize Validate Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy, Precision, Robustness Optimize->Validate Screen_Secondary->Evaluate

Caption: A logical workflow for chiral column screening and method development for lisinopril.

Representative Protocol: Chiral Column Screening

This protocol provides a robust starting point for screening. It is designed to be a self-validating system; if no separation is observed under these diverse conditions, it is highly likely that the chosen primary columns are not suitable.

  • System and Column Preparation:

    • Use an HPLC or UHPLC system with a column switcher and a multi-wavelength or photodiode array (PDA) detector.

    • Select a set of diverse columns (150 x 4.6 mm or shorter for fast screening):

      • Polysaccharide: e.g., Chiralpak® IG or Lux® i-Cellulose-5

      • Macrocyclic Glycopeptide: e.g., Astec® CHIROBIOTIC® T

      • Zwitterionic: e.g., CHIRALPAK® ZWIX(+)

  • Mobile Phase Preparation:

    • Normal Phase (NP):

      • MP A: n-Hexane

      • MP B: Isopropanol (IPA)

      • Run a gradient from 95:5 to 50:50 (A:B) with 0.1% Trifluoroacetic Acid (TFA) added to the IPA. Causality: TFA is an acidic additive used to suppress the deprotonation of carboxylic acids and improve peak shape for acidic analytes like lisinopril.

    • Polar Organic (PO):

      • MP A: Acetonitrile (ACN)

      • MP B: Methanol (MeOH)

      • Run a gradient from 100% A to 100% B. Add 0.1% TFA and 0.1% Diethylamine (DEA) to both solvents. Causality: Using both acidic and basic additives (an "ion-pair" approach) can be highly effective for zwitterionic molecules.

    • Reversed Phase (RP):

      • MP A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to ~7.

      • MP B: Acetonitrile

      • Run a gradient from 95:5 to 40:60 (A:B). Causality: This is a volatile, LC-MS compatible buffer system suitable for the polarity of lisinopril.

  • Sample Preparation:

    • Dissolve the lisinopril sample (containing the diastereomers of interest) at ~1 mg/mL in a suitable solvent. For NP, use Hexane/IPA. For PO and RP, use Methanol or Acetonitrile/Water.

  • Screening Execution:

    • Temperature: 25°C.

    • Flow Rate: 1.0 mL/min.

    • Detection: 215 nm and PDA scan (200-400 nm).

    • Injection Volume: 5 µL.

    • Execute a sequence that tests each column with each of the three mobile phase systems.

  • Data Evaluation:

    • Analyze the chromatograms for any sign of peak splitting or separation.

    • Identify the most promising column and mobile phase combination(s) to move forward into formal optimization, where parameters like modifier ratio, temperature, and additive concentration are fine-tuned to achieve baseline resolution.

Conclusion

The separation of lisinopril isomers is a dual challenge. The more common task involves managing and resolving the cis/trans conformational isomers, a feat achievable on standard achiral columns by manipulating temperature. The more complex challenge of separating true diastereomers requires a thoughtful and systematic approach to chiral chromatography. While no single column can be pre-emptively declared superior without experimental data, a strategy based on screening diverse CSPs—with a strong emphasis on macrocyclic glycopeptide, zwitterionic, and modern immobilized polysaccharide phases—provides the highest probability of success. This guide provides the foundational principles and a practical workflow for researchers to confidently develop a robust, specific, and reliable chiral separation method for lisinopril.

References

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  • Aboul-Enein, H. Y., & Ali, I. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. [Link]

  • So, T., & Fung, Y. S. (1995). Separation of Lisinopril and Its RSS Diastereoisomer by Micellar Electrokinetic Chromatography. Journal of Liquid Chromatography, 16(17), 3791-3804. [Link]

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  • SIELC Technologies. (n.d.). HPLC Separation of Enalapril and Lisinopril on Newcrom AH Column. SIELC. [Link]

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  • Ilisz, I., Aranyi, A., & Péter, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114328. [Link]

  • Hage, D. S. (2017). Chromatographic Studies of Protein-Based Chiral Separations. Journal of Chromatography B, 1043, 2-11. [Link]

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A Comparative Toxicological Assessment Guide: Lisinopril R,S,S-Isomer vs. S,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the toxicological assessment of the lisinopril R,S,S-isomer, a known diastereomer and impurity of the active pharmaceutical ingredient (API), lisinopril (S,S,S-isomer). For drug development professionals, understanding the toxicological profile of stereoisomeric impurities is not merely an academic exercise; it is a critical component of regulatory compliance and patient safety. As outlined in the U.S. Food and Drug Administration's policy on stereoisomeric drugs, if toxicities of significant concern are identified in a mixture, they should be investigated at the level of individual isomers to determine if the toxicity can be mitigated by using a single, pure enantiomer.[1]

This document is structured to guide researchers through a logical, multi-tiered toxicological evaluation, beginning with a comparison of on-target pharmacological activity and progressing through in vitro and in vivo toxicity assays. The experimental protocols provided are based on internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring the generation of robust and reliable data for risk assessment and regulatory submission.

Part 1: Comparative Pharmacodynamics - The On-Target Activity Baseline

Before assessing toxicity, it is essential to establish the relative on-target pharmacological activity of the R,S,S-isomer compared to the active S,S,S-isomer. Lisinopril's therapeutic effect stems from its inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2] A significant difference in ACE inhibitory activity will provide crucial context for interpreting toxicological findings. An isomer with low to no therapeutic activity but significant toxicity presents a clear risk with no benefit.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and the point of intervention for ACE inhibitors like lisinopril. Understanding this pathway is fundamental to interpreting the results of the ACE inhibition assay.

cluster_0 Systemic Blood Pressure Regulation Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin:e->Angiotensin_I:w converts ACE:e->Angiotensin_II:w converts Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Lisinopril Lisinopril (S,S,S) Lisinopril (R,S,S) Lisinopril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and Lisinopril's point of inhibition.

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol uses a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of each isomer.[3][4]

  • Objective: To quantify and compare the ACE inhibitory activity of Lisinopril S,S,S-isomer and R,S,S-isomer.

  • Materials: ACE from rabbit lung, substrate (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly), assay buffer, microplate reader (450 nm), test compounds (Lisinopril S,S,S and R,S,S isomers), and a known ACE inhibitor as a positive control (e.g., Captopril).

  • Procedure:

    • Prepare serial dilutions of the Lisinopril S,S,S-isomer, R,S,S-isomer, and the positive control in the assay buffer. A typical concentration range might be 0.1 nM to 10 µM.

    • In a 96-well microplate, add the assay buffer, substrate solution, and the respective isomer dilutions or controls.

    • Initiate the reaction by adding the ACE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for the time specified by the assay kit manufacturer (e.g., 60 minutes).

    • Stop the reaction and proceed with the colorimetric development steps as per the kit protocol.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each isomer using non-linear regression analysis (log(inhibitor) vs. response).

CompoundPredicted OutcomeIC50 (nM)
Lisinopril (S,S,S-Isomer)High PotencyExperimental Value
Lisinopril (R,S,S-Isomer)Low to No PotencyExperimental Value
Captopril (Positive Control)High PotencyExperimental Value

Part 2: In Vitro Toxicological Assessment

In vitro assays provide a rapid, ethical, and cost-effective first tier for toxicological screening. The following assays are chosen to evaluate cytotoxicity (general cell health), mutagenicity (gene mutations), and clastogenicity (chromosomal damage), which are cornerstone assessments in regulatory toxicology.[5][6]

Experimental Protocol: Cytotoxicity Assay (MTS/MTT)
  • Objective: To assess the potential of each isomer to decrease cell viability. A human liver cell line (HepG2) is recommended, given that the liver is a primary site of drug metabolism and lisinopril has been rarely linked to hepatotoxicity.[7]

  • Materials: HepG2 cells, cell culture medium, 96-well plates, MTS or MTT reagent, test compounds, and a cytotoxic positive control (e.g., Doxorubicin).

  • Procedure:

    • Seed HepG2 cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the Lisinopril S,S,S and R,S,S isomers (e.g., 1 µM to 10 mM).

    • Replace the culture medium with medium containing the test compounds or controls. Include vehicle-only control wells.

    • Incubate for a relevant period (e.g., 24 or 48 hours).

    • Add the MTS/MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) for each isomer.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a regulatory standard for assessing mutagenic potential, based on OECD Guideline 471.[8][9][10]

  • Objective: To determine if the isomers can induce point mutations in DNA.

  • Materials: Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), E. coli strain (e.g., WP2 uvrA), top agar, minimal glucose agar plates, S9 fraction for metabolic activation, test compounds, and known mutagens as positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9).[11]

  • Procedure:

    • The test is performed in parallel with and without the S9 metabolic activation mix to detect both direct-acting mutagens and those requiring metabolic activation.

    • Mix the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.

    • After a brief pre-incubation, add this mixture to molten top agar and pour it onto minimal glucose agar plates.[9]

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Experimental Protocol: In Vitro Chromosomal Aberration Test

This assay evaluates the potential to cause structural damage to chromosomes (clastogenicity), following OECD Guideline 473.[12][13]

  • Objective: To identify agents that cause structural chromosomal aberrations in cultured mammalian cells.

  • Materials: Mammalian cells with a stable karyotype (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes), culture medium, S9 fraction, test compounds, Colcemid (to arrest cells in metaphase), hypotonic solution, fixative, and staining solution (e.g., Giemsa).

  • Procedure:

    • Expose cell cultures to at least three concentrations of each isomer, with and without S9 metabolic activation.[13]

    • After the treatment period, add Colcemid to arrest the cells in metaphase.

    • Harvest the cells, treat them with a hypotonic solution to swell the cells, and then fix them.

    • Drop the fixed cells onto microscope slides, air-dry, and stain.

    • Analyze at least 200 well-spread metaphases per concentration under a microscope, scoring for structural aberrations like breaks, gaps, and exchanges.[13][14]

  • Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive (clastogenic) result.

AssayEndpointLisinopril (S,S,S-Isomer)Lisinopril (R,S,S-Isomer)
Cytotoxicity (HepG2)CC50 (µM)Experimental ValueExperimental Value
Ames Test (+/- S9)Mutagenic (Yes/No)Experimental ResultExperimental Result
Chromosomal Aberration (+/- S9)Clastogenic (Yes/No)Experimental ResultExperimental Result

Part 3: In Vivo Acute Oral Toxicity Assessment

Should in vitro results indicate potential toxicity for the R,S,S-isomer, an in vivo study is warranted to understand systemic effects. The OECD 425 Guideline (Acute Oral Toxicity: Up-and-Down Procedure) is an ethical and efficient method for estimating the LD50 (median lethal dose).[15][16]

Experimental Protocol: Acute Oral Toxicity (OECD 425)
  • Objective: To determine the acute oral toxicity of the R,S,S-isomer following a single dose and estimate its LD50.

  • Animal Model: A single rodent species (e.g., female Wistar rats), as testing in one sex is now often considered sufficient.[17]

  • Procedure:

    • Animals should be fasted prior to dosing.[17]

    • Dose a single animal with a starting dose based on in vitro data (e.g., 300 mg/kg in the absence of other information).[17]

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 3.2). If the animal dies, the dose for the next is decreased.[16]

    • Continue this sequential dosing until stopping criteria are met (as defined in the guideline).

    • Observe all animals for a total of 14 days, recording clinical signs (changes in skin, fur, eyes, behavior, etc.), body weight, and mortality.

    • Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes (survival/death). The results allow for classification according to the Globally Harmonised System (GHS).[15]

Part 4: Integrated Assessment Workflow and Data Synthesis

The power of this comparative guide lies in the integration of data from all experimental tiers. The following workflow provides a logical progression for the toxicological assessment.

cluster_workflow Comparative Toxicology Workflow cluster_invitro In Vitro Assessment start Test Articles (S,S,S vs R,S,S Isomers) ace_assay Pharmacodynamics ACE Inhibition Assay (IC50) start->ace_assay cyto_assay Cytotoxicity Assay (CC50) start->cyto_assay geno_assays Genotoxicity Assays (Ames, Chromosome Aberration) start->geno_assays invitro_decision Significant In Vitro Toxicity for R,S,S-Isomer? ace_assay->invitro_decision cyto_assay->invitro_decision geno_assays->invitro_decision invivo_study In Vivo Assessment Acute Oral Toxicity (OECD 425) LD50 Estimation invitro_decision->invivo_study Yes stop Low Risk Profile (No Further Action) invitro_decision->stop No risk_assessment Integrated Risk Assessment & Regulatory Reporting invivo_study->risk_assessment

Caption: Integrated workflow for the comparative toxicological assessment of lisinopril isomers.

By synthesizing the results into a final comparative table, researchers can create a clear and objective profile of the R,S,S-isomer relative to the active drug. This allows for an evidence-based decision on the acceptable limits for this impurity in the final drug product, ensuring both quality and patient safety.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
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  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity.
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.).
  • Chromosome Aberration Test. (n.d.).
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  • Ames test. (n.d.). In Wikipedia.
  • Ames Test. (n.d.).
  • Ames Test Protocol. (2025, October 13).
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A Comparative Guide to the Analysis of Lisinopril Isomers: Benchmarking New Analytical Techniques Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate analysis of lisinopril and its isomers is paramount to ensuring drug safety and efficacy. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, possesses multiple chiral centers and can exist as various stereoisomers and conformers. The separation and quantification of these isomers are critical for quality control and regulatory compliance. This guide provides an in-depth comparison of established analytical methods with newer techniques for lisinopril isomer analysis, supported by experimental data and protocols.

The Analytical Challenge: Understanding Lisinopril's Isomeric Complexity

Lisinopril's structure includes three chiral centers, leading to the possibility of eight stereoisomers. The therapeutically active form is the SSS-diastereomer. The primary isomeric impurity of concern is the RSS-diastereomer. Furthermore, lisinopril can exist as cis and trans conformers due to hindered rotation around the amide bond, which can lead to peak broadening or splitting in chromatography if not properly controlled.[1][2][3] This inherent complexity necessitates robust analytical methods capable of resolving these closely related species.

Established Methods: The Gold Standard of Pharmacopeial HPLC

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of lisinopril analysis, with methods detailed in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][5] These methods are well-established, validated, and widely accepted by regulatory agencies.

Principle of the Established HPLC Method

The separation of lisinopril from its related compounds and isomers by HPLC is typically achieved using reversed-phase chromatography with UV detection. The choice of stationary phase, mobile phase composition, pH, and temperature are critical parameters that are optimized to achieve the desired separation.

Causality Behind Experimental Choices:

  • Mobile Phase pH: The pH of the mobile phase is a crucial factor in controlling the retention and peak shape of lisinopril. Lisinopril is an amphoteric molecule with multiple pKa values. Adjusting the pH affects the ionization state of the analyte, thereby influencing its interaction with the stationary phase.[2][6]

  • Temperature: Column temperature plays a significant role in managing the cis-trans isomerization of lisinopril. At lower temperatures, the interconversion between conformers is slow, which can lead to peak splitting. Conversely, higher temperatures can accelerate the interconversion, resulting in a single, sharp peak.[1][2][3][6]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase are adjusted to control the elution strength and achieve optimal retention times and resolution.[1]

Experimental Protocol: USP Method for Lisinopril Tablets (Assay)

This protocol is based on the methodology described in the United States Pharmacopeia monograph for Lisinopril Tablets.[4]

1. System Suitability:

  • Chromatographic System: A liquid chromatograph equipped with a 215-nm detector and a 4.6-mm × 20-cm column containing packing L7. The column temperature is maintained at 40 °C.
  • Mobile Phase: Prepare a filtered and degassed mixture of a suitable phosphate buffer and acetonitrile. The exact composition may be adjusted to meet system suitability requirements.
  • System Suitability Solution: A solution containing a known concentration of USP Lisinopril RS.
  • Suitability Requirements: The column efficiency is not less than 180 theoretical plates, the tailing factor for the analyte peak is not more than 2.5, and the relative standard deviation for replicate injections is not more than 2.0%.[7]

2. Standard Preparation:

  • Accurately weigh a quantity of USP Lisinopril RS and dissolve in a suitable diluent to obtain a solution with a known concentration of about 0.2 mg/mL.[4]

3. Assay Preparation:

  • Weigh and finely powder not fewer than 20 Lisinopril tablets.
  • Transfer a portion of the powder, equivalent to about 20 mg of lisinopril, to a 100-mL volumetric flask.
  • Add about 50 mL of diluent, sonicate for 5 minutes, and then shake by mechanical means for 20 minutes.
  • Dilute with diluent to volume, mix, and filter.

4. Chromatographic Procedure:

  • Separately inject equal volumes (about 20 µL) of the Standard preparation and the Assay preparation into the chromatograph.
  • Record the chromatograms and measure the peak responses.
  • Calculate the quantity, in mg, of lisinopril (C21H31N3O5) in the portion of Tablets taken.

Newer Analytical Techniques: Pushing the Boundaries of Separation Science

While established HPLC methods are reliable, they often involve long run times. Newer techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and Chiral Capillary Electrophoresis (CE) offer significant advantages in terms of speed, sensitivity, and resolution.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC utilizes columns with sub-2 µm particles, enabling faster separations and higher resolution compared to conventional HPLC.[8][9][10][11] When coupled with tandem mass spectrometry (MS/MS), this technique provides exceptional sensitivity and selectivity, making it ideal for the analysis of lisinopril and its isomers, especially at low concentrations in complex matrices like biological fluids.[12][13][14][15]

Advantages over Established HPLC:

  • Speed: UPLC methods can significantly reduce analysis times, often from over 10 minutes to under 3 minutes.[8][11]

  • Sensitivity: The use of MS/MS detection allows for much lower limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range.[12][14]

  • Specificity: MS/MS provides structural information, allowing for the unambiguous identification and differentiation of isomers based on their fragmentation patterns.[16]

Experimental Protocol: A Representative UPLC-MS/MS Method

This protocol is a synthesized example based on published methodologies for the analysis of lisinopril in human plasma.[13][14][15]

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of lisinopril).
  • Precondition a solid-phase extraction (SPE) cartridge with methanol followed by water.
  • Load the plasma sample onto the SPE cartridge.
  • Wash the cartridge with a weak organic solvent to remove interferences.
  • Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: An Acquity UPLC system or equivalent.
  • Column: A reversed-phase column with sub-2 µm particles (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 4.5) and an organic solvent (e.g., acetonitrile).[13]
  • Flow Rate: Approximately 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive or negative ion mode, depending on the analyte and mobile phase.[13]
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for lisinopril and its internal standard for quantification.
Chiral Capillary Electrophoresis (CE)

Chiral CE is a powerful technique for the separation of enantiomers.[17][18][19] It offers high efficiency, short analysis times, and low sample and reagent consumption. For lisinopril, chiral CE can be used to separate the SSS-diastereomer from its other stereoisomers. The separation is achieved by adding a chiral selector to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities.[19]

Advantages for Isomer Analysis:

  • High Resolution: CE can provide extremely high theoretical plate counts, leading to excellent resolution of closely related isomers.

  • Versatility: A wide range of chiral selectors, such as cyclodextrins, can be used to optimize the separation.[17]

  • Low Solvent Consumption: CE is a "green" analytical technique due to its minimal use of organic solvents.

Comparative Performance Data

The following table summarizes the key performance parameters of the different analytical techniques for lisinopril isomer analysis, based on data from various studies.

ParameterEstablished HPLC (USP/EP)UPLC-MS/MSChiral Capillary Electrophoresis (CE)
Resolution of Isomers Adequate for specified impuritiesHigh to ExcellentExcellent
Analysis Time 10 - 30 minutes< 5 minutes< 15 minutes
Limit of Detection (LOD) µg/mL range[20][21]Sub-ng/mL to pg/mL range[12][14]ng/mL range
Limit of Quantification (LOQ) µg/mL range[20][21]ng/mL range[12][14]ng/mL range
Precision (%RSD) < 2%< 15% (in biological matrices)< 5%
Sample Volume ~20 µL~5-10 µL~5-10 nL
Solvent Consumption HighLowVery Low
Initial Instrument Cost ModerateHighModerate

Experimental Workflow Diagrams

Established HPLC Method Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh & Powder Tablets s2 Dissolve in Diluent s1->s2 s3 Sonicate & Shake s2->s3 s4 Dilute to Volume & Filter s3->s4 a1 Inject into HPLC s4->a1 st1 Prepare Standard Solution st1->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 215 nm a2->a3 a4 Data Acquisition a3->a4 d1 Peak Integration a4->d1 d2 Quantification vs. Standard d1->d2 d3 Report Results d2->d3

Caption: Workflow for Lisinopril Analysis by Established HPLC.

Newer UPLC-MS/MS Method Workflow

UPLC_MS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + Internal Standard p2 Solid-Phase Extraction (SPE) p1->p2 p3 Elution p2->p3 p4 Evaporation & Reconstitution p3->p4 u1 Inject into UPLC p4->u1 u2 Fast Separation on Sub-2µm Column u1->u2 u3 ESI Source Ionization u2->u3 u4 MS/MS Detection (MRM) u3->u4 dp1 Peak Integration u4->dp1 dp2 Quantification using Internal Standard dp1->dp2 dp3 Confirmation by Ion Ratios dp2->dp3

Caption: Workflow for Lisinopril Analysis by UPLC-MS/MS.

Conclusion and Future Perspectives

Established HPLC methods remain the workhorse for routine quality control of lisinopril, providing reliable and validated results that meet pharmacopeial standards. However, for applications requiring higher throughput, greater sensitivity, or more detailed isomeric analysis, newer techniques like UPLC-MS/MS and chiral CE offer significant advantages.

The choice of analytical technique should be guided by the specific requirements of the analysis. For routine batch release testing, a validated HPLC method may be sufficient. For bioequivalence studies, therapeutic drug monitoring, or in-depth impurity profiling, the superior sensitivity and specificity of UPLC-MS/MS are invaluable. Chiral CE presents a powerful tool for the specific challenge of enantiomeric purity assessment.

As regulatory expectations for drug quality and safety continue to evolve, the adoption of these newer, more powerful analytical techniques will likely become increasingly widespread in the pharmaceutical industry. The continued development of novel stationary phases, chiral selectors, and mass spectrometry instrumentation will further enhance our ability to comprehensively characterize complex drug molecules like lisinopril.

References

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  • Asnin, L. D., & Gevorgyan, A. M. (2002). Reversed-phase Liquid Chromatography of Lisinopril Conformers. Journal of Biochemical and Biophysical Methods, 54(1-3), 391-405. [Link]

  • Gul, W., Augustine, Z., Khan, S., Saeed, K., & Raees, H. (2017). Methods of Analysis of Lisinopril: A Review. Journal of Bioequivalence & Bioavailability, 9(1), 331-335. [Link]

  • United States Pharmacopeia. (2006). USP29-NF24, Lisinopril Tablets Monograph. [Link]

  • MicroSolv Technology Corporation. (n.d.). Lisinopril Analysis by HPLC - AppNote. [Link]

  • United States Pharmacopeial Convention. (2012). USP 35 Official Monographs / Lisinopril 3695. [Link]

  • ResearchGate. (n.d.). Effect of column temperature on the peak shape of lisinopril; mobile phase. [Link]

  • Phenomenex. (2022, October 28). Separation of Lisinopril and its Organic Impurities per USP Monograph. [Link]

  • Phenomenex Inc. (n.d.). USP Lisinopril Impurity Separation. [Link]

  • uspbpep.com. (2012, September 2). Lisinopril dihydrate. [Link]

  • European Pharmacopoeia. (n.d.). EUROPEAN PHARMACOPOEIA 10.0 Index. [Link]

  • Walsh Medical Media. (2017, January 4). Methods of Analysis of Lisinopril: A Review. [Link]

  • Patel, A., & Kalantre, U. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 7(11), 1334-1341. [Link]

  • Kumar, A., Saini, G., Nair, A., & Sharma, R. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 151-157. [Link]

  • Sharma, P., & Jain, R. (2023). HPLC Method Validation for Quantification of Lisinopril. Impact Factor, 14(2), 298-303. [Link]

  • Şenkardeş, S., & Çubuk, S. (2017). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal, 21(2), 338-344. [Link]

  • Beasley, C. A., Shaw, J., Zhao, Z., & Reed, R. A. (2005). Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation. Journal of pharmaceutical and biomedical analysis, 37(3), 559–567. [Link]

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  • Shah, P. A., Sanyal, M., & Shrivastav, P. S. (2017). Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of pharmaceutical analysis, 7(1), 18–25. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Lisinopril R,S,S-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work involves the synthesis, analysis, and handling of novel chemical entities, including stereoisomers of established active pharmaceutical ingredients (APIs). The Lisinopril R,S,S-isomer, a diastereomer of the widely used angiotensin-converting enzyme (ACE) inhibitor, is one such compound encountered in research settings. While structurally similar to the therapeutic S,S,S-isomer, its distinct three-dimensional arrangement necessitates a dedicated protocol for its safe and compliant disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established regulatory standards and chemical safety principles, providing a self-validating system for your laboratory's waste management program.

Section 1: Hazard Identification and Regulatory Profile

Understanding the hazard profile of a chemical is the first step in managing its lifecycle. While specific toxicological data for the R,S,S-isomer is not as extensive as for the commercialized S,S,S form, it is imperative to handle it with the same level of caution due to its structural relationship and biological target.

Regulatory Framework:

The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1] Under RCRA, a pharmaceutical waste may be classified as hazardous if it is specifically "listed" (P-list for acute hazardous wastes, U-list for toxic wastes) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[2][3]

Lisinopril is not found on the P or U lists of hazardous wastes.[4][5] However, the absence of a listing does not automatically render a substance non-hazardous. The generator of the waste is ultimately responsible for determining if the waste exhibits any hazardous characteristics.[6] Given that many pharmaceuticals can exhibit toxicity, a conservative approach is always recommended.[7] Furthermore, the EPA has finalized regulations that explicitly prohibit the sewering (i.e., flushing down the drain) of any hazardous pharmaceutical waste, a practice that this guide strictly advises against for any research chemical to prevent waterway contamination.[7][8]

Toxicological & Ecotoxicological Profile:

The therapeutic form of Lisinopril is known to be a reproductive toxin and may cause damage to organs through prolonged exposure.[9][10] While overdose in isolation is generally not associated with significant toxicity, its biological activity as an ACE inhibitor warrants careful handling.[11][12]

From an environmental perspective, Lisinopril is not readily biodegradable.[13] Although studies on the commercial form suggest a low risk of bioaccumulation and an insignificant overall environmental risk at predicted concentrations, the direct disposal of research quantities would far exceed these predicted levels.[13] Some ACE inhibitors have demonstrated toxicity to aquatic life, such as mosquito larvae, underscoring the importance of preventing their release into the environment.[14]

Key Chemical & Safety Data

For quick reference, the properties of the this compound are summarized below.

PropertyValueSource
Chemical Name (2S)-1-[(2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acidPubChem[15]
Molecular Formula C₂₁H₃₁N₃O₅PubChem[15]
Molecular Weight 405.49 g/mol SynThink[16]
CAS Number 85955-59-5SynThink[16]
Known Hazards Based on Lisinopril (S,S,S): Causes serious eye irritation, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure.Fisher Scientific[17], Cayman Chemical[9]
Environmental Fate Not readily biodegradable.AstraZeneca[13]

Section 2: Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal stream for this compound waste generated in a research laboratory. This process ensures compliance with regulatory guidelines and promotes a safety-first culture.

DisposalWorkflow start Start: this compound Waste Generated q1 Is the waste a pure, unused chemical or a bulk quantity? start->q1 q2 Is the waste contaminated with other materials (e.g., solvents, sharps)? q1->q2 No (Trace amounts, empty containers) path_haz Manage as Hazardous Chemical Waste q1->path_haz Yes path_nonhaz Manage as Non-RCRA Pharmaceutical Waste for Incineration q2->path_nonhaz No (e.g., contaminated gloves, weigh paper) q3 Are contaminants RCRA hazardous? q2->q3 Yes collect Collect in a designated, properly labeled hazardous waste container. path_haz->collect path_nonhaz->collect q3->path_haz Yes q3->path_nonhaz No ehs_pickup Arrange for pickup by Institutional Environmental Health & Safety (EHS). collect->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

Section 3: Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for safety and compliance. These steps are designed for a typical research laboratory setting.

Protocol 1: Disposal of Bulk Quantities and Unused Product

This protocol applies to expired reagents, synthesis byproducts, or any quantity of the solid isomer that is no longer needed.

  • Do Not Discard in Regular Trash or Sewer: Under no circumstances should solid or dissolved this compound be placed in the regular trash or washed down the drain.[8] This prevents environmental release and potential contamination of water systems.[18]

  • Designate as Hazardous Waste: Given the compound's biological activity and the regulatory landscape for pharmaceuticals, the most prudent and compliant approach is to manage it as a hazardous chemical waste.[19]

  • Containerization:

    • Place the solid this compound into a chemically compatible, sealable container (e.g., a polyethylene or glass jar with a screw-top lid).

    • Ensure the original container is used if possible, or that the new container is appropriate for solid waste.

  • Labeling:

    • Request and affix a "HAZARDOUS WASTE" label from your institution's Environmental Health & Safety (EHS) department.[20]

    • Clearly write the full chemical name: "this compound" and the CAS number "85955-59-5". Do not use abbreviations.[20]

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[20]

    • Ensure the SAA is in a secondary containment bin to mitigate any potential spills.

  • Arrange for Disposal:

    • Once the container is full or you are ready to dispose of it, contact your institution's EHS department to schedule a waste pickup.[20] EHS will then transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.[19]

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol applies to items with trace contamination, such as gloves, weigh boats, paper towels from minor spills, and empty stock bottles.

  • Segregation:

    • Empty Containers: An empty container that held a non-acute hazardous waste can often be disposed of in the regular trash, provided it is "RCRA empty" (all contents have been removed by normal means and no more than 1 inch of residue remains). However, the best practice for pharmaceutical containers is to prevent diversion and ensure destruction.

    • Contaminated Items: Disposable items like gloves, bench paper, and wipers contaminated with this compound should be segregated from regular trash.

  • Containerization:

    • Collect all contaminated items in a designated waste container lined with a clear plastic bag. This is often referred to as a "Chemotoxic" or "Incineration Only" waste stream.

    • Empty stock bottles should also be placed in this container. Do not attempt to rinse them.

  • Labeling:

    • Label the container clearly as "PHARMACEUTICAL WASTE FOR INCINERATION" or as directed by your institutional EHS guidelines.

  • Disposal:

    • When the container is full, seal the bag and arrange for pickup through your EHS department. This waste stream is also destined for destruction by incineration.[19]

Section 4: Emergency Spill Procedures

In the event of an accidental release of this compound powder, follow these steps immediately.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill location.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Safety goggles or glasses with side shields.[21]

    • Chemical-resistant gloves (nitrile is appropriate).[21]

    • A lab coat.

    • For larger spills where dust may become airborne, a respirator may be necessary.[22]

  • Containment and Cleanup:

    • Gently cover the spill with an absorbent material (e.g., paper towels) to prevent the powder from becoming airborne.

    • Carefully wet the absorbent material with water to dampen the powder.

    • Use forceps or a scoop to collect the material and place it into a sealable bag or container.

    • Wipe the spill area with a damp paper towel, working from the outside in.

  • Disposal of Spill Debris:

    • All cleanup materials (gloves, towels, etc.) must be placed in the designated hazardous waste container as described in Protocol 1.

    • Label the container as "Spill Debris containing this compound".

  • Reporting: Report the spill to your laboratory supervisor and EHS department, per institutional policy.

By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • BioServ. (n.d.). RCRA Hazardous Pharmaceuticals Identification. Retrieved from BioServ website.[2]

  • California Department of Toxic Substances Control. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from DTSC.ca.gov.[6]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Lisinopril RRS-Diastereomer. Retrieved from KM Pharma Solution Private Limited.[22]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov.[23]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]15]

  • AstraZeneca. (2023). Environmental Risk Assessment Data Lisinopril dihydrate. Retrieved from AstraZeneca.[13]

  • Hazardous Waste Experts. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from Hazardous Waste Experts.[7]

  • Waste Advantage Magazine. (n.d.). EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. Retrieved from Waste Advantage Magazine.[8]

  • Stericycle. (2024). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from Stericycle.com.[1]

  • County of San Diego. (n.d.). PHARMACEUTICAL WASTE. Retrieved from San Diego County website.[24]

  • precisionFDA. (n.d.). This compound. Retrieved from precisionFDA.[25]

  • U.S. Environmental Protection Agency. (n.d.). User-generated List of Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov.[4]

  • West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from WV.gov.[3]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from EPA.gov.[5]

  • Hasan, Z. I., et al. (2017). The toxicity of angiotensin converting enzyme inhibitors to larvae of the disease vectors Aedes aegypti and Anopheles gambiae. Scientific Reports, 7(1).[14]

  • Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - Lisinopril dihydrate. Retrieved from Fisher Scientific.[17]

  • SynThink Research Chemicals. (n.d.). Lisinopril (R,S,S)-Isomer; Lisinopril EP Impurity E. Retrieved from Synthinkchemicals.com.[16]

  • Cayman Chemical. (2024). Safety Data Sheet - Lisinopril. Retrieved from Cayman Chemical.[9]

  • Abraham, J., et al. (2024). Fungal Biodegradation of Amlodipine and Lisinopril by Penicillium citrinum: Towards a Sustainable Approach to Pharmaceutical Wastewater Treatment. Current Microbiology.[18]

  • USP. (2022, April 28). SAFETY DATA SHEET - Lisinopril. Retrieved from USP.[10]

  • ResearchGate. (n.d.). Chemical structure of lisinopril (S, S, S). Retrieved from ResearchGate.[26]

  • Camber Pharmaceuticals. (n.d.). Lisinopril-SDS.pdf. Retrieved from Camber Pharmaceuticals.[21]

  • DOI Srpska. (n.d.). STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA. Retrieved from DOI Srpska.[27]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from Washington University in St. Louis.[19]

  • Wikidata. (n.d.). This compound. Retrieved from Wikidata.[28]

  • WikiTox. (n.d.). Angiotensin Converting Enzyme Inhibitors (ACEi) and Angiotensin II Receptor Blockers (ARBs). Retrieved from WikiTox.[11]

  • University of Glasgow. (n.d.). Controlled Drugs and Precursors in Research. Retrieved from University of Glasgow.[29]

  • University of Colorado Denver. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Retrieved from UC Denver.[20]

  • ResearchGate. (2024). Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography. Retrieved from ResearchGate.[30]

  • ResearchGate. (2024). Kinetics of Lisinopril degradation in solid phase. Retrieved from ResearchGate.[31]

  • PubMed. (n.d.). Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats. Retrieved from PubMed.[32]

  • University of Michigan. (2020, July 7). Dispose of Controlled Substances. Retrieved from University of Michigan Research Ethics & Compliance.[33]

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A Researcher's Guide to Safe Handling: Personal Protective Equipment (PPE) for Lisinopril R,S,S-isomer

Author: BenchChem Technical Support Team. Date: January 2026

As scientists, our primary goal is to advance knowledge, but this pursuit must be built on an unshakeable foundation of safety. When working with potent pharmaceutical compounds like Lisinopril R,S,S-isomer, a stereoisomer of the active pharmaceutical ingredient Lisinopril, understanding and implementing rigorous safety protocols is not merely a matter of compliance—it is an essential component of sound scientific practice. This guide provides a detailed operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a thorough risk assessment, ensuring that every procedural step is validated by its contribution to minimizing exposure and ensuring laboratory integrity.

Hazard Assessment: Understanding the Risks

Lisinopril and its isomers are potent Angiotensin-Converting Enzyme (ACE) inhibitors.[1] While therapeutically beneficial, occupational exposure presents significant health risks. A comprehensive review of Safety Data Sheets (SDS) reveals several key hazards that directly inform our PPE strategy. The substance is classified with specific health hazards that necessitate stringent controls.[2]

Key Hazards of this compound:

  • Reproductive Toxicity: Classified as Reproductive Toxicity Category 1A, the compound "May damage fertility or the unborn child."[2][3] This is the most critical hazard and drives the need for the highest level of containment and protection.

  • Specific Target Organ Toxicity (Repeated Exposure): It may cause damage to organs, particularly the kidneys and cardiovascular system, through prolonged or repeated exposure.[2][4]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation upon contact.[2][5]

  • Inhalation Hazard: As a powder, the substance poses an inhalation risk. An Occupational Exposure Limit (OEL) as low as 40-100 µg/m³ has been established for Lisinopril, highlighting the danger of airborne dust.[4][5]

Hazard ClassificationDescriptionPrimary Exposure RouteImplication for PPE
Reproductive Toxicity (Category 1A) May damage fertility or the unborn child.[2][3]Inhalation, Skin Absorption, IngestionFull body and respiratory protection is mandatory to prevent any systemic exposure.
STOT RE (Category 2) May cause damage to organs (kidney, cardiovascular) through repeated exposure.[2][4]Inhalation, Skin AbsorptionRequires consistent and correct use of PPE to minimize cumulative exposure over time.
Skin Irritation (Category 2) Causes skin irritation.[2]Dermal ContactImpervious gloves and protective clothing are essential.
Eye Irritation (Category 2A) Causes serious eye irritation.[2]Eye ContactSafety glasses with side shields are the minimum; goggles are required for dust-generating tasks.
Inhalation Hazard Low Occupational Exposure Limit (OEL) of 0.1 mg/m³.[5]InhalationEngineering controls (e.g., ventilated enclosure) and/or respiratory protection are required.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a multi-layered PPE approach is required. The selection of each component is causally linked to preventing a specific exposure route. Decisions regarding PPE must be based on a thorough workplace risk assessment.[5]

  • Respiratory Protection : Due to the low OEL and reproductive toxicity, controlling dust is paramount.

    • Minimum Requirement : When handling small quantities within a certified chemical fume hood or a ventilated balance enclosure, respiratory protection may not be required if the engineering control is proven effective.

    • Required for Powder Handling : When weighing or transferring powder outside of a ventilated enclosure, or if there is any risk of dust generation, a respirator is mandatory. An N95 respirator is the minimum, though a half-mask or full-face respirator with P100 filters offers superior protection.[6]

  • Eye and Face Protection : Direct contact with dust can cause severe eye irritation.[2]

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for all operations.[4]

    • Enhanced Protection : When handling larger quantities or performing tasks that could generate dust, chemical splash goggles are required. A full face shield, worn over goggles, should be used if there is a significant risk of splashes or aerosolization.[4][7]

  • Hand Protection : The substance is a known skin irritant.[2]

    • Glove Selection : Wear powder-free nitrile or neoprene gloves. These materials provide adequate chemical resistance for incidental contact.

    • Double Gloving : For all handling procedures, it is best practice to wear two pairs of gloves.[8] The inner glove is worn under the cuff of the lab coat or gown, and the outer glove is worn over the cuff. This provides a secure barrier and allows for the safe removal of the contaminated outer glove without compromising protection.[8] Gloves should be changed immediately if torn, punctured, or known to be contaminated.[8]

  • Body Protection : Protective clothing prevents the contamination of personal clothes and skin.

    • Gown/Lab Coat : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[6][8] A standard cotton lab coat is not sufficient as it is absorbent. The gown should close in the back to minimize the risk of frontal contamination.[6]

    • Additional Protection : For extensive handling or in the event of a spill, disposable sleeve and shoe covers should be utilized.[7]

Operational Protocol: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated items (e.g., the outside of gloves) and clean areas (e.g., your skin).

Step-by-Step Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is securely closed in the back.

  • Respiratory Protection (if required): Fit your N95 or half-mask respirator. Perform a seal check to ensure there are no leaks.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first (inner) pair of gloves, tucking them under the gown cuffs. Don the second (outer) pair of gloves, pulling them over the gown cuffs.

Step-by-Step Doffing Procedure (The "Dirty to Dirty, Clean to Clean" Method):
  • Outer Gloves: Remove the outer pair of gloves by pinching the palm of one glove and peeling it off, turning it inside out. Ball the removed glove into the palm of the still-gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Gown: Unfasten the gown. Reaching from behind, peel the gown forward and away from your body, turning it inside out as you remove it. Fold or roll it into a bundle with the contaminated side inward and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces. Avoid touching the front surface.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water as the final step.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Anteroom/Exit) Don1 1. Hand Hygiene Don2 2. Gown Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Goggles/Face Shield Don3->Don4 Don5 5. Gloves (Inner & Outer) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Gown Doff1->Doff2 Doff3 3. Hand Hygiene Doff2->Doff3 Doff4 4. Remove Goggles Doff3->Doff4 Doff5 5. Remove Respirator Doff4->Doff5 Doff6 6. Final Hand Hygiene Doff5->Doff6 caption Fig 1: PPE Donning and Doffing Workflow

Caption: PPE Donning and Doffing Workflow

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct first aid is crucial.[5]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water.[3][5] Remove all contaminated clothing. If irritation or other symptoms develop, seek medical attention.[5]

  • Eye Contact: Irrigate the eyes with eyewash solution or clean water for at least 15 minutes, holding the eyelids apart.[5] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the individual from the exposure area to fresh air. Keep them warm and at rest.[5] If breathing is difficult or symptoms occur, seek medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Wash out the mouth with water and give 200-300ml of water to drink.[5] Seek immediate medical attention.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step to prevent environmental contamination and secondary exposure. All disposal must be in accordance with local, state, and national legislation.[5]

Waste Segregation and Disposal Protocol:
  • Identify Waste Streams: Establish two distinct waste streams: "Hazardous Pharmaceutical Waste" and regular lab trash.

  • Collect Contaminated PPE: All used gowns, gloves, shoe covers, and other disposable items that have come into contact with this compound must be placed in a clearly labeled, sealed hazardous waste bag or container.[8]

  • Handle Gross Contamination: For cleaning up spills, use absorbent materials and collect all contaminated debris in a sealable container for disposal.[4]

  • Dispose of Unused Chemical: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not empty it into drains or sewers.[5] The preferred method is through an approved incineration plant.

  • Alternative for Small Quantities (if permitted): If a licensed hazardous waste disposal service or take-back program is unavailable, follow local guidelines, which may involve mixing the chemical with an undesirable substance (like coffee grounds or cat litter), placing it in a sealed container, and disposing of it in the household trash.[9][10] This should only be done as a last resort and after confirming it is compliant with regulations.

Disposal_Workflow Start Waste Generated (Contaminated PPE, Excess Chemical) Is_PPE Is the waste contaminated PPE? Start->Is_PPE Bag_PPE Place in labeled hazardous waste bag Is_PPE->Bag_PPE Yes Is_Chemical Is the waste excess chemical? Is_PPE->Is_Chemical No Incinerate Dispose via approved hazardous waste vendor (e.g., Incineration) Bag_PPE->Incinerate No_Take_Back Is a take-back program or vendor unavailable? Is_Chemical->No_Take_Back Yes End Disposal Complete Is_Chemical->End No Incinerate->End No_Take_Back->Incinerate No Mix_Trash Mix with undesirable substance, seal, and place in municipal trash (Check local regulations!) No_Take_Back->Mix_Trash Yes Mix_Trash->End caption Fig 2: Waste Disposal Decision Workflow

Caption: Waste Disposal Decision Workflow

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. A proactive and informed approach to safety is the hallmark of a professional and responsible scientific environment.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.